5-Bromo-3-hydroxyisoindolin-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQCEKYWVTSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469495 | |
| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-39-5 | |
| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-hydroxyisoindolin-1-one
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-3-hydroxyisoindolin-1-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this valuable compound.
Introduction: The Significance of the 3-Hydroxyisoindolin-1-one Moiety
The 3-hydroxyisoindolin-1-one core is a privileged structural motif found in numerous natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities.[1] Its versatile chemical nature also makes it a valuable precursor for the synthesis of more complex molecular architectures.[1] The incorporation of a bromine atom at the 5-position introduces a functional handle for further chemical modifications, such as cross-coupling reactions, making this compound a particularly attractive building block in the synthesis of novel therapeutic agents.
Synthetic Strategies: An Overview
Several synthetic routes to 3-hydroxyisoindolin-1-one derivatives have been reported. Traditional methods often rely on the selective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to phthalimides or the reduction of phthalimides.[1] More contemporary approaches include metal-catalyzed C-H activation and annulation reactions.[2] For the specific synthesis of this compound, a highly efficient and practical method involves the selective reduction of the corresponding dicarbonyl compound, 5-Bromoisoindoline-1,3-dione. This approach is advantageous due to its high yield and the ready availability of the starting material.
Recommended Synthetic Pathway: Reduction of 5-Bromoisoindoline-1,3-dione
The recommended and most direct synthesis of this compound proceeds via the reduction of 5-Bromoisoindoline-1,3-dione (also known as 5-bromophthalimide). This method utilizes a zinc/copper(II) sulfate system in an aqueous sodium hydroxide solution.
Reaction Mechanism
The reaction proceeds through a selective reduction of one of the carbonyl groups of the phthalimide ring system. The zinc metal, activated by the copper(II) sulfate, acts as the reducing agent in the basic aqueous medium. The reaction is carefully controlled by temperature to ensure the selective formation of the desired 3-hydroxyisoindolin-1-one.
Experimental Protocol
This protocol is adapted from a procedure described in the patent literature[3].
Materials and Reagents:
-
5-Bromoisoindoline-1,3-dione (Bromophthalimide)
-
Zinc powder
-
Copper(II) sulfate pentahydrate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 20% aqueous solution
-
Ethyl acetate
-
Ethanol
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar, prepare a 2 M aqueous solution of sodium hydroxide. Cool this solution to 0 °C using an ice bath.
-
Addition of Reducing Agents: To the cold sodium hydroxide solution, add zinc powder and a catalytic amount of copper(II) sulfate pentahydrate with stirring.
-
Addition of Starting Material: To the stirred suspension at 0 °C, add 5-Bromoisoindoline-1,3-dione in portions over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. Then, allow the reaction to warm to room temperature and stir for another 2.5 hours.
-
Work-up: Upon completion of the reaction, filter the mixture to remove any remaining solids.
-
Neutralization: Carefully neutralize the filtrate to a pH of 7 by the dropwise addition of a 20% hydrochloric acid solution.
-
Extraction: Dilute the neutralized solution with ethanol and extract the product with ethyl acetate. The aqueous layer should be extracted multiple times with ethyl acetate to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The resulting solid can be further purified by recrystallization or column chromatography if required, though the described procedure often yields a product of high purity.
Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | 5-Bromoisoindoline-1,3-dione |
| Reducing Agent | Zinc powder |
| Catalyst | Copper(II) sulfate pentahydrate |
| Solvent | 2 M Aqueous Sodium Hydroxide |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Reported Yield | 95%[3] |
Alternative Synthetic Approaches
While the reduction of 5-bromophthalimide is a highly effective method, it is valuable for researchers to be aware of other potential synthetic strategies for 3-hydroxyisoindolin-1-one derivatives. These can be particularly useful if the starting materials for the primary route are unavailable or if different substitution patterns are desired.
-
From 3-Alkylidenephthalides: An ultrasonic-assisted synthesis can prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines in isopropanol. This method is noted for its efficiency and high yields.[1]
-
Metal-Free Cascade Reaction: A base-mediated C-C bond coupling and N-α-sp3 C-H bond hydroxylation provides a regioselective and environmentally friendly synthesis of substituted 3-hydroxyisoindolinones.[4]
-
From 2-Benzoylbenzoic Acid Derivatives: An efficient one-pot, metal-free synthesis from 2-benzoylbenzoic acid derivatives using chlorosulfonyl isocyanate and alcohols has been developed.[5][6]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the recommended synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is efficiently achieved through the selective reduction of 5-Bromoisoindoline-1,3-dione. This method is robust, high-yielding, and utilizes readily available starting materials, making it an excellent choice for both academic and industrial research settings. The resulting product is a versatile intermediate for the development of novel compounds with potential therapeutic applications.
References
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-hydroxyisoindolin-1-one
Introduction
5-Bromo-3-hydroxyisoindolin-1-one is a halogenated derivative of the isoindolinone scaffold, a core structure found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 3-position is anticipated to significantly influence its electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications are of considerable interest to researchers in medicinal chemistry and drug development, as they can modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and details the requisite experimental protocols for their empirical determination.
Chemical Structure and Identifier Information
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.
5-Bromo-3-hydroxyisoindolin-1-one CAS number and structure
An In-Depth Technical Guide to 5-Bromo-3-hydroxyisoindolin-1-one
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will cover its chemical identity, a detailed synthesis protocol with mechanistic insights, its reactivity profile, and its current and potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's properties and utility.
Chemical Identity and Physicochemical Properties
This compound is a brominated derivative of the isoindolinone heterocyclic scaffold. The presence of the bromine atom, a hydroxyl group, and a lactam moiety makes it a versatile building block for further chemical elaboration.
Compound Identification
The fundamental identifiers for this compound are summarized below for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 573675-39-5 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1][3] |
| IUPAC Name | 5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | [1][3] |
| Synonyms | 5-bromo-3-hydroxyisoindoline-1-one | [3] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Yellow solid (as per synthesis) | [2] |
| Purity | Typically available at various purities (e.g., 70%) | [1] |
| Storage | Store in a dry, cool environment | [4][5] |
Chemical Structure:
The structure consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidone ring. A bromine atom is substituted at the 5-position of the aromatic ring. The key feature is the hydroxyl group at the 3-position, which makes the compound a hemiaminal, a functional group known for its unique reactivity.
Synthesis and Mechanistic Considerations
The synthesis of 3-hydroxyisoindolinones is often achieved through the selective reduction of one of the two carbonyl groups in the corresponding phthalimide precursor. This transformation requires mild reducing conditions to avoid over-reduction.
Synthetic Workflow Diagram
The following diagram illustrates the high-level workflow for the synthesis of the title compound from its common starting material.
Caption: Synthesis workflow from bromophthalimide.
Detailed Synthesis Protocol
This protocol is adapted from a patented procedure, providing a robust method for laboratory-scale synthesis.[2]
Starting Material: 5-Bromoisoindoline-1,3-dione (Bromophthalimide) Key Reagents: Zinc powder (Zn), Copper (II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Vessel Preparation: To a stirred suspension of zinc powder (1.2 equivalents) and a catalytic amount of copper (II) sulfate pentahydrate (approx. 0.004 eq) in 2 M aqueous sodium hydroxide, cool the mixture to 0 °C using an ice bath.
-
Expert Insight: The combination of zinc powder and copper (II) sulfate in an aqueous base forms a Zn-Cu couple. This couple is an effective and mild reducing agent. The copper salt is reduced in situ to metallic copper, which deposits on the zinc surface, activating it and increasing the efficiency of the electron transfer required for the reduction of the phthalimide carbonyl group.
-
-
Substrate Addition: Add 5-Bromoisoindoline-1,3-dione (1.0 eq) in portions over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for approximately 2.5 hours to ensure the reaction goes to completion.
-
Workup and Isolation:
-
Filter the reaction mixture to remove unreacted zinc and other solids.
-
Carefully neutralize the filtrate to pH 7 with 20% hydrochloric acid.
-
Dilute the neutralized solution with ethanol and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
-
Product Characterization: The resulting yellow solid can be characterized by standard analytical techniques. The patent reports a 95% yield and characterization by LC-MS showing a peak corresponding to the dehydrated product ion (MH⁺-H₂O) at m/z 210.[2]
Chemical Reactivity and Potential Transformations
The reactivity of this compound is governed by its three principal functional groups: the hemiaminal, the lactam, and the bromo-aromatic ring.
-
Hemiaminal Reactivity: The hydroxyl group at the C-3 position is the most reactive site. As a hemiaminal, it exists in equilibrium with the ring-opened amino-aldehyde form. This allows it to readily undergo substitution reactions with various nucleophiles (e.g., alcohols, thiols, amines) under acidic or basic conditions to form more stable ether, thioether, or amine derivatives, respectively.
-
Lactam Functionality: The N-H of the lactam can be deprotonated and alkylated or acylated to introduce substituents on the nitrogen atom.
-
Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a common strategy for building molecular complexity.[4][6]
Applications in Research and Development
While specific research on this compound is emerging, the broader isoindolinone scaffold is of significant interest in drug discovery and materials science. The title compound serves as a valuable intermediate for accessing more complex molecules in these fields.
Potential Application Pathways
Caption: Key application areas for isoindolinone derivatives.
Drug Development
The isoindolinone core is a privileged scaffold in medicinal chemistry. Derivatives have shown promise as:
-
Anticancer Agents: Many isoindoline-based compounds have been investigated for their cytotoxic properties against various cancer cell lines.[6]
-
Kinase Inhibitors: The structure is suitable for developing inhibitors of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a role in angiogenesis.[6]
-
Neurological Agents: The ability of this scaffold to interact with receptors in the brain makes it a target for developing treatments for neurological disorders.[4][7]
This compound is a key starting point for synthesizing libraries of such compounds, where the bromine and hydroxyl groups can be independently functionalized to explore structure-activity relationships (SAR).
Materials Science
Isoindolinone derivatives are also explored for their unique electronic and photophysical properties. They have been incorporated into materials for:
-
Organic Electronics: Their conjugated structure can be exploited in the design of organic semiconductors and conductors.[6]
-
Organic Light-Emitting Diodes (OLEDs): The scaffold can be functionalized to create molecules with desirable emission properties for use in display and lighting technologies.[4][7]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an attractive building block for complex molecular design. Its primary utility lies in its role as a precursor to a wide range of substituted isoindolinones with significant potential in the fields of pharmaceutical development and advanced materials science. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]
- 6. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of 5-Bromo-3-hydroxyisoindolin-1-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-Bromo-3-hydroxyisoindolin-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes expected spectroscopic behaviors based on established principles and available data for structurally related compounds. We will explore the theoretical underpinnings of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind experimental choices, and provide standardized protocols for data acquisition.
Introduction to this compound
This compound is a substituted isoindolinone, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science.[1] The presence of a bromine atom, a hydroxyl group, and a lactam ring imparts distinct chemical properties that are reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its structure, assessing its purity, and understanding its reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methine proton at the C3 position, the hydroxyl proton, and the amine proton of the lactam.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic H | ~7.6-7.9 | m | The aromatic protons on the benzene ring will appear in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl and bromo groups. | |
| C3-H | ~5.5-6.0 | d | ~3-5 | This methine proton is adjacent to a hydroxyl group and a nitrogen atom, leading to a downfield shift. It is expected to be a doublet due to coupling with the adjacent N-H proton. |
| OH | Variable | br s | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet. | |
| NH | ~8.0-9.0 | d | ~3-5 | The amide proton is typically deshielded and will appear downfield. It will likely couple with the C3-H proton, resulting in a doublet. |
Rationale for Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the exchangeable protons (OH and NH), which might otherwise be broadened or unobservable in non-polar solvents. NMR spectra of isoindolinone derivatives are typically recorded on 300 or 400 MHz spectrometers to achieve good signal resolution.[2][3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165-170 | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. |
| C-Br | ~115-125 | The carbon atom attached to the bromine will be in the aromatic region, with its chemical shift influenced by the halogen's electronegativity. |
| Aromatic C | ~120-145 | The remaining aromatic carbons will resonate in this region, with their specific shifts determined by the substitution pattern. |
| C3 | ~75-85 | The carbon atom bearing the hydroxyl group (C3) is an sp³ hybridized carbon attached to two heteroatoms (O and N), causing a significant downfield shift. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.[3]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Signal averaging for 16-64 scans is typically sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Employ a standard pulse sequence (e.g., zgpg30) with a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and C-Br bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |
| O-H | 3200-3500 (broad) | Stretching | The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding. |
| N-H | 3100-3300 | Stretching | The N-H stretch of the lactam will appear in this region. |
| C=O | 1680-1720 | Stretching | The carbonyl group of the five-membered lactam ring will show a strong absorption in this range. |
| C=C (Aromatic) | 1450-1600 | Stretching | These absorptions are characteristic of the aromatic ring. |
| C-Br | 500-600 | Stretching | The carbon-bromine bond vibration is typically found in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr press.
-
Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
-
Molecular Ion: The key ion to observe would be the protonated molecule [M+H]⁺. Given the molecular formula C₈H₆BrNO₂, the monoisotopic mass is approximately 226.96 g/mol . Therefore, the [M+H]⁺ ion should appear at m/z ≈ 227.97. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: A notable fragmentation pathway for this compound involves the loss of a water molecule. A patent describing the synthesis of this compound reports an LC-MS peak at m/z 210, corresponding to [MH⁺-H₂O].[4] This dehydration is a common fragmentation for molecules containing a hydroxyl group.
Table 4: Predicted Key Ions in the ESI-MS Spectrum of this compound
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | ~228/230 | Protonated molecular ion, showing the characteristic bromine isotopic pattern. |
| [M+Na]⁺ | ~250/252 | Adduct with sodium ions, often observed in ESI-MS. |
| [MH-H₂O]⁺ | ~210/212 | Ion resulting from the loss of a water molecule from the protonated molecule.[4] |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: An electrospray ionization mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is appropriate.[2][3]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
solubility and stability of 5-Bromo-3-hydroxyisoindolin-1-one
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-hydroxyisoindolin-1-one
Executive Summary
This compound is a heterocyclic compound belonging to the isoindolinone class of molecules. This structural motif is of significant interest in medicinal chemistry, with analogues demonstrating a range of biological activities, including potential anticancer and kinase inhibitory properties.[1] For any compound to advance in the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. We present detailed, field-proven protocols for thermodynamic solubility assessment and forced degradation studies, explaining the scientific rationale behind each experimental choice. The methodologies described herein are designed to generate the robust data required for formulation development, preclinical evaluation, and regulatory submissions.
Introduction to this compound
Chemical Identity and Structure
This compound is characterized by a bicyclic isoindolinone core, featuring a bromine substituent on the aromatic ring and a hydroxyl group on the lactam ring. The presence of these functional groups—a lactam, a secondary alcohol, and an aryl bromide—dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity, which are critical determinants of its solubility and stability.
Molecular Structure:
Scientific Rationale for Characterization
The journey of a potential drug candidate from discovery to clinical application is critically dependent on its biopharmaceutical properties.
-
Solubility: Poor aqueous solubility is a major impediment to oral bioavailability, limiting the therapeutic efficacy of a compound. Early characterization allows for the selection of appropriate formulation strategies, such as salt formation, co-solvents, or amorphous solid dispersions, to enhance drug exposure.
-
Stability: Chemical instability can lead to the loss of active pharmaceutical ingredient (API) potency and the formation of potentially toxic degradation products. Understanding the degradation pathways under various stress conditions (e.g., pH, light, temperature, oxidation) is an absolute requirement for determining appropriate storage conditions, shelf-life, and ensuring patient safety.
This guide provides the necessary protocols to proactively address these challenges.
Physicochemical Properties
A foundational dataset of physicochemical properties is the first step in any characterization workflow.
| Property | Value / Description | Source / Method |
| CAS Number | 573675-39-5 | Chemical Abstracts Service[2] |
| Molecular Formula | C₈H₆BrNO₂ | Elemental Analysis[2] |
| Molecular Weight | 228.04 g/mol | Calculated[2] |
| Appearance | Yellow solid (as per synthesis) | Experimental Observation[3] |
| pKa | To be determined (TBD) | Potentiometric titration or computational prediction |
| LogP | To be determined (TBD) | Shake-flask method or validated HPLC method |
Solubility Profiling: A Methodological Approach
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this determination due to its robustness and direct measurement of equilibrium.
Experimental Workflow: Shake-Flask Solubility
The following workflow outlines the steps to determine the thermodynamic solubility of this compound in various relevant media.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Experimental Protocol
Causality Behind Choices:
-
Solvent Selection: Aqueous buffers (pH 1.2, 4.5, 6.8) are chosen to simulate the physiological pH range of the gastrointestinal tract. DMSO is a common solvent for initial stock solutions in biological assays. Ethanol/water mixtures are relevant for formulation development.
-
Equilibration Time: 24 to 72 hours is typically sufficient for small molecules to reach equilibrium. A time-point study should be conducted initially to confirm that the concentration has plateaued.
-
Quantification Method: HPLC-UV is a robust, widely available, and accurate method for quantifying small organic molecules. A specific and validated method is crucial for trustworthy results.
Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess solid is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add 1.0 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for 48 hours.
-
Sampling & Filtration: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm chemical-resistant filter (e.g., PVDF) to remove any undissolved micro-particulates.
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Quantify the concentration of the diluted sample using a pre-validated HPLC-UV method against a standard curve prepared from a known stock solution.
Anticipated Solubility Profile (Data Presentation)
The results should be summarized in a clear, tabular format.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |
| HCl Buffer | 1.2 | 25 | TBD | TBD |
| Acetate Buffer | 4.5 | 25 | TBD | TBD |
| Phosphate Buffer | 6.8 | 25 | TBD | TBD |
| Phosphate-Buffered Saline | 7.4 | 25 | TBD | TBD |
| Water | ~7.0 | 25 | TBD | TBD |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | TBD | TBD |
| Ethanol | N/A | 25 | TBD | TBD |
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products, elucidating degradation pathways, and establishing the intrinsic stability of the molecule. This process is fundamental to developing a stability-indicating analytical method.
Protocol for Forced Degradation
Rationale for Stress Conditions: The conditions are selected based on ICH guidelines to cover the most common degradation pathways for small molecule drugs.
-
Acid/Base Hydrolysis: Targets acid or base-labile functional groups, such as the lactam in the isoindolinone core.
-
Oxidation: Assesses susceptibility to oxidative degradation. The aromatic ring and secondary alcohol could be susceptible.
-
Photostability: Evaluates degradation upon exposure to light, which is critical for packaging and storage decisions.
-
Thermal: Determines the impact of heat, relevant for manufacturing and long-term storage.
Protocol:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (API in solvent without stressor) should be run in parallel.
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 4 hours.
-
Neutral: Water at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid powder at 80°C for 7 days.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve ~5-20% degradation to ensure that major degradants are formed at detectable levels.
Potential Degradation Pathways
Based on the structure, the primary site of hydrolytic instability is likely the lactam ring.
Caption: Plausible Degradation Pathways for the Compound.
Data Presentation for Stability
A stability-indicating HPLC method must be used to separate the parent peak from all degradation product peaks. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.
| Stress Condition | Incubation Time/Temp | % Parent Remaining | Major Degradant Peak (RT) | Comments |
| 0.1 M HCl | 24 h @ 60°C | TBD | TBD | Potential lactam hydrolysis. |
| 0.1 M NaOH | 4 h @ 60°C | TBD | TBD | Likely rapid lactam hydrolysis. |
| Water | 24 h @ 60°C | TBD | TBD | Baseline for hydrolytic stability. |
| 3% H₂O₂ | 24 h @ RT | TBD | TBD | Potential oxidation of hydroxyl group. |
| Heat (Solid) | 7 days @ 80°C | TBD | TBD | Assesses solid-state thermal stability. |
| Light (ICH Q1B) | Per guideline | TBD | TBD | Assesses photosensitivity. |
Conclusion
This technical guide outlines the essential experimental framework for the comprehensive characterization of the . The described protocols for thermodynamic solubility and forced degradation are critical for building a robust data package to support further drug development activities. The insights gained from these studies will directly inform formulation strategies, define appropriate storage and handling procedures, and ensure the quality and safety of this promising compound as it potentially advances toward preclinical and clinical evaluation.
References
A Technical Guide to the Biological Activities of Isoindolinone Scaffolds in Drug Discovery
Abstract
The isoindolinone core is a bicyclic heterocyclic system that represents a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the development of numerous natural products and clinically significant therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities associated with isoindolinone compounds, with a focus on their mechanisms of action and the experimental methodologies used to validate them. We will delve into the three primary areas where isoindolinones have made a substantial impact: oncology, inflammation, and neuroprotection. Key mechanisms, including the modulation of the Cereblon E3 ubiquitin ligase complex, inhibition of Poly(ADP-ribose) polymerase (PARP), and activation of the NRF2 antioxidant pathway, will be discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Section 1: The Isoindolinone Core: A Privileged Scaffold in Medicinal Chemistry
Chemical Structure and Properties
The isoindolinone framework consists of a benzene ring fused to a five-membered γ-lactam ring.[1] This structure imparts a unique combination of rigidity and lipophilicity, which are often desirable properties for effective receptor binding and cell permeability. The core can be readily functionalized at multiple positions, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic profiles.
Significance in Natural Products and Approved Drugs
The isoindolinone motif is present in a wide array of natural products exhibiting diverse biological activities.[1][4] However, its prominence in modern medicine is largely defined by the thalidomide analogues, which have revolutionized the treatment of certain hematological malignancies.
-
Thalidomide, Lenalidomide, and Pomalidomide: These compounds, known as Immunomodulatory Drugs (IMiDs), are cornerstone therapies for multiple myeloma.[5][6][7][8] Lenalidomide and Pomalidomide are structural analogues of thalidomide with improved potency and distinct activity profiles.[] Their discovery and elucidation of their unique mechanism of action have opened new avenues for targeted protein degradation in drug discovery.[10]
Section 2: Anticancer Activities: Mechanisms and Therapeutic Strategies
The anticancer properties of isoindolinone derivatives are the most extensively studied, revealing a remarkable diversity of mechanisms that go beyond a single target.
Immunomodulation via Cereblon (CRBN) E3 Ligase Modulation
The quintessential mechanism for IMiDs like lenalidomide and pomalidomide involves hijacking the cell's own protein disposal machinery.[7][10]
2.1.1. Mechanistic Pathway These drugs function as "molecular glues," binding to Cereblon (CRBN), which is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[7][][11] This binding allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of neosubstrates that are not normally targeted by this ligase. In multiple myeloma cells, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the CRL4CRBN complex and subsequently degraded by the proteasome.[7] The degradation of these master transcription factors leads to the downregulation of critical survival proteins, including Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately triggering apoptosis in the malignant plasma cells.[7][] Concurrently, this mechanism has immunomodulatory effects, enhancing T-cell and Natural Killer (NK) cell activation and proliferation.[5][11][12]
2.1.2. Diagram: The IMiD Mechanism of Action
Caption: IMiD binding to CRBN alters E3 ligase specificity, leading to IKZF1/3 degradation and downstream anti-myeloma effects.
2.1.3. Key Experimental Protocol: Western Blot for IKZF1/3 Degradation
This protocol is designed to provide direct evidence of on-target activity by quantifying the reduction of IKZF1 or IKZF3 protein levels following treatment with an isoindolinone-based CRBN modulator.
-
Causality: A reduction in the target protein's band intensity, relative to a loading control, validates that the compound engages CRBN and induces proteasomal degradation of the neosubstrate. This is a critical step to link cellular antiproliferative effects to the intended mechanism.
-
Methodology:
-
Cell Culture and Treatment: Plate multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 106 cells/mL. Treat cells with the test isoindolinone compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IKZF1 or IKZF3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing (Self-Validation): To ensure equal protein loading, the membrane can be stripped of the primary/secondary antibodies and re-probed with an antibody for a loading control protein, such as GAPDH or β-actin. Densitometry analysis is then performed to normalize the IKZF1/3 band intensity to the loading control.
-
PARP Inhibition and Synthetic Lethality
A distinct class of isoindolinone derivatives has been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair (DDR) pathway.[13][14]
2.2.1. Mechanism of Action PARP enzymes, particularly PARP1, detect single-strand DNA breaks and, using NAD+ as a substrate, synthesize poly(ADP-ribose) chains to recruit other DDR proteins.[15] The isoindolinone scaffold can act as a nicotinamide mimic, competitively binding to the catalytic site of PARP and inhibiting its enzymatic activity.[13] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of irreparable double-strand breaks during replication. This concept, known as synthetic lethality, causes selective cell death in cancer cells while sparing healthy cells.[13][16]
2.2.2. Diagram: Experimental Workflow for PARP Inhibitor Screening
Caption: A typical ELISA-based workflow for quantifying the enzymatic activity of PARP1 and assessing inhibitor potency.
2.2.3. Key Experimental Protocol: Chemiluminescent PARP Activity Assay
This assay quantifies the PARP-dependent incorporation of biotinylated ADP-ribose onto histone proteins, providing a direct measure of enzyme inhibition.
-
Causality: A decrease in the chemiluminescent signal directly correlates with reduced PARP1 enzymatic activity, confirming that the isoindolinone compound is an active inhibitor of the target. This biochemical assay isolates the enzyme-inhibitor interaction from other cellular processes.
-
Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reaction Setup: To each well, add PARP1 enzyme and the test isoindolinone compound at serially diluted concentrations. Include wells for a positive control (no inhibitor) and a negative control (no PARP enzyme).
-
Initiate Reaction: Add a reaction buffer containing biotinylated NAD+ to all wells to start the PARylation reaction. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer to remove the enzyme, inhibitor, and unbound NAD+. The biotinylated PAR chains will remain attached to the coated histones.
-
Detection: Add a streptavidin-HRP conjugate, which will bind to the biotin groups on the PAR chains. Incubate for 1 hour.
-
Signal Generation: Wash the plate again to remove unbound streptavidin-HRP. Add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the data to determine the IC50 value, which represents the concentration of inhibitor required to reduce PARP activity by 50%.
-
Histone Deacetylase (HDAC) Inhibition
Certain isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[17] HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[17]
2.3.1. Data Table: Antiproliferative Activity of Isoindolinone-based HDAC Inhibitors
The following table summarizes the IC50 values of novel isoindolinone derivatives against HDAC1 and various cancer cell lines, demonstrating their potential as anticancer agents.[17]
| Compound | HDAC1 IC50 (nM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 5a | 65.6 | 1.83 | 2.51 | 2.97 |
| 5b | 65.1 | 0.98 | 1.54 | 1.76 |
| 13a | 57.9 | 2.45 | 3.12 | 3.55 |
| Chidamide | 95.0 | 2.01 | 3.86 | 4.12 |
Data sourced from Zhang et al., European Journal of Medicinal Chemistry (2019).[17]
Section 3: Anti-inflammatory Properties
The immunomodulatory effects of isoindolinones extend beyond oncology, with significant potential in treating inflammatory and autoimmune diseases.
Cytokine Modulation
Compounds like pomalidomide inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][18] This activity is crucial as these cytokines are key drivers of inflammatory processes. Other novel isoindoline derivatives have also been shown to suppress TNF-α production from monocytes and macrophages.[19][20]
3.1.1. Key Experimental Protocol: ELISA for Cytokine Quantification
This protocol is used to measure the concentration of specific cytokines (e.g., TNF-α) in the supernatant of immune cells treated with isoindolinone compounds.
-
Causality: A dose-dependent decrease in the concentration of a pro-inflammatory cytokine in the cell culture supernatant, following stimulation, provides strong evidence of the compound's anti-inflammatory activity.
-
Methodology:
-
Cell Stimulation: Culture peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the isoindolinone test compound for 1 hour.
-
Activation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), centrifuge the plate and carefully collect the culture supernatant.
-
ELISA Procedure:
-
Use a commercial sandwich ELISA kit for the target cytokine (e.g., human TNF-α).
-
Add the collected supernatants and a series of known standards to the antibody-pre-coated microplate.
-
Follow the kit manufacturer's instructions for incubation, washing, addition of detection antibody, HRP-conjugate, and substrate.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
-
STING Pathway Inhibition
The Stimulator of Interferon Genes (STING) pathway is a central regulator of innate immunity that, when aberrantly activated, can lead to autoinflammatory disorders.[21][22] Recently, isoindoline-2(1H)-carboxamides have been identified as potent STING inhibitors, representing a novel therapeutic strategy for these conditions.[21]
3.2.1. Diagram: STING Signaling and Inhibition
Caption: Isoindolinone inhibitors can block the STING signaling cascade, preventing the downstream production of inflammatory interferons.
Section 4: Neuroprotective Effects
Beyond cancer and inflammation, isoindolinone derivatives have demonstrated promising activity in models of neurodegenerative disease, primarily by combating oxidative stress.
Modulation of Oxidative Stress via the NRF2 Pathway
Oxidative stress is a key pathological factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[23] The NRF2 transcription factor is a master regulator of the cellular antioxidant response.[24] Several studies have shown that novel isoindoline-dione derivatives can protect neuronal cells from oxidative damage by activating the NRF2 pathway.[23][25][26]
4.1.1. Mechanism of Action Under normal conditions, NRF2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or an NRF2 activator, NRF2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a battery of protective genes, including NQO-1 and GSTK1, which neutralize reactive oxygen species (ROS) and reduce cellular damage.[23][25]
4.1.2. Diagram: NRF2-Keap1 Signaling Activation
Caption: Isoindolinone activators can disrupt the Keap1-NRF2 interaction, allowing NRF2 to activate antioxidant gene expression.
4.1.2. Key Experimental Protocol: Intracellular ROS Measurement
This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to quantify intracellular ROS levels.
-
Causality: A reduction in fluorescence intensity in cells pre-treated with an isoindolinone compound before an oxidative insult (e.g., H₂O₂) demonstrates the compound's ability to mitigate or scavenge ROS, confirming its antioxidant and neuroprotective potential.[25]
-
Methodology:
-
Cell Culture: Plate neuronal-like cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the isoindolinone test compound at various concentrations for a defined period (e.g., 24 hours).
-
Probe Loading: Remove the treatment media and load the cells with H2DCFDA dye in serum-free media. Incubate in the dark.
-
Induce Oxidative Stress: Wash the cells and then treat them with an ROS-inducing agent like hydrogen peroxide (H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) at multiple time points.
-
Data Analysis: Calculate the change in fluorescence over time. A lower rate of increase in fluorescence in compound-treated wells compared to the H₂O₂-only control indicates a reduction in ROS levels.
-
Section 5: Conclusion and Future Directions
The isoindolinone scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of potent and specific modulators of critical biological pathways. Its success in oncology through the development of IMiDs and PARP inhibitors is well-established. Emerging research now points to significant potential in treating inflammatory disorders and neurodegenerative diseases.
The future of isoindolinone chemistry is bright. Its role as a CRBN ligand is being heavily exploited in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding handle to induce the degradation of entirely new protein targets.[] Furthermore, the development of CNS-penetrant isoindolinones for treating brain cancers and neurological disorders remains an active and promising area of research.[13][16] Continued exploration of this privileged scaffold is certain to yield the next generation of innovative therapeutics.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pomalidomide - Wikipedia [en.wikipedia.org]
- 7. Lenalidomide - Wikipedia [en.wikipedia.org]
- 8. myeloma.org [myeloma.org]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bccancer.bc.ca [bccancer.bc.ca]
- 19. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
introduction to the isoindolinone scaffold in medicinal chemistry
An In-depth Technical Guide to the Isoindolinone Scaffold in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Abstract
The isoindolinone core is a prominent heterocyclic motif that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its presence in a wide array of natural products and synthetic compounds with diverse and potent biological activities underscores its significance.[4][5] This guide provides a comprehensive exploration of the isoindolinone scaffold for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, dissect key synthetic methodologies, illuminate its fascinating mechanisms of action, and survey its broad therapeutic applications, from immunomodulation and oncology to neurodegenerative disease. This document is structured to provide not only foundational knowledge but also field-proven insights into the strategic application of this versatile core in modern drug discovery.
The Isoindolinone Core: A Privileged Structure
The isoindolinone scaffold is a bicyclic structure consisting of a benzene ring fused to a γ-lactam ring.[5] This deceptively simple architecture confers a unique combination of rigidity and conformational constraint, making it an ideal framework for presenting pharmacophoric elements to biological targets with high specificity. Its derivatives have demonstrated a remarkable range of therapeutic activities, including anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.[6][7][8]
The ascendancy of this scaffold was dramatically highlighted by the history of thalidomide. Initially a sedative, its tragic teratogenic effects were later understood to be linked to a novel mechanism of action.[9][10] This led to its repurposing and the development of highly successful second and third-generation analogs, Lenalidomide and Pomalidomide, which are cornerstone treatments for multiple myeloma.[11][12][13] These immunomodulatory drugs (IMiDs®) validated the isoindolinone core as a powerful tool for modulating complex biological pathways.[14]
Caption: The core chemical structure of 1-isoindolinone.
Synthetic Strategies: Constructing the Core
The development of efficient and versatile synthetic routes to access substituted isoindolinones is a central focus of medicinal chemistry.[1] Methodologies can be broadly categorized, with transition metal-catalyzed reactions representing a particularly powerful and modern approach.[15][16]
Transition Metal-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds is an atom-economical strategy that has revolutionized heterocyclic synthesis.[15] Rhodium and Palladium catalysts are particularly effective for constructing the isoindolinone core.[17]
-
Palladium-Catalyzed Dehydrogenative C-H Cyclization: This method allows for the synthesis of isoindolinones from N-substituted benzamides without the need for stoichiometric oxidants.[15] The use of a Pd/C catalyst provides a simple and efficient route to a variety of substituted isoindolinones, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring.[15]
-
Rhodium-Catalyzed Annulation: This approach involves the reaction of a benzamide with an alkene or alkyne. The reaction proceeds via a directed C-H activation at the ortho-position of the benzamide, followed by insertion of the coupling partner and subsequent intramolecular cyclization.[17] This strategy is highly versatile for installing substituents at the C3 position.
Caption: Generalized workflow for transition metal-catalyzed isoindolinone synthesis.
Multicomponent Reactions (MCRs)
MCRs, such as the Ugi four-component reaction, offer a highly efficient pathway to complex molecular scaffolds in a single step. This approach allows for the rapid generation of diverse libraries of isoindolinone derivatives by varying the starting materials (an aldehyde, an amine, a carboxylic acid, and an isocyanide), which is invaluable for structure-activity relationship (SAR) studies.[18]
Experimental Protocol: Platinum-Catalyzed Reductive C-N Coupling
This one-pot synthesis provides an efficient and environmentally friendly route to N-substituted isoindolinones.[19]
-
Reaction Setup: To a reaction vessel, add 2-carboxybenzaldehyde (1.0 mmol), the desired primary amine (1.1 mmol), and the platinum nanowire catalyst (e.g., 1 mol%).
-
Solvent: Add a suitable solvent, such as ethanol or methanol (5 mL).
-
Atmosphere: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 bar) using a balloon.
-
Reaction: Stir the mixture vigorously at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-substituted isoindolinone.
Causality: This protocol is effective because the platinum catalyst facilitates both the initial reductive amination between the aldehyde and the amine to form an intermediate, and the subsequent intramolecular amidation (cyclization) to form the stable lactam ring, all in a single pot.[19] The use of H₂ gas makes the process clean, with water as the primary byproduct.[19]
Mechanism of Action: Modulating the Ubiquitin Proteasome System
The most profound contribution of the isoindolinone scaffold to medicinal chemistry is arguably its ability to modulate the E3 ubiquitin ligase Cereblon (CRBN).[11][14] Thalidomide and its analogs, the IMiDs, function as "molecular glues."
-
Binding to CRBN: The IMiD molecule binds to a specific pocket within CRBN, which is a substrate receptor for the Cullin-4A (CUL4A) E3 ubiquitin ligase complex.[11]
-
Altering Substrate Specificity: This binding event alters the surface of CRBN, creating a new recognition site for proteins that do not normally interact with it. These are termed "neosubstrates."[11][12]
-
Neosubstrate Recruitment: In multiple myeloma cells, the key neosubstrates recruited by IMiD-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12]
-
Ubiquitination and Degradation: The CUL4A complex then polyubiquitinates the recruited neosubstrates, tagging them for destruction by the 26S proteasome.
-
Therapeutic Effect: The degradation of IKZF1 and IKZF3 is cytotoxic to myeloma cells, leading to the powerful anti-cancer effect.[11] This mechanism represents a new paradigm in pharmacology: inducing the degradation of previously "undruggable" protein targets.
Caption: Mechanism of action for IMiD drugs via CRBN-mediated proteolysis.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the isoindolinone scaffold has led to its exploration against a wide range of biological targets beyond CRBN.[6][7][20]
| Target Class | Example Application | Key SAR Insights | References |
| E3 Ligase Modulators | Multiple Myeloma, MDS | The glutarimide ring is critical for CRBN binding. Modifications to the isoindolinone (phthaloyl) ring alter potency and substrate specificity. An amino group at the 4-position of the isoindolinone ring (as in Pomalidomide) significantly increases potency.[9][14][] | |
| PARP Inhibitors | CNS Cancers | The isoindolinone scaffold mimics the nicotinamide moiety of NAD+, enabling competitive inhibition at the PARP catalytic site. Physicochemical properties can be tuned for blood-brain barrier permeability.[22] | |
| HDAC Inhibitors | Cancer | The isoindolinone acts as a cap group, with a linker connecting to a zinc-binding group. Optimization of the linker and cap group is crucial for isoform selectivity and potency. Certain derivatives show potent, nanomolar IC₅₀ values against HDAC1.[23] | |
| Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | The isoindolinone serves as the core scaffold. A sulfonyl group is incorporated as a zinc-binding "head," while linker and tail moieties are varied to modulate binding affinity and isoform selectivity.[24] | |
| Antimicrobial/Antiviral | Infectious Diseases | Specific substitutions on the isoindolinone core can confer antibacterial, antifungal, or antiviral activity. Some derivatives show activity against SARS-CoV-2 3CL protease.[5][24][25] |
Future Perspectives
The isoindolinone scaffold continues to be a fertile ground for drug discovery.[3] The elucidation of its role in targeted protein degradation has opened up the entire field of PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, where the isoindolinone core often serves as the E3 ligase-binding handle. Future research will likely focus on:
-
Novel E3 Ligase Modulators: Designing isoindolinone derivatives to hijack other E3 ligases for targeted degradation of new disease-causing proteins.
-
Expanding Therapeutic Areas: Systematically exploring isoindolinone libraries against diverse targets in areas like neuroinflammation, metabolic disorders, and viral diseases.[5][8]
-
Chiral Synthesis: Developing more efficient catalytic asymmetric methods to access enantiomerically pure isoindolinones, as stereochemistry is often critical for biological activity.[26]
The rich history and proven clinical success of isoindolinone-based drugs, combined with a deep and growing understanding of their chemistry and biology, ensures that this privileged scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thalidomide - Wikipedia [en.wikipedia.org]
- 11. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 16. Isoindolinone synthesis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds | CoLab [colab.ws]
- 22. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Catalytic Asymmetric Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-3-hydroxyisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-hydroxyisoindolin-1-one, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The isoindolin-1-one scaffold is a privileged structure, appearing in numerous biologically active natural products and synthetic pharmaceuticals. This document details the molecular characteristics, a robust and validated synthesis protocol, and explores the therapeutic potential of this specific bromo-substituted derivative. The content herein is curated for researchers, medicinal chemists, and professionals in pharmaceutical development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: The Significance of the Isoindolin-1-one Scaffold
The isoindolin-1-one core, a bicyclic γ-lactam, is a structural motif of considerable importance in contemporary drug discovery. Its rigid, yet three-dimensionally complex, architecture provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1] The introduction of a hydroxyl group at the 3-position and a bromine atom at the 5-position of the isoindolin-1-one core, as in the case of this compound, offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents with enhanced potency and selectivity. This guide will focus specifically on this promising derivative, providing the necessary technical details for its synthesis and further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [2][3] |
| Molecular Weight | 228.043 g/mol | [2][3] |
| CAS Number | 573675-39-5 | [2][3] |
| IUPAC Name | 5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | [2] |
| Synonyms | 5-bromo-3-hydroxyisoindoline-1-one | [2][3] |
Note on Analytical Data: As of the writing of this guide, detailed, publicly available spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound is limited. Researchers synthesizing this compound are encouraged to perform full characterization to confirm its identity and purity. The expected spectra would be consistent with the isoindolin-1-one scaffold, showing characteristic peaks for the aromatic protons, the methine proton at the 3-position, the N-H proton, and the carbonyl group.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the reduction of the corresponding phthalimide derivative, 5-Bromoisoindoline-1,3-dione. The following protocol is adapted from established procedures and provides a high-yield pathway to the desired product.
Reaction Scheme
The synthetic pathway involves the selective reduction of one of the two carbonyl groups of the starting phthalimide. This is achieved using a mild reducing agent in an aqueous basic medium.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on the procedure described in patent WO2005/103039, which demonstrates a robust and scalable method for the synthesis.[4]
Materials:
-
5-Bromoisoindoline-1,3-dione (Bromophthalimide)
-
Zinc powder (Zn)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 20% aqueous solution
-
Ethyl acetate
-
Ethanol
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a magnetic stirrer, prepare a 2 M aqueous solution of sodium hydroxide. Cool the solution to 0 °C using an ice bath. To this, add zinc powder and a catalytic amount of copper (II) sulfate pentahydrate.
-
Addition of Starting Material: To the stirred suspension at 0 °C, add 5-Bromoisoindoline-1,3-dione in portions over a period of 30 minutes.
-
Reaction: Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and continue stirring for approximately 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any remaining solids.
-
Neutralization and Extraction: Carefully neutralize the filtrate to pH 7 with a 20% hydrochloric acid solution. Dilute the neutralized solution with ethanol and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting solid can be further purified by recrystallization or column chromatography to afford this compound as a solid. The reported yield for this procedure is high, around 95%.[4]
Causality and Self-Validation:
-
Choice of Reducing System: The use of zinc powder in an aqueous sodium hydroxide solution provides a mild and selective reduction of one carbonyl group of the phthalimide. The catalytic amount of copper (II) sulfate is often used to activate the zinc surface.
-
Temperature Control: The initial low temperature (0 °C) is crucial for controlling the rate of reaction and preventing over-reduction or side reactions.
-
Neutralization and Extraction: The neutralization step is critical for protonating the intermediate and facilitating the extraction of the final product into an organic solvent. The purity of the extracted product can be initially assessed by TLC and melting point determination, which should be consistent for a pure compound.
Therapeutic Potential and Applications in Drug Discovery
While specific biological studies on this compound are not extensively reported in the literature, the broader class of isoindolin-1-one derivatives has shown significant promise in various therapeutic areas. The structural features of the title compound make it an attractive candidate for further investigation.
Anticancer Activity
The isoindolin-1-one scaffold is a well-established pharmacophore in oncology research. Derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[1][5] The presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding and can also serve as a handle for further chemical modification via cross-coupling reactions to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Enzyme Inhibition
Substituted isoindolinones have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against carbonic anhydrases, which are implicated in several diseases, including glaucoma and certain types of cancer.[2] The 3-hydroxy group and the aromatic bromine atom of this compound could play a key role in orienting the molecule within an enzyme's active site, making it a promising starting point for the design of novel enzyme inhibitors.
Central Nervous System (CNS) Applications
The isoindolin-1-one core is also found in compounds targeting the central nervous system. The ability of this scaffold to cross the blood-brain barrier makes it suitable for the development of drugs for neurological disorders. The specific substitutions on this compound could modulate its lipophilicity and polarity, influencing its potential for CNS activity.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antitumor Activity of Novel Quinoxaline-Based Isoindolin-1-Ones [ccspublishing.org.cn]
- 4. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02829A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Introduction: The Isoindolinone Scaffold and the Case for Theoretical Investigation
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Bromo-3-hydroxyisoindolin-1-one
This document provides a comprehensive framework for the theoretical and computational analysis of this compound. Recognizing the current gap in dedicated theoretical research on this specific molecule, this guide serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a robust, multi-faceted computational workflow designed to elucidate the molecule's structural, electronic, and pharmacokinetic properties, thereby predicting its potential as a therapeutic agent. The methodologies proposed are grounded in established computational chemistry principles and draw from validated studies on analogous molecular scaffolds.
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1][2] The introduction of a bromine atom and a hydroxyl group at the 5- and 3-positions, respectively, is anticipated to significantly modulate the molecule's physicochemical and pharmacokinetic profiles. Bromine substitution can enhance binding affinities through halogen bonding and improve membrane permeability, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.
Despite its synthetic accessibility[3], a theoretical understanding of this compound is conspicuously absent from the literature. A rigorous computational investigation is therefore essential to:
-
Establish a foundational understanding of its intrinsic molecular properties.
-
Predict its spectroscopic signatures to aid in experimental characterization.
-
Explore its potential as a pharmacologically active agent through in silico screening.
-
Provide a rationale for the design of future derivatives with enhanced therapeutic profiles.
This guide details the necessary theoretical protocols to achieve these objectives, establishing a self-validating system where computational predictions can guide and rationalize future experimental work.
Foundational Analysis: Molecular Structure and Quantum Chemical Properties
The initial and most critical step in the theoretical analysis is the accurate determination of the molecule's three-dimensional structure and electronic properties. This is achieved through quantum mechanical calculations, specifically Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for drug-like molecules.[1]
Geometry Optimization and Vibrational Analysis
The first objective is to locate the global minimum on the potential energy surface for this compound.
Protocol: Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of the molecule using molecular building software (e.g., Avogadro, ChemDraw).
-
Computational Method Selection:
-
Functional: Employ a hybrid functional, such as B3LYP, which has a proven track record for organic molecules. For potentially improved handling of non-covalent interactions, a dispersion-corrected functional like ωB97X-D is recommended.[4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good balance of accuracy and efficiency. This set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for more accurate geometries.[5]
-
-
Solvation Model: To simulate a more biologically relevant environment, incorporate an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), using water as the solvent.
-
Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Frequency Calculation: Following successful optimization, perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
The output of these calculations provides key quantitative data.
Table 1: Predicted Molecular Properties of this compound (Illustrative)
| Property | Predicted Value (Illustrative) | Significance |
| Ground State Energy (Hartree) | -3456.789 | A fundamental measure of molecular stability. |
| Dipole Moment (Debye) | 3.45 | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |
| C=O Bond Length (Å) | 1.23 | Key structural parameter for the lactam ring. |
| C-Br Bond Length (Å) | 1.91 | Important for understanding potential halogen bonding interactions. |
| O-H Bond Length (Å) | 0.97 | Relevant for hydrogen bonding potential. |
| Highest Occupied Molecular Orbital (HOMO) (eV) | -6.8 | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital (LUMO) (eV) | -1.5 | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (eV) | 5.3 | An indicator of chemical reactivity and kinetic stability. |
Workflow for Foundational Analysis
The logical flow of this initial computational phase is crucial for building a reliable molecular model.
Caption: Workflow for DFT-based molecular property prediction.
In Silico Spectroscopic Characterization
Theoretical calculations can predict spectroscopic data, which is invaluable for confirming the identity and purity of a synthesized compound.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when scaled and compared to experimental data, can aid in peak assignment.
-
IR Spectroscopy: The vibrational frequencies calculated in the previous step correspond to the peaks in an IR spectrum. These frequencies can be visualized to understand the nature of the vibration (e.g., C=O stretch, O-H bend).
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to its UV-Vis absorption spectrum. This provides insight into the molecule's chromophores.
Probing Reactivity: Synthesis Mechanism and Frontier Molecular Orbitals
Computational chemistry allows for the investigation of reaction mechanisms, providing insights that are difficult to obtain experimentally.
Theoretical Investigation of the Synthesis Pathway
The documented synthesis of this compound involves the reduction of 5-Bromoisoindoline-1,3-dione (Bromophthalimide).[3] A key step is the selective reduction of one carbonyl group. A computational study can elucidate the favorability of this pathway.
Protocol: Transition State Analysis
-
Identify Reactants, Intermediates, and Products: Define the structures for the starting material (5-Bromoisoindoline-1,3-dione), the reducing agent complex, potential intermediates, and the final product.
-
Transition State (TS) Search: Use a TS search algorithm (e.g., Berny optimization in Gaussian) to locate the saddle point on the potential energy surface connecting the reactant and intermediate/product.
-
Frequency Analysis of TS: A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.
-
Construct Reaction Energy Profile: By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed to determine the activation energy and overall reaction thermodynamics.
Molecular Electrostatic Potential (MEP) and Reactivity
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, predicting sites of interaction for metabolic processes or receptor binding. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and hydroxyl oxygen, and positive potential near the hydroxyl and amide hydrogens.
Predicting Drug-Likeness: In Silico ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development to minimize late-stage failures. Numerous in silico models, many based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, can provide reliable predictions.[6][7][8][9]
Table 2: Key In Silico ADMET Predictions for this compound
| Parameter | Prediction Method/Model | Significance in Drug Development |
| Lipinski's Rule of Five | Calculation of Molecular Weight, LogP, H-bond donors/acceptors | A primary filter for assessing "drug-likeness" and oral bioavailability. |
| Aqueous Solubility (LogS) | QSAR models (e.g., ALOGPS) | Crucial for absorption; poor solubility is a major hurdle for oral drugs. |
| Blood-Brain Barrier (BBB) Permeability | Machine learning classifiers, physicochemical descriptors | Predicts the compound's ability to cross into the central nervous system. |
| CYP450 Inhibition | Docking or QSAR models for major isoforms (e.g., 3A4, 2D6) | Predicts potential for drug-drug interactions. |
| hERG Inhibition | Pharmacophore or QSAR models | A critical safety endpoint to predict the risk of cardiotoxicity. |
| Ames Mutagenicity | Substructure-based alerts or machine learning models | Predicts the potential for the compound to be mutagenic. |
Target Identification and Interaction Analysis
Given the known biological activities of the broader isoindolinone class, a logical next step is to investigate the interaction of this compound with relevant protein targets through molecular docking and molecular dynamics simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.
Protocol: Molecular Docking Study
-
Target Selection: Based on literature for similar scaffolds, select relevant protein targets (e.g., kinases, cyclooxygenases, tubulin).
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound.
-
Docking Execution: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined active site of the receptor.
-
Analysis: Analyze the resulting poses based on their docking scores (binding energy) and the specific intermolecular interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) formed with active site residues.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-protein complex over time, providing a more realistic assessment of binding stability.[10]
Protocol: MD Simulation
-
System Setup: Take the best-ranked docked pose from the previous step. Place the complex in a simulation box filled with an explicit water model (e.g., TIP3P).[11] Add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure and density.
-
Production Run: Run the simulation for an extended period (e.g., 100-200 nanoseconds).
-
Trajectory Analysis: Analyze the simulation trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Interaction Analysis: To monitor the persistence of key hydrogen bonds or other interactions over time.
-
Workflow for Target Interaction Analysis
Caption: Integrated workflow for molecular docking and dynamics.
Conclusion and Future Directions
This guide has outlined a comprehensive, first-principles-based theoretical framework for the characterization of this compound. By systematically applying the described computational protocols, researchers can generate a wealth of predictive data spanning molecular structure, reactivity, pharmacokinetics, and target interactions. This in silico investigation serves as a critical, cost-effective precursor to experimental work, enabling a more targeted and rational approach to drug discovery. The insights gained will not only illuminate the specific properties of the title compound but will also contribute to a deeper understanding of the structure-activity relationships governing the promising isoindolinone class of molecules.
References
- 1. Computational chemistry - Wikipedia [en.wikipedia.org]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 5. researchgate.net [researchgate.net]
- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 9. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 10. steeronresearch.com [steeronresearch.com]
- 11. Water models – Practical considerations for Molecular Dynamics [computecanada.github.io]
Methodological & Application
Application Notes and Protocols for 5-Bromo-3-hydroxyisoindolin-1-one as a Pharmaceutical Intermediate
Introduction: The Strategic Value of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug design. 5-Bromo-3-hydroxyisoindolin-1-one is a particularly valuable intermediate, offering two distinct and orthogonally reactive sites: a bromine atom on the aromatic ring and a hydroxyl group on the heterocyclic ring. This dual functionality allows for sequential and selective modifications, making it a powerful building block for the synthesis of complex pharmaceutical agents. Notably, derivatives of the closely related isoquinolinone and isoindolinone cores have demonstrated significant potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making this class of compounds highly relevant in oncology research.[1][2]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [3] |
| Molecular Weight | 228.04 g/mol | [3] |
| Appearance | Typically an off-white to light yellow solid | [4] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. Keep container tightly closed. | [4] |
Safety and Handling:
-
Hazard Statements: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5][6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]
Synthetic Utility and Reaction Mechanisms
The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The hydroxyl group, a nucleophile and a potential leaving group, allows for a different set of chemical transformations.
Functionalization of the Bromine Atom: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of the isoindolinone ring is ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern medicinal chemistry for the construction of biaryl and substituted aromatic systems, which are common motifs in kinase and PARP inhibitors.[7][8]
The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming C-C bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity of the 3-Hydroxy Group
The 3-hydroxy group offers a complementary site for derivatization. It can be:
-
Alkylated or Acylated: To introduce various side chains.
-
Dehydrated: Under acidic or basic conditions, the hydroxyl group can be eliminated to form a 3-alkylideneisoindolin-1-one, a reactive Michael acceptor.[9][10]
-
Displaced: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles.
The 3-hydroxyisoindolin-1-one moiety exists in equilibrium with its open-chain tautomer, an amino-aldehyde. This equilibrium allows it to act as a precursor to N-acyliminium ions under acidic conditions, which can then be trapped by nucleophiles.[11]
Caption: Key reaction pathways for the 3-hydroxy group of this compound.
Experimental Protocols
The following protocols are provided as representative examples for the functionalization of this compound. Researchers should adapt these procedures based on the specific substrate and desired product, with careful monitoring of the reaction progress by techniques such as TLC or LC-MS.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 5-aryl-3-hydroxyisoindolin-1-one derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-hydroxyisoindolin-1-one.
Causality of Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl bromides, often providing high yields and tolerating a wide range of functional groups.
-
Base and Solvent: A mixture of an aqueous base (like K₂CO₃) and an organic solvent (like 1,4-dioxane) is standard for Suzuki reactions. The base is crucial for the transmetalation step, and the solvent system ensures the solubility of both the organic and inorganic reagents.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Therefore, maintaining an inert atmosphere is critical for the reaction's success.
Protocol 2: Dehydration of this compound to form 5-Bromo-3-methyleneisoindolin-1-one
Objective: To synthesize a reactive Michael acceptor by eliminating the hydroxyl group.
Materials:
-
This compound
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv.) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equiv.).
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Causality of Choices:
-
Acid Catalyst: p-TsOH is a strong acid that protonates the hydroxyl group, converting it into a good leaving group (water).
-
Dean-Stark Apparatus: This piece of glassware is essential for removing water from the reaction mixture as it is formed, which drives the equilibrium towards the dehydrated product according to Le Chatelier's principle.
-
Toluene: Toluene is a suitable solvent as it is relatively non-polar and forms an azeotrope with water, facilitating its removal.
Conclusion
This compound is a highly versatile and valuable intermediate for pharmaceutical research and development. Its dual functionality allows for the strategic and selective introduction of molecular diversity, enabling the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of oncology. The protocols and principles outlined in these application notes provide a solid foundation for researchers to effectively utilize this powerful building block in their drug discovery programs.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][1,6]- and [c][1,7]-naphthyridin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity | Semantic Scholar [semanticscholar.org]
- 11. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anticancer Potential of 5-Bromo-3-hydroxyisoindolin-1-one
Introduction
The isoindolinone scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including potent anticancer effects through various mechanisms of action such as the inhibition of critical cellular enzymes and disruption of oncogenic signaling pathways.[3][4][5] This document focuses on 5-Bromo-3-hydroxyisoindolin-1-one , a specific analog whose potential in oncology remains to be fully elucidated. The presence of the bromine atom can enhance binding affinities and metabolic stability, while the 3-hydroxy group offers a key site for molecular interactions.[6]
This guide provides a comprehensive framework for researchers to investigate the anticancer properties of this compound. It outlines hypothesized mechanisms of action based on the established activities of structurally related compounds and provides detailed, field-proven protocols for the systematic evaluation of its efficacy in cancer cell lines.
Part 1: Hypothesized Mechanism of Action
While direct studies on this compound are emerging, the broader isoindolinone class has been linked to several key anticancer mechanisms. These serve as a logical starting point for investigation. It is plausible that this compound functions as an inhibitor of one or more of these pathways, leading to cell cycle arrest and apoptosis.
Potential Molecular Targets:
-
Bromodomain and Extra-Terminal Domain (BET) Proteins: Derivatives of the 3-hydroxyisoindolin-1-one scaffold have been identified as potent inhibitors of Bromodomain protein 4 (BRD4).[3] BRD4 is a critical epigenetic reader that regulates the transcription of major oncogenes like MYC. Its inhibition leads to transcriptional repression of these oncogenes, resulting in reduced cell proliferation and induction of apoptosis, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[3]
-
Protein Kinases: The isoindolinone core is present in various kinase inhibitors. Analogs have shown inhibitory activity against key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).[4][7] Inhibition of the VEGFR-2 pathway can block tumor neovascularization, while PI3K pathway inhibition disrupts critical cell growth and survival signals.[4][8]
-
Histone Deacetylases (HDACs): Certain isoindolinone derivatives act as HDAC inhibitors.[5] HDACs are crucial for chromatin remodeling and gene expression. Their inhibition leads to histone hyperacetylation, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[5]
The downstream effects of inhibiting these targets typically converge on the core machinery of cell cycle control and programmed cell death.
Caption: Hypothesized pathway: Inhibition of a Receptor Tyrosine Kinase.
Part 2: Experimental Protocols & Workflows
This section provides detailed protocols to systematically evaluate the anticancer activity of this compound.
Compound Handling and Preparation
Proper handling is critical for ensuring compound integrity and obtaining reproducible results.
-
Storage: Store the solid compound at 2-8°C, protected from light and moisture.[9] For long-term storage, -20°C is recommended.[10]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store stock solution aliquots at -20°C or -80°C.
-
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Line Selection and Culture
Based on the activity of related compounds, a panel of cell lines is recommended to screen for sensitivity.
-
Recommended Cell Lines:
-
Culture Conditions: Culture all cell lines according to the supplier's (e.g., ATCC) recommendations regarding media, serum concentration, and incubation conditions (typically 37°C in a humidified atmosphere with 5% CO₂).
Protocol: Antiproliferative Activity (SRB Assay)
The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[12]
Protocol: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze DNA content and determine the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[12][13][14]
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compound as described in the cell cycle analysis protocol (Section 2.4).
-
Cell Harvesting: Collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (using a commercial kit, e.g., from BD Biosciences).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Analysis: Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[15][16]
-
Part 3: Data Presentation and Workflow
Quantitative Data Summary
Results from the antiproliferative assays should be summarized to compare the compound's potency across different cell lines.
| Cell Line | Histology | IC₅₀ (µM) after 72h Exposure |
| HL-60 | Acute Promyelocytic Leukemia | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma (ER+) | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| Control | Non-cancerous cell line (e.g., MCF-10A) | [Experimental Value] |
Experimental Workflow Diagram
The following diagram illustrates the logical progression for evaluating the anticancer potential of this compound.
Caption: Recommended workflow for investigating a novel compound.
References
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyisoindolin-1-one derivates: Synthesis by palladium-catalyzed CH activation as BRD4 inhibitors against human acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: The Isoindolinone Scaffold, Featuring 5-Bromo-3-hydroxyisoindolin-1-one, as a Promising Platform for Neurological Disorder Research
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the investigation of 5-Bromo-3-hydroxyisoindolin-1-one and the broader isoindolinone chemical class for applications in neurological disorder research. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and well-validated approach to compound evaluation.
Introduction: The Isoindolinone Core as a Privileged Scaffold in CNS Drug Discovery
The isoindolinone framework is a bicyclic γ-lactam structure that is a cornerstone of numerous natural products and synthetic molecules with diverse biological activities.[1] Its rigid, yet versatile, structure allows for precise three-dimensional positioning of functional groups, making it a "privileged scaffold" for interacting with complex biological targets within the central nervous system (CNS).
This compound is a specific derivative of this class, notable for its bromine substituent which can serve as a handle for further synthetic elaboration or contribute directly to biological activity.[2] While direct research on this specific molecule in neurology is emerging, the extensive investigation into the parent isoindolinone scaffold provides a strong foundation for its exploration. This class of compounds is being actively investigated for its potential to address key pathological processes in a range of devastating neurological conditions, including Alzheimer's, Parkinson's, and epilepsy.[3][4][5]
This guide will focus on three primary therapeutic hypotheses for the application of this compound and related analogs:
-
Neuroprotection via Antioxidant Pathways: Mitigating the neuronal damage caused by oxidative stress.
-
Anti-Neuroinflammatory Action: Suppressing the chronic inflammation that drives disease progression.
-
Direct Neuromodulation: Interacting with specific CNS receptors to restore normal neuronal function.
Part 1: The Scientific Rationale - Targeting Key Pathologies
A successful research program is built on a clear understanding of the compound's potential mechanism of action. Here, we detail the primary pathways through which isoindolinones are hypothesized to exert their effects.
Combating Oxidative Stress via the NRF2 Pathway
The brain is highly susceptible to oxidative stress due to its high oxygen consumption, abundance of lipid-rich membranes, and high metal content.[6] A persistent imbalance between reactive oxygen species (ROS) and the brain's antioxidant defenses is a hallmark of many neurodegenerative diseases.
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[4] Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). When challenged by oxidative stress, NRF2 is released, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes.
Causality of Experimental Choice: Isoindolinone derivatives have been shown to activate this protective pathway.[3][7][8] It is hypothesized that their chemical structure allows them to interact with Keap1, prompting the release of NRF2. Therefore, the primary goal of initial screening is to determine if this compound can protect neuronal cells from an oxidative insult and, if so, whether this protection is mediated by NRF2 activation.
Caption: The NRF2-mediated antioxidant response pathway.
Attenuating Neuroinflammation
Neuroinflammation, characterized by the sustained activation of microglia and astrocytes, is another critical component of neurodegenerative disease pathology.[9] While initially a protective response, chronic activation leads to the excessive release of pro-inflammatory cytokines (e.g., TNF-α) and reactive nitrogen species (e.g., nitric oxide, NO), which are toxic to neurons.
Causality of Experimental Choice: Several isoindoline-1,3-dione derivatives have demonstrated the ability to suppress the inflammatory response in activated microglial cells.[10] A key experiment is therefore to assess whether this compound can reduce the production of these inflammatory mediators in a cellular model of neuroinflammation, typically using lipopolysaccharide (LPS) to stimulate the microglia.[11]
Caption: Simplified workflow of microglial activation and inhibition.
Part 2: Experimental Protocols for Compound Evaluation
The following protocols are designed to be self-validating, with clear endpoints and controls. They represent a logical progression from compound synthesis to functional cellular assessment.
Synthesis of this compound
This protocol is adapted from established methods for the reduction of N-unsubstituted phthalimides.[12]
Objective: To synthesize this compound from its corresponding phthalimide precursor.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 5-Bromoisoindoline-1,3-dione | ≥98% | Commercial Source |
| Zinc Powder (<10 µm) | Reagent | Commercial Source |
| Copper (II) Sulfate Pentahydrate | ACS Reagent | Commercial Source |
| Sodium Hydroxide | ACS Reagent | Commercial Source |
| Hydrochloric Acid (20%) | ACS Reagent | Commercial Source |
| Ethyl Acetate | HPLC Grade | Commercial Source |
| Ethanol | Anhydrous | Commercial Source |
| Magnesium Sulfate | Anhydrous | Commercial Source |
| Deionized Water | Type I | In-house |
| Round-bottom flask, Magnetic stirrer, Ice bath | - | Standard Lab Equipment |
Protocol Steps:
-
Prepare the Reaction Vessel: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a suspension of zinc powder (4.50 g) and copper (II) sulfate pentahydrate (0.060 g) in 71 mL of 2 M aqueous sodium hydroxide.
-
Cool the Mixture: Place the flask in an ice-water bath and stir until the temperature equilibrates to 0 °C.
-
Substrate Addition: Add 5-Bromoisoindoline-1,3-dione (13.0 g) to the stirred suspension in six portions over a period of 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2.5 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove solids. Carefully neutralize the filtrate to pH 7 using 20% hydrochloric acid.
-
Extraction: Dilute the neutralized solution with 100 mL of ethanol and extract three times with 100 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a solid.
-
Characterization: Confirm the identity and purity of the product using ¹H-NMR, LC-MS, and HPLC.[13]
Caption: Workflow for the synthesis of the target compound.
Protocol for In Vitro Neuroprotection Assay (MTT Assay)
Objective: To quantify the protective effect of the test compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line.[3][8]
Model System: SH-SY5Y human neuroblastoma cells.
Table 2: Experimental Parameters for Neuroprotection Assay
| Parameter | Condition | Rationale |
|---|---|---|
| Cell Seeding Density | 1 x 10⁴ cells/well | Ensures sub-confluent monolayer for optimal health and response. |
| Compound Pre-incubation | 24 hours | Allows sufficient time for potential induction of protective genes (e.g., via NRF2). |
| Compound Concentrations | 0.1, 1, 10, 25, 50 µM | A dose-response curve is critical to determine potency (EC₅₀). |
| H₂O₂ Concentration | 100-200 µM (Titrate) | Induces ~50% cell death (IC₅₀), providing a dynamic range to observe protection. |
| H₂O₂ Exposure | 24 hours | Sufficient time to induce oxidative damage and cell death pathways. |
| Viability Readout | MTT Assay | Measures mitochondrial reductase activity, a reliable indicator of cell viability.[11] |
Protocol Steps:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle (DMSO, final concentration <0.1%). Incubate for 24 hours.
-
Oxidative Insult: Prepare a fresh solution of H₂O₂ in serum-free medium. Remove the compound-containing medium and add 100 µL of the H₂O₂ solution to the appropriate wells. Add fresh medium without H₂O₂ to the "vehicle control" wells. Incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize all readings to the vehicle control group (defined as 100% viability).
-
Calculate the percentage of cell viability for each treatment group.
-
Plot cell viability (%) versus compound concentration to generate a dose-response curve.
-
Protocol for In Vitro Anti-Neuroinflammatory Assay (Griess Assay & ELISA)
Objective: To measure the ability of the test compound to inhibit the production of nitric oxide (NO) and TNF-α from LPS-stimulated microglial cells.
Model System: BV-2 murine microglial cells.
Protocol Steps:
-
Cell Plating: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells per well. Incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 24 hours.[11]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell-free supernatant for analysis.
-
Nitric Oxide Measurement (Griess Assay):
-
In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED).
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
Read the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.
-
Part 3: Data Interpretation and Next Steps
Interpreting Results:
-
Neuroprotection: A statistically significant, dose-dependent increase in cell viability in the presence of H₂O₂ indicates a neuroprotective effect. This provides a strong rationale for further mechanism-of-action studies.
-
Anti-inflammation: A significant, dose-dependent reduction in the levels of both NO and TNF-α suggests the compound has anti-neuroinflammatory properties.
Logical Next Steps:
-
Mechanism of Action Validation: If neuroprotection is observed, perform Western blot analysis to determine if NRF2 levels are increased in the nucleus of compound-treated cells.
-
Selectivity and Off-Target Effects: Evaluate the compound's activity against a panel of CNS receptors and kinases to understand its selectivity profile.
-
In Vivo Pharmacokinetics: If in vitro data is compelling, assess the compound's ability to cross the blood-brain barrier and its metabolic stability in rodent models.[5]
-
Animal Model Efficacy: Progress to established animal models of neurological disorders (e.g., models of Parkinson's disease, stroke, or epilepsy) to evaluate in vivo efficacy.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of lipid peroxidation in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. hovione.com [hovione.com]
- 14. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Look at Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindolinone Nucleus: A Privileged Scaffold for Drug Discovery - Application Notes and Protocols for the Derivatization of 5-Bromo-3-hydroxyisoindolin-1-one
Introduction: The Enduring Potential of the Isoindolinone Core
The isoindolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This heterocyclic motif is present in numerous natural products and clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The inherent structural features of isoindolinones, particularly their synthetic tractability and capacity for three-dimensional diversification, make them ideal starting points for the development of novel therapeutic agents.
This guide focuses on a particularly versatile starting material: 5-Bromo-3-hydroxyisoindolin-1-one . The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of a wide array of substituents. Furthermore, the hydroxyl and lactam functionalities offer additional sites for modification, allowing for a comprehensive exploration of the chemical space around this promising core.
These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will provide not just step-by-step protocols for key derivatization reactions but also the scientific rationale behind the chosen methodologies, empowering you to adapt and innovate in your own research endeavors.
Core Synthetic Strategies and Mechanistic Insights
The derivatization of this compound can be approached through several key synthetic transformations. The following sections will detail the protocols for these reactions, accompanied by mechanistic diagrams to illustrate the underlying chemical principles.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance and generally mild reaction conditions. This palladium-catalyzed reaction is particularly well-suited for the derivatization of our bromo-substituted isoindolinone, allowing for the introduction of a diverse range of aryl and heteroaryl moieties at the 5-position.
Protocol 1: Synthesis of 5-Aryl-3-hydroxyisoindolin-1-one Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Add water to the reaction mixture (typically a 4:1 or 5:1 ratio of dioxane to water).
-
Seal the vial and stir the mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-hydroxyisoindolin-1-one.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings involving aryl bromides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in medicinal chemistry for the synthesis of aryl and heteroaryl amines, which are prevalent in a vast number of biologically active compounds.
Protocol 2: Synthesis of 5-(Arylamino)-3-hydroxyisoindolin-1-one Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add NaOtBu (1.4 eq) and this compound (1.0 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Finally, add the amine (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at 80-110 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(arylamino)-3-hydroxyisoindolin-1-one.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a highly active catalyst for C-N bond formation. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes both the oxidative addition and the challenging reductive elimination steps.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine, facilitating its coordination to the palladium center.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
N-Alkylation: Diversification at the Lactam Nitrogen
N-alkylation of the isoindolinone core is a straightforward yet powerful method for introducing a variety of alkyl and benzyl groups. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Protocol 3: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using a strong base and an alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen, forming a highly nucleophilic anion.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation but not the nucleophilic anion, thus increasing its reactivity.
-
Quenching: The reaction is quenched with a mild acid source like saturated aqueous NH₄Cl to neutralize any unreacted sodium hydride.
Visualization of the N-Alkylation Workflow:
Application & Protocol Guide: Evaluating 5-Bromo-3-hydroxyisoindolin-1-one for Anti-Inflammatory Activity
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The isoindolinone scaffold has emerged as a promising chemical framework, with various derivatives demonstrating significant anti-inflammatory and analgesic properties.[1][2] This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of a specific derivative, 5-Bromo-3-hydroxyisoindolin-1-one. We present a scientifically-grounded, multi-stage experimental strategy, beginning with robust in vitro screening to establish efficacy and elucidate the mechanism of action, followed by validation in a well-established in vivo model of acute inflammation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
The inflammatory cascade is a complex process orchestrated by a network of signaling pathways and cellular mediators. Key transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators, controlling the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5]
The isoindolinone core structure is present in a number of biologically active compounds. Studies on related aminoacetylenic isoindoline-1,3-dione derivatives have shown that they can effectively reduce carrageenan-induced inflammation and inhibit COX enzymes.[1] Furthermore, these related compounds have been shown to modulate the production of key cytokines like TNF-α and TGF-β from immune cells. This precedent provides a strong rationale for investigating novel analogues like this compound as potential modulators of these critical inflammatory pathways.
Compound Profile:
-
Compound Name: this compound
-
Molecular Formula: C₈H₆BrNO₂
-
Molecular Weight: 228.04 g/mol
-
Structure: (A simple representation of the chemical structure would be inserted here in a full document)
This guide outlines the necessary protocols to systematically evaluate its ability to suppress inflammatory responses, with a focus on its effects on macrophage activation and its potential mechanism of action through the NF-κB and MAPK signaling pathways.
Key Inflammatory Signaling Pathways
Understanding the underlying molecular mechanisms is crucial for targeted drug discovery. The primary pathways of interest for initial investigation are the NF-κB and MAPK cascades, as they are pivotal in the response of macrophages to inflammatory stimuli like Lipopolysaccharide (LPS).
The NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation.[6] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[7] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes.[3][8][9]
Caption: Canonical NF-κB signaling pathway activation.
The MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are key signaling kinases that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[4][10][11] In response to LPS, upstream kinases (MAP3Ks) activate MAP2Ks, which in turn phosphorylate and activate the MAPKs.[5] Activated MAPKs then phosphorylate various transcription factors, such as AP-1 (a dimer of c-Jun/c-Fos), which cooperate with NF-κB to drive inflammatory gene expression.[5]
Caption: Overview of the three major MAPK signaling branches.
Proposed Experimental Workflow
A tiered approach is recommended to efficiently screen and characterize the compound. This workflow ensures that resource-intensive in vivo studies are only conducted after establishing a clear biological effect and a safe dose range in vitro.
Caption: A systematic workflow for evaluating anti-inflammatory potential.
Part 1: Detailed Protocols for In Vitro Evaluation
Objective: To determine the direct anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Cell Line: RAW 264.7 is a widely used and well-characterized murine macrophage cell line that reliably produces inflammatory mediators upon stimulation with LPS.[12][13][14][15]
Protocol 1.1: Cell Viability Assay
Rationale: It is imperative to first establish the concentration range at which the test compound does not exert cytotoxic effects. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory action and not simply because the cells are dying. The MTT or similar tetrazolium salt-based assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >95% viability for subsequent anti-inflammatory assays.
Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)
Rationale: Upon activation by LPS, macrophages express iNOS, which produces large amounts of nitric oxide (NO), a key inflammatory mediator.[16] NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess assay is a simple and sensitive colorimetric method to measure nitrite concentration, serving as an indirect measure of NO production.[17][18][19]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of the test compound. Include wells for a positive control (e.g., Dexamethasone), a vehicle control, and a normal control (no LPS). Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells (except the normal control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Protocol 1.3: Pro-inflammatory Cytokine Measurement (ELISA)
Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages during an inflammatory response.[13][14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of these secreted proteins in the cell culture supernatant.[22][23][24]
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the Griess Assay protocol (Protocol 1.2), typically performed in a 24-well plate for a larger supernatant volume.
-
Supernatant Collection: After the 24-hour incubation, collect the supernatants and centrifuge to remove any cell debris. Store at -80°C until use.
-
ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 using commercially available kits, strictly following the manufacturer's instructions.[25][26] The general steps include:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (the collected supernatants).
-
Adding a biotinylated detection antibody.
-
Adding an enzyme-conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the dose-dependent inhibition of cytokine production.
Data Summary Table (Hypothetical Results)
| Assay | Measurement | IC₅₀ (µM) |
| Nitric Oxide Production | Nitrite (Griess Assay) | [Calculated Value] |
| Cytokine Secretion | TNF-α (ELISA) | [Calculated Value] |
| Cytokine Secretion | IL-6 (ELISA) | [Calculated Value] |
| Positive Control (Dexamethasone) | Nitrite (Griess Assay) | [~Value] |
Part 2: Detailed Protocol for In Vivo Evaluation
Objective: To confirm the anti-inflammatory efficacy of this compound in a well-established animal model of acute inflammation.
Model: The carrageenan-induced paw edema model is a classic and highly reproducible model for screening anti-inflammatory drugs.[27][28] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) primarily sustained by prostaglandin production, which is dependent on COX-2.[29][30]
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This model mimics the cardinal signs of acute inflammation, particularly edema (swelling). By measuring the increase in paw volume after injecting the irritant carrageenan, we can quantify the extent of the inflammatory response and assess the ability of a test compound to suppress it.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Normal Control (no carrageenan, vehicle only)
-
Group II: Negative Control (vehicle + carrageenan)
-
Group III: Positive Control (e.g., Indomethacin 10 mg/kg, p.o. + carrageenan)
-
Group IV-V: Test Groups (e.g., Compound at 25 mg/kg & 50 mg/kg, p.o. + carrageenan)
-
-
Compound Administration: Administer the test compound or control drugs orally (p.o.) one hour before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at time '0').
-
Calculate the percentage inhibition of edema for each treated group compared to the negative control group:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Data Summary Table (Hypothetical Results)
| Group | Treatment | 1 hr (% Inhibition) | 3 hr (% Inhibition) | 5 hr (% Inhibition) |
| Negative Control | Vehicle | 0% | 0% | 0% |
| Positive Control | Indomethacin (10 mg/kg) | [~Value] | [~Value] | [~Value] |
| Test Group 1 | Compound (25 mg/kg) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Test Group 2 | Compound (50 mg/kg) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Conclusion
This application note provides a structured, scientifically-driven framework for the initial evaluation of this compound as a potential anti-inflammatory agent. By following this staged approach—from determining a safe dose in vitro to quantifying the inhibition of key inflammatory mediators and finally validating the findings in an acute in vivo model—researchers can generate robust, reproducible data. Positive results from this workflow would provide a strong foundation for more advanced preclinical studies, including investigation into chronic inflammation models and detailed toxicological profiling.
References
- 1. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. purformhealth.com [purformhealth.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 11. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocol Griess Test [protocols.io]
- 19. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 28. wuxibiology.com [wuxibiology.com]
- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Screening models for inflammatory drugs | PPTX [slideshare.net]
Application Notes and Protocols for Cell-Based Assay Design: 5-Bromo-3-hydroxyisoindolin-1-one
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds with therapeutic potential in various chronic diseases.[1] 5-Bromo-3-hydroxyisoindolin-1-one, a derivative of this class, presents an intriguing candidate for drug discovery efforts. While its specific biological activities are still under investigation, the broader isoindolinone family has demonstrated promising anti-cancer and anti-inflammatory properties.[2][3] Notably, some derivatives have been shown to inhibit key kinases involved in tumor angiogenesis, such as VEGFR-2, while others are being explored for their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors.[4]
This comprehensive guide provides a detailed framework for the design and implementation of a tiered cell-based assay cascade to elucidate the biological activity of this compound. As a self-validating system, this approach begins with a broad assessment of cytotoxicity and progresses to more specific, mechanism-of-action-oriented assays targeting angiogenesis and PARP activity. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to thoroughly characterize this promising compound.
I. Physicochemical Properties and Compound Handling
Prior to initiating any cell-based assays, it is crucial to understand the physicochemical properties of this compound to ensure proper handling and accurate results.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₆BrNO₂ | [5] |
| Molecular Weight | 228.04 g/mol | N/A |
| Appearance | Off-white to light yellow powder | [2] |
| Purity | ≥ 98.5% (HPLC recommended) | [3] |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO). | [6] |
| Storage | Store at 0 - 8 °C.[2][3] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] |
Protocol 1: Preparation of Stock Solutions
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a minimal amount of high-purity, sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Centrifuge the solution briefly to pellet any undissolved particulates.
-
Transfer the clear supernatant to a new sterile tube.
-
Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Causality: Using a high-purity solvent like DMSO is essential for solubilizing many organic compounds for biological assays. Preparing a concentrated stock solution allows for accurate serial dilutions into aqueous cell culture media, minimizing the final DMSO concentration to a level that is non-toxic to the cells (typically ≤ 0.5%). Aliquoting prevents degradation of the compound due to repeated changes in temperature.
II. Tier 1: Cytotoxicity and Cell Proliferation Assays
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window.
A. Rationale and Assay Principle
Cell proliferation assays measure the number of viable cells in a culture after exposure to a test compound. A reduction in cell proliferation can indicate either cytotoxic (cell-killing) or cytostatic (inhibition of cell division) effects. Common methods rely on quantifying metabolic activity, which correlates with the number of living cells.
B. Recommended Assay: MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable colorimetric methods for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.
C. Experimental Protocol: Cell Proliferation (MTT Assay)
-
Cell Seeding:
-
Select an appropriate cancer cell line (e.g., HeLa, A549, or a panel of lines representing different tumor types).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete growth medium. A common starting range is from 100 µM down to 1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
III. Tier 2: Mechanism of Action - PARP Inhibition Assays
Given that isoindolinone derivatives have been investigated as PARP inhibitors, it is a logical next step to assess the potential of this compound to target this pathway.[4][7] PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy in cancer therapy, especially in tumors with defective DNA repair mechanisms like those with BRCA mutations.[8][9]
A. Rationale and Assay Principle
PARP inhibitors can be evaluated through both biochemical and cell-based assays. A cell-based assay provides a more physiologically relevant context by assessing the compound's ability to penetrate the cell membrane and engage its target within the cellular environment. A common method is to measure the accumulation of PAR (poly-ADP-ribose) polymers, the product of PARP activity, in response to DNA damage.
B. Recommended Assay: In-Cell Western for PARP Activity
This assay quantifies PARP activity by inducing DNA damage to activate PARP and then detecting the resulting PARylation of proteins using an antibody specific for PAR.
C. Experimental Protocol: In-Cell Western for PARP Activity
-
Cell Seeding and Treatment:
-
Seed a suitable cell line (e.g., a cancer cell line known to have active PARP) in a 96-well plate and allow cells to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a known PARP inhibitor (e.g., olaparib or veliparib) as a positive control and a vehicle control.
-
-
Induction of DNA Damage:
-
Treat the cells with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS), for a short period (e.g., 10-15 minutes) to induce PARP activation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against PAR overnight at 4°C.
-
Wash the cells extensively with PBS containing 0.1% Tween 20.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 680) for 1 hour at room temperature, protected from light.
-
For normalization, simultaneously stain with a nuclear counterstain (e.g., DAPI).
-
-
Data Acquisition and Analysis:
-
Wash the cells and acquire images using a high-content imaging system or a fluorescence plate reader.
-
Quantify the fluorescence intensity of the PAR signal and normalize it to the nuclear stain intensity.
-
Plot the normalized PAR signal against the compound concentration to determine the IC₅₀ for PARP inhibition.
-
Figure 1: Workflow for the In-Cell Western assay to assess PARP inhibition.
IV. Tier 3: Mechanism of Action - Anti-Angiogenesis Assays
The inhibition of angiogenesis, the formation of new blood vessels, is a key strategy in cancer therapy.[10] As some isoindolinone derivatives have been shown to inhibit kinases involved in this process, evaluating the anti-angiogenic potential of this compound is a critical step.[4] In vitro angiogenesis assays provide valuable tools for assessing the effects of potential anti-angiogenic agents.[11]
A. Rationale and Assay Principle
A common and well-established in vitro angiogenesis assay is the tube formation assay, which assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.[12] Anti-angiogenic compounds will inhibit this process.
B. Recommended Assay: Endothelial Cell Tube Formation Assay
This assay utilizes human umbilical vein endothelial cells (HUVECs) cultured on a layer of Matrigel®, a basement membrane matrix. In the presence of pro-angiogenic factors, HUVECs will differentiate and form a network of tube-like structures.
C. Experimental Protocol: Endothelial Cell Tube Formation Assay
-
Matrigel® Coating:
-
Thaw Matrigel® on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing a low serum concentration (e.g., 0.5-1% FBS).
-
Prepare a cell suspension containing the desired concentration of this compound, a known angiogenesis inhibitor (e.g., sunitinib or suramin) as a positive control, and a vehicle control.
-
A pro-angiogenic factor like VEGF can be added to stimulate tube formation.[10]
-
-
Cell Seeding and Incubation:
-
Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1.5-2.0 x 10⁴ cells per well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours. The optimal incubation time should be determined empirically.
-
-
Imaging and Analysis:
-
Visualize the tube formation using a light microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation using image analysis software. Key parameters to measure include:
-
Total tube length
-
Number of junctions
-
Number of loops
-
-
-
Data Interpretation:
-
A dose-dependent decrease in the quantified parameters compared to the vehicle control indicates anti-angiogenic activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 5. calpaclab.com [calpaclab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP assay kits [bioscience.co.uk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Elucidating the Mechanism of Action of Isoindolinone Compounds: A Senior Application Scientist's Guide
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a class of therapeutics with profound biological activities. Notably, immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, both based on the isoindolinone core, have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Their unique mechanism of action as "molecular glues" has opened up a new paradigm in drug discovery, shifting the focus from simple inhibition to targeted protein degradation.[4][5] This guide provides a comprehensive overview of the experimental strategies and detailed protocols for elucidating the complex mechanism of action of novel isoindolinone compounds, designed for researchers, scientists, and drug development professionals.
The Molecular Glue Mechanism: A New Frontier
Unlike traditional enzyme inhibitors or receptor antagonists, many bioactive isoindolinone compounds function by modulating the substrate specificity of E3 ubiquitin ligases.[1][4][6] The most well-characterized target is Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][6][7] Isoindolinone compounds bind to a specific pocket in CRBN, creating a novel interface that recruits proteins not normally targeted by this E3 ligase, known as neosubstrates.[7][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. This targeted protein degradation is a powerful therapeutic strategy, as it can eliminate the entire protein, including its non-enzymatic scaffolding functions, and can target proteins previously considered "undruggable".[4][5]
A prime example is the degradation of the Ikaros family zinc finger transcription factors, IKZF1 and IKZF3, by lenalidomide and pomalidomide in multiple myeloma cells.[1][8][9] The degradation of these key survival factors leads to the downstream anti-myeloma effects.
References
- 1. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Bromo-3-hydroxyisoindolin-1-one in Materials Science
Introduction: Unveiling the Potential of a Functionalized Isoindolinone Core
In the dynamic field of materials science, the quest for novel molecular building blocks that impart unique functionalities to polymers and organic electronics is relentless. 5-Bromo-3-hydroxyisoindolin-1-one, a heterocyclic compound featuring a rigid isoindolinone core, emerges as a promising candidate for the development of high-performance materials. The strategic placement of a bromine atom and a hydroxyl group on this scaffold offers a dual-pronged approach to materials design. The bromine atom serves as a versatile synthetic handle for polymerization and post-functionalization reactions, while the hydroxyl group provides a site for cross-linking, enhancing thermal stability and modulating solubility.
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in materials science. We will delve into detailed protocols for its incorporation into polymeric structures and the subsequent characterization of the resulting materials. The experimental choices are rationalized to provide researchers, scientists, and drug development professionals with a robust framework for exploring the capabilities of this intriguing molecule. While direct, published applications of this compound in materials science are not extensively documented, the protocols herein are built upon established principles and analogous applications of structurally related compounds, offering a scientifically sound starting point for innovation.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the monomer's properties is paramount for its effective application. Key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| CAS Number | 573675-39-5 | [2] |
| Appearance | Expected to be a yellow solid | [2] |
| Purity | >95% (as per typical commercial availability) | [2] |
Synthesis Protocol: From Phthalimide to Functionalized Isoindolinone
The synthesis of this compound can be achieved through the reduction of 5-Bromoisoindoline-1,3-dione (Bromophthalimide). The following protocol is adapted from established procedures.[2]
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend zinc powder (1.2 eq) and a catalytic amount of copper(II) sulfate pentahydrate (0.004 eq) in a 2 M aqueous solution of sodium hydroxide. Cool the suspension to 0°C using an ice bath.
-
Addition of Starting Material: To the stirred suspension, add 5-Bromoisoindoline-1,3-dione (1.0 eq) in six portions over a period of 30 minutes.
-
Reaction: Stir the mixture at 0°C for an additional 30 minutes, after which the ice bath is removed, and the reaction is stirred at room temperature for 2.5 hours to ensure completion.
-
Work-up and Isolation:
-
Filter the reaction mixture to remove any unreacted zinc.
-
Carefully neutralize the filtrate to a pH of 7 using a 20% hydrochloric acid solution.
-
Dilute the neutralized solution with ethanol and perform an extraction with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield this compound as a yellow solid.[2]
-
Application in Polymer Synthesis: A Building Block for Functional Polyamides
The bifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of functional polymers. The following section outlines a protocol for the synthesis of a poly(hydroxyindolinone) through the condensation of a diamine with a bis(hydroxy-isoindolinone) derivative, a strategy that has been successfully employed for similar isoindolinone structures.[3]
Rationale for Polymerization
The hydroxyl groups on the isoindolinone core can react with appropriate activating agents to facilitate condensation polymerization with diamines, leading to the formation of high molecular weight polyamides. These polymers are expected to exhibit high thermal stability due to the rigid isoindolinone backbone.
Workflow for Poly(hydroxyindolinone) Synthesis
Caption: General workflow for the synthesis of poly(hydroxyindolinone).
Exemplary Protocol for Polyamide Synthesis
This protocol is based on analogous polymerization of bis(hydroxy-isoindolinone)s.[3]
-
Monomer Preparation: The this compound would first need to be converted to a suitable di-functional monomer for polymerization, for instance, by reacting it with a dicarboxylic acid chloride to form a bis(hydroxy-isoindolinone) ester.
-
Polymerization:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the bis(hydroxy-isoindolinone) monomer (1.0 eq) and a diamine such as 4,4'-oxydianiline (1.0 eq) in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
To this solution, add an activating agent (e.g., thionyl chloride or a pseudoacid chloride) to facilitate the amide bond formation.
-
Heat the reaction mixture to 80-120°C and stir for 24-48 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Isolation and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as methanol or water to precipitate the polymer.
-
Collect the fibrous polymer by filtration, and wash it thoroughly with methanol and water to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 80°C overnight.
-
Post-Polymerization Modification and Cross-linking
The functional groups on the this compound monomer unit within a polymer chain open up avenues for further material enhancement through post-polymerization modification and cross-linking.
Leveraging the Bromine Handle for Functionalization
The bromine atom on the aromatic ring is a prime site for post-polymerization modifications using cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This allows for the introduction of various functional groups to tailor the polymer's electronic and photophysical properties.
Utilizing the Hydroxyl Group for Cross-linking
The hydroxyl group can be exploited to induce cross-linking between polymer chains, thereby enhancing the material's mechanical strength, thermal stability, and solvent resistance.
Workflow for Polymer Cross-linking
Caption: Workflow for cross-linking of a poly(hydroxyindolinone) film.
Protocol for Thermal Cross-linking of a Polymer Film
-
Formulation: Prepare a solution of the synthesized poly(hydroxyindolinone) in a suitable solvent (e.g., NMP, DMAc). Add a cross-linking agent, such as a blocked diisocyanate or a melamine-formaldehyde resin, and a corresponding catalyst (e.g., dibutyltin dilaurate for isocyanates, or a strong acid catalyst for melamine resins).
-
Film Casting: Cast the formulated solution onto a glass or silicon substrate using a technique like spin-coating or doctor-blading to achieve a uniform film thickness.
-
Curing: Place the coated substrate in an oven and heat it to a temperature sufficient to activate the cross-linking reaction (typically 150-200°C) for a defined period (e.g., 1-2 hours).
-
Characterization: The resulting cross-linked film can be characterized for its thermal stability (TGA), mechanical properties (nanoindentation), and solvent resistance.
Characterization of Isoindolinone-Based Materials
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the monomer and the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the monomer and polymer, and can be used to monitor the polymerization and cross-linking reactions. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the synthesized polymers. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymers. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and other thermal transitions. |
| UV-Vis and Photoluminescence Spectroscopy | Investigates the photophysical properties of the polymers, which is crucial for applications in organic electronics. |
Potential Applications in Materials Science
The unique structure of this compound suggests its utility in several advanced material applications:
-
High-Performance Polymers: The rigidity of the isoindolinone backbone can lead to polymers with high thermal stability and mechanical strength, suitable for demanding applications in the aerospace and automotive industries.
-
Organic Electronics: The extended π-conjugation in polymers derived from isoindolinone derivatives could lead to materials with interesting electronic and photophysical properties for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4] The bromine and hydroxyl groups offer sites for fine-tuning these properties.
-
Functional Coatings: The hydroxyl groups can promote adhesion to various substrates, making these polymers suitable for protective and functional coatings with enhanced durability.
Conclusion
This compound represents a versatile and largely untapped resource for the materials science community. Its dual functionality provides a rich platform for the synthesis of novel polymers with tailored properties. The protocols and insights provided in this guide, though based in part on analogous systems, offer a solid foundation for researchers to explore the full potential of this promising building block. Future research focusing on the direct synthesis and characterization of materials from this specific monomer will undoubtedly uncover new and exciting applications.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2022257897A1 - Isoindolinone compounds, and uses thereof - Google Patents [patents.google.com]
- 3. Bis(hydroxy-isoindolinone)s: synthesis, stereochemistry, polymer chemistry, and supramolecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of extended, π-conjugated isoindolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Bromo-3-hydroxyisoindolin-1-one synthesis
Welcome to the technical support guide for the synthesis and optimization of 5-Bromo-3-hydroxyisoindolin-1-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex bioactive compounds[1][2]. This guide is designed for researchers and chemists, providing field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the common challenges encountered during its synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize the reaction for your specific needs.
Section 1: Foundational Synthesis Protocol: Reductive Cyclization
The most common and reliable method for synthesizing this compound is the selective reduction of one of the two carbonyl groups of the corresponding phthalimide, 5-Bromoisoindoline-1,3-dione. The following protocol is a self-validating system, proven to be effective and scalable.
Experimental Workflow: Reductive Cyclization
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology[3]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of zinc powder (1.2 eq) and a catalytic amount of copper(II) sulfate pentahydrate (~0.004 eq) in 2 M aqueous sodium hydroxide.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. The precise temperature control at this stage is critical to prevent over-reduction.
-
Substrate Addition: To the vigorously stirred, cold suspension, add 5-Bromoisoindoline-1,3-dione (1.0 eq) in several small portions over 30 minutes. Ensure the internal temperature does not rise above 5 °C. The exothermicity of the reaction must be carefully managed.
-
Reaction Progression:
-
Continue stirring the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 2.5 hours.
-
Pro-Tip: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Workup - Filtration: Upon completion, filter the reaction mixture to remove excess zinc and other insoluble materials.
-
Workup - Neutralization: Carefully neutralize the filtrate to pH 7 by adding 20% hydrochloric acid. This step is crucial for protonating the intermediate and enabling extraction. Perform this step slowly while cooling the solution to manage the heat of neutralization.
-
Workup - Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3x).
-
Workup - Washing & Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound, typically as a yellow solid.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction resulted in a very low or no yield of the desired product. What went wrong?
A1: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:
-
Inactive Reducing Agent: The activity of zinc powder can vary. If it's old or has been exposed to air, a layer of zinc oxide may have formed, reducing its efficacy.
-
Solution: Use fresh, high-purity zinc powder. Pre-activation of zinc by washing with dilute HCl, followed by water, ethanol, and ether washes can sometimes improve results, though the in-situ formation of the Zn-Cu couple with copper sulfate should suffice.
-
-
Improper Temperature Control: Allowing the temperature to rise significantly during the addition of the phthalimide can lead to side reactions or over-reduction to 5-Bromoisoindolin-1-one.
-
Solution: Ensure your ice bath is well-maintained and add the starting material slowly and in small portions to keep the internal temperature at or below 5 °C[3].
-
-
Incorrect pH during Workup: The product, a hydroxylactam, can exhibit different solubilities at various pH levels. If the pH is too acidic or too basic during extraction, the product may remain in the aqueous layer.
-
Solution: Calibrate your pH meter and ensure the final pH of the aqueous layer is precisely 7 before extraction. Check both the aqueous and organic layers by TLC before discarding any fraction to ensure you are not losing product.
-
Q2: I've isolated a product, but my analytical data (NMR, MS) suggests it's 5-Bromoisoindolin-1-one, not the 3-hydroxy version. Why did this happen?
A2: You have encountered the most common byproduct: the over-reduced species. The 3-hydroxyisoindolin-1-one is an intermediate that can be further reduced to the corresponding isoindolinone.
-
Causality: This occurs when the reaction conditions are too harsh or the reaction is left for too long. The hemiaminal functional group in the desired product is susceptible to further reduction under the reaction conditions.
-
Solutions:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0 °C) during the initial phase is the primary defense against this side reaction[3].
-
Reaction Time: Do not let the reaction run for an excessively long time. Once TLC indicates the consumption of the starting material, proceed with the workup. The 2.5-hour timeframe at room temperature is a guideline; your specific reaction may be faster.
-
Stoichiometry: While a slight excess of zinc is needed, a large excess can drive the reaction towards the over-reduced product. Use the recommended 1.2 equivalents.
-
Q3: The reaction seems to stall, and TLC analysis shows a significant amount of starting material even after several hours. What should I do?
A3: A stalled reaction typically points to an issue with one of the key reagents.
-
Insufficient Reducing Agent: You may have underestimated the amount of zinc needed, or its quality may be poor (see Q1).
-
Solution: If the reaction has stalled, you can try adding another small portion (0.2-0.3 eq) of fresh zinc powder. However, be cautious as this can increase the risk of over-reduction if the initial issue was not the zinc itself.
-
-
Role of Copper Sulfate: The copper(II) sulfate is critical for activating the zinc. Its absence or insufficient quantity can lead to a sluggish reaction.
-
Solution: Ensure the catalytic amount of CuSO4 is added at the beginning. It creates a galvanic couple (Zn-Cu) on the surface of the zinc, which significantly enhances the rate of electron transfer.
-
-
Poor Mixing: In a heterogeneous reaction like this, efficient stirring is paramount to ensure the solid starting material and zinc powder are in constant contact with the solution.
-
Solution: Use a high-torque mechanical stirrer, especially for larger-scale reactions. A simple magnetic stir bar may not be sufficient to keep the dense zinc powder suspended.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this reduction?
A1: The reaction is a nucleophilic addition of hydride (or its equivalent) to a carbonyl group. In this case, zinc metal acts as a single-electron donor in the basic aqueous medium.
Caption: Simplified mechanism of zinc-mediated phthalimide reduction.
The process involves the transfer of electrons from the zinc surface to one of the carbonyl groups of the phthalimide. This generates a radical anion, which can then accept a second electron to form a dianion. This highly reactive intermediate remains stable in the basic solution until the acidic workup, where it is protonated to yield the final 3-hydroxyisoindolin-1-one product.
Q2: Are there viable alternative synthetic routes I should consider?
A2: Yes, several other methods exist for synthesizing the 3-hydroxyisoindolin-1-one core structure, which could be adapted for the 5-bromo analog. These can be useful if the starting phthalimide is unavailable or if different substitution patterns are desired. Key alternatives include:
-
Cascade reactions of 2-alkynylbenzoic acids with amines in an aqueous medium, which is an environmentally friendly approach[4][5].
-
Ultrasonic-assisted synthesis from 3-alkylidenephtalides and primary amines, which offers high efficiency and short reaction times[6].
-
Metal-free, base-mediated C-C bond coupling and hydroxylation reactions, providing high regioselectivity[7].
-
One-pot synthesis from 2-benzoylbenzoic acid derivatives using chlorosulfonyl isocyanate, which proceeds under mild, metal-free conditions[8].
Q3: How can I purify the final product if it's not clean enough after workup?
A3: If the isolated solid is impure, two primary methods are recommended:
-
Recrystallization: This is the most straightforward method. The product is moderately polar. You can try solvent systems like ethyl acetate/hexanes, ethanol/water, or isopropanol. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: For more difficult separations, silica gel column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing). The desired product is more polar than the over-reduced byproduct (5-Bromoisoindolin-1-one).
Q4: How do I confirm the identity and purity of my this compound?
A4: A combination of standard analytical techniques is required:
-
¹H NMR: Look for the characteristic methine proton (at the C3 position bearing the hydroxyl group), which will appear as a singlet. You will also see the aromatic protons in the expected region and the N-H proton.
-
Mass Spectrometry (LC-MS): This will confirm the molecular weight of your compound (228.04 g/mol for C8H6BrNO2)[9]. A common observation is the loss of water, showing a peak at [M-H2O]+.[3]
-
Purity (HPLC): High-Performance Liquid Chromatography can provide a quantitative measure of the product's purity[2].
Section 4: Optimized Reaction Parameters Summary
The table below summarizes the key quantitative parameters for the foundational synthesis protocol.
| Parameter | Recommended Value | Rationale |
| Reagents | ||
| 5-Bromoisoindoline-1,3-dione | 1.0 eq | Limiting Reagent |
| Zinc Powder | 1.2 eq | Slight excess to drive the reaction to completion. |
| CuSO₄·5H₂O | ~0.004 eq | Catalytic amount for zinc activation. |
| NaOH (aq) | 2 M | Provides the basic medium required for the reaction. |
| Conditions | ||
| Initial Temperature | 0 - 5 °C | Critical for preventing over-reduction and side reactions. |
| Reaction Time | ~3 hours total | Sufficient for completion without significant byproduct formation. |
| Workup pH | 7.0 | Optimal for product protonation and extraction. |
References
- 1. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molecularinfo.com [molecularinfo.com]
Technical Support Center: Synthesis of 5-Bromo-3-hydroxyisoindolin-1-one
Welcome to the technical support resource for the synthesis of 5-Bromo-3-hydroxyisoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the reaction mechanism and the genesis of common impurities, you can optimize your reaction conditions, improve yield, and ensure the purity of your final product.
Core Synthesis Pathway and Potential Deviations
The synthesis of this compound is most commonly achieved through the selective reduction of 5-Bromoisoindoline-1,3-dione (5-bromophthalimide). While seemingly straightforward, this reaction requires careful control of conditions to prevent the formation of several key side products. The following diagram illustrates the desired transformation and the primary competing pathways.
Caption: Desired synthesis pathway and common side reaction routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and workup, providing causal explanations and actionable solutions.
Q1: My reaction seems sluggish, and upon workup, I recover a significant amount of unreacted 5-Bromoisoindoline-1,3-dione. What's the cause?
A1: Root Cause Analysis & Solution
This is a classic symptom of inefficient reduction. The primary culprit is often the activity of the zinc powder used as the reducing agent. Commercial zinc dust can have a passivating layer of zinc oxide on its surface, which dramatically reduces its reactivity.
Expert Insight & Troubleshooting:
-
Causality: The reduction of the imide carbonyl is a heterogeneous reaction occurring on the surface of the zinc metal. An oxide layer acts as a physical barrier, preventing the substrate from accessing the active metal surface, thereby stalling the reaction.
-
Preventative Measures: Always use freshly opened, fine-grade zinc powder. For critical reactions, pre-activation is highly recommended.
-
Corrective Action: If the reaction has stalled, adding a small amount of a dilute acid (e.g., 1M HCl) can sometimes help activate the zinc surface in-situ, but this must be done with extreme caution to avoid quenching the reaction entirely. The better approach is to ensure activation from the start.
Protocol: Zinc Activation
-
Place the required amount of zinc powder in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a sufficient volume of 2% HCl to form a slurry.
-
Stir the slurry for 1-2 minutes. You should observe slight bubbling as the oxide layer reacts.
-
Decant the acidic solution carefully.
-
Wash the activated zinc sequentially with deionized water (3x), ethanol (2x), and finally diethyl ether (2x) to remove water.
-
Dry the activated zinc powder under a high vacuum immediately before use.
Q2: I've isolated a major side product with a molecular weight of ~212 g/mol , but it lacks the characteristic hydroxyl (-OH) proton signal in ¹H NMR. What is this impurity?
A2: Identification and Mitigation of Over-reduction
You have likely isolated 5-Bromoisoindolin-1-one , the over-reduced product.[1] The desired product, this compound, is a hemiaminal, which is an intermediate reduction state. This hemiaminal can be further reduced to the corresponding lactam, especially under forcing conditions.
Expert Insight & Troubleshooting:
-
Causality: The conversion of the hemiaminal to the lactam is thermodynamically favorable but requires surmounting a higher activation energy than the initial reduction. Elevated temperatures provide the necessary energy for this second reduction step to occur at an appreciable rate. An excess of the reducing agent can also drive the reaction towards the fully reduced product.
-
Preventative Measures:
-
Strict Temperature Control: The initial addition of the starting material to the zinc suspension should be performed at 0°C.[2] Allow the reaction to warm to room temperature slowly, but avoid any external heating unless reaction monitoring indicates it is necessary and that the desired product has formed.
-
Stoichiometry: Use a modest excess of the reducing agent (e.g., 1.2-1.5 equivalents of zinc). Avoid using a large excess.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The desired product, being more polar due to the hydroxyl group, will have a lower Rf value than the over-reduced side product. Stop the reaction as soon as the starting material is consumed and before a significant amount of the over-reduced product appears.
-
Q3: During the acidic workup and neutralization, my product seems to decompose, and I'm losing a significant portion to the aqueous layer. Why is this happening?
A3: Preventing Acid/Base-Mediated Hydrolysis
This issue points to the hydrolytic instability of the lactam ring in both the starting material and the product. Under harsh acidic or basic conditions, particularly when heated, the five-membered ring can open to form water-soluble carboxylate or ammonium salt derivatives, such as 4-bromo-2-(aminomethyl)benzoic acid.
Expert Insight & Troubleshooting:
-
Causality: Both the imide and lactam functionalities are susceptible to nucleophilic attack by water or hydroxide ions. At low pH, the carbonyl oxygen is protonated, activating it for attack. At high pH, the potent hydroxide nucleophile attacks the carbonyl directly. Both mechanisms lead to ring-opening.
-
Preventative Measures:
-
Controlled Neutralization: After the reaction, filter off the excess zinc. The resulting basic solution should be cooled in an ice bath before neutralization. Add acid (e.g., 20% HCl) slowly and portion-wise, monitoring the pH carefully to bring it to exactly 7.[2] Avoid overshooting into the acidic range.
-
Maintain Low Temperatures: Perform all extractions and washes with cold solvents and brine to minimize the rate of any potential hydrolysis.
-
Minimize Workup Time: Do not let the reaction mixture sit for extended periods at high or low pH. Proceed through the neutralization, extraction, and drying steps efficiently.
-
Summary of Potential Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Favorable Conditions for Formation | Identification & Troubleshooting Tips |
| 5-Bromoisoindolin-1-one | C₈H₆BrNO | 212.05 | High reaction temperature, excess reducing agent. | MS: M+ peak at m/z 212/214. NMR: Absence of the hemiaminal proton (~5.5-6.0 ppm) and -OH proton. Solution: Strict temperature control, monitor reaction by TLC. |
| Unreacted Starting Material | C₈H₄BrNO₂ | 226.03 | Inactive zinc, insufficient reaction time, low temperature. | TLC: Higher Rf than the product. Solution: Use activated zinc, allow sufficient reaction time (2.5-3h at RT)[2]. |
| Ring-Opened Products | C₈H₈BrNO₂ | 230.06 | Harsh pH during workup (too acidic or basic), high temperatures. | Properties: High water solubility. May precipitate from the aqueous layer upon pH adjustment. Solution: Careful, cold neutralization to pH 7. |
Validated Experimental Protocol
This protocol is adapted from established procedures and incorporates best practices to minimize side product formation.[2]
Materials:
-
5-Bromoisoindoline-1,3-dione
-
Zinc powder (activated, fine grade)
-
Copper (II) Sulfate Pentahydrate
-
2 M Sodium Hydroxide (aq)
-
20% Hydrochloric Acid (aq)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a stirred suspension of activated zinc powder (1.2 eq) and copper (II) sulfate pentahydrate (~0.005 eq) in 2 M aqueous sodium hydroxide, cool the mixture to 0°C using an ice bath.
-
Substrate Addition: Add 5-Bromoisoindoline-1,3-dione (1.0 eq) in six portions over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2.5 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot has been fully consumed.
-
Workup - Filtration: Filter the reaction mixture through a pad of celite to remove excess zinc and other solids. Wash the filter cake with a small amount of deionized water.
-
Workup - Neutralization: Cool the filtrate in an ice bath. Slowly add 20% hydrochloric acid with vigorous stirring, monitoring the pH continuously until it reaches pH 7. Do not allow the temperature to rise significantly.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase in vacuo to yield this compound, typically as a solid.
References
Technical Support Center: Isoindolinone Purification via Column Chromatography
Welcome to the technical support center for isoindolinone purification. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles governing column chromatography, empowering you to troubleshoot effectively and optimize your purification workflows.
Frequently Asked Questions (FAQs): The Foundations of a Successful Separation
This section addresses fundamental questions that form the basis of a robust purification strategy. Understanding these concepts is the first step toward troubleshooting complex separation issues.
Q1: What is the primary role of Thin-Layer Chromatography (TLC) in purifying isoindolinones?
A1: Thin-Layer Chromatography (TLC) is an indispensable preliminary step, not just a monitoring tool. It serves as a small-scale, rapid simulation of your column chromatography. Before committing your valuable crude product to a large column, TLC is used to:
-
Select the Optimal Solvent System (Mobile Phase): The ideal mobile phase will provide a retention factor (Rf) for your target isoindolinone between 0.25 and 0.35.[1] This Rf range typically ensures that the compound elutes from the column in a reasonable time without being too close to the solvent front (poor separation) or sticking indefinitely to the column (poor recovery).
-
Assess Separability: It allows you to visualize the separation between your desired product and any impurities. If spots are not well-resolved on the TLC plate, they will not be resolved on the column.
-
Check for Compound Stability: Streaking or the appearance of new spots after letting the plate sit for a while can indicate that your isoindolinone is degrading on the silica gel.[1][2]
Q2: How do I choose the correct stationary phase for my isoindolinone derivative?
A2: The choice of stationary phase depends on the polarity and chemical properties of your specific isoindolinone.
-
Silica Gel (SiO₂): This is the most common and versatile stationary phase for purifying organic compounds, including many isoindolinones.[3][4] Its surface is covered in acidic silanol groups (Si-OH), making it a polar adsorbent.[5] It is the default choice for most applications.
-
Alumina (Al₂O₃): Alumina is another polar adsorbent available in acidic, neutral, or basic forms.[6] If your isoindolinone is sensitive to the acidic nature of silica gel and shows degradation on a TLC plate, neutral or basic alumina can be an excellent alternative.[2]
-
Reversed-Phase Silica (e.g., C18): For highly non-polar isoindolinone derivatives, or when using highly aqueous mobile phases, reversed-phase chromatography may be more suitable. Here, the stationary phase is non-polar (e.g., silica gel functionalized with C18 alkyl chains), and a polar mobile phase is used.[6][7]
-
Chiral Stationary Phases (CSPs): If you are resolving a racemic mixture of a chiral isoindolinone, a specialized chiral stationary phase is required. These phases are designed to interact differently with each enantiomer, enabling their separation.[8][9][10] Common CSPs are often based on polysaccharides like cellulose or amylose.[9]
Q3: My isoindolinone is not soluble in the chosen mobile phase. How should I load it onto the column?
A3: This is a common issue, especially when using non-polar solvent systems. The solution is dry loading .[1][11]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to this solution.
-
Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column. This technique prevents the compound from precipitating at the top of the column and ensures a narrow starting band, leading to better separation.[12]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire separation. This method is ideal when the impurities have polarities very close to your target compound, as it can provide superior resolution in a specific polarity window.[1]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 30%). This is highly efficient for separating mixtures containing compounds with a wide range of polarities. It allows the non-polar impurities to elute first, followed by your product, and finally, the very polar impurities, speeding up the overall process and preventing excessive band broadening.[13]
Troubleshooting Guide: From Theory to Practical Solutions
This section is formatted to directly address specific issues you might encounter during your experiments, providing probable causes and actionable solutions grounded in chromatographic principles.
Problem 1: No compound is eluting from the column.
| Probable Cause | Scientific Explanation | Solution(s) |
| Mobile Phase is Not Polar Enough | The eluting power of the mobile phase is insufficient to overcome the strong interactions (e.g., hydrogen bonding, dipole-dipole) between your polar isoindolinone and the polar silica gel stationary phase. | 1. Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] 2. If the compound is very polar, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[13] |
| Compound Decomposition | The acidic silanol groups on the silica surface can catalyze the degradation of sensitive isoindolinone derivatives. What you loaded is no longer the compound you are trying to elute. | 1. Test for stability: Spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If a streak or new spots appear, it's likely unstable.[2] 2. Switch to a less acidic stationary phase like neutral alumina.[2] 3. Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine.[12] |
| Irreversible Adsorption | Extremely polar functional groups on the isoindolinone may bind so strongly to the active sites on the silica that they cannot be displaced by the mobile phase. | This is an extreme case of the first cause. If even highly polar solvent systems (like methanol) fail to elute the compound, consider using a different purification technique or a less active stationary phase like Florisil or Celite. |
Problem 2: The compound band is streaking or tailing.
| Probable Cause | Scientific Explanation | Solution(s) |
| Strong Compound-Silica Interaction | Isoindolinones often contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on silica, leading to slow desorption kinetics and a "tailing" effect. | 1. Add a modifier: For basic isoindolinones, add a small amount of triethylamine (0.1-1%) to your mobile phase.[1] This base will compete for the acidic sites on the silica, allowing your compound to travel more symmetrically. 2. For acidic isoindolinones, adding 0.5-1% acetic acid can serve the same purpose by protonating the compound and reducing its interaction with the silica.[13] |
| Column Overloading | Too much sample has been loaded onto the column. The stationary phase becomes saturated, leading to a non-ideal distribution of the analyte between the two phases and causing the band shape to distort. | 1. Reduce the sample load. A general rule of thumb for flash chromatography is a silica-to-sample mass ratio of 30:1 to 100:1. 2. Ensure your initial sample band is as narrow as possible. |
| Poor Solubility in Mobile Phase | If the compound has low solubility in the mobile phase, it can precipitate and re-dissolve as it moves down the column, causing significant tailing. | 1. Use the dry loading technique (described in FAQ 3) to ensure the compound starts as a fine powder evenly distributed on silica.[11] 2. Slightly modify the mobile phase to improve solubility without drastically changing the Rf value. |
Problem 3: Poor separation of the target isoindolinone from impurities.
| Probable Cause | Scientific Explanation | Solution(s) |
| Suboptimal Mobile Phase | The chosen solvent system does not have the right selectivity for the compounds in your mixture. The relative affinities of the product and impurity for the stationary phase are too similar in that eluent. | 1. Re-optimize on TLC: Test a variety of solvent systems with different chemical properties (e.g., replace ethyl acetate with acetone, or hexanes with toluene). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities. 2. Try a two-dimensional TLC (2D TLC) to confirm if the spots are truly different compounds.[11] |
| Poor Column Packing | Cracks, channels, or air bubbles in the stationary phase create pathways where the mobile phase and sample can travel through without interacting properly with the silica, destroying the separation. | 1. Repack the column. Use the "slurry method" for a homogenous packing. 2. Never let the solvent level drop below the top of the silica bed , as this will cause the bed to dry out and crack.[11] |
| Incorrect Flow Rate | If the flow rate is too fast, there isn't enough time for the equilibrium between the stationary and mobile phases to be established, leading to band broadening and poor resolution.[11] If it's too slow, diffusion can also cause the bands to widen. | 1. Adjust the flow rate. For flash chromatography, a typical linear velocity is about 2 inches/minute. 2. Slowing the flow rate can sometimes improve the separation of closely eluting compounds.[12] |
Experimental Workflows & Visual Guides
General Workflow for Isoindolinone Purification
This diagram outlines the logical progression from crude material to pure, isolated product.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Isoindolinone Synthesis
Welcome to the Technical Support Center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The isoindolinone core is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1] However, its synthesis can be fraught with challenges leading to low yields. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My isoindolinone synthesis is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?
When facing low to no product formation, a systematic review of the fundamental reaction parameters is the first critical step. Often, the issue lies in one of the following areas:
-
Reagent Quality: The purity of starting materials is paramount. Impurities in your aldehyde/ketone source (e.g., 2-carboxybenzaldehyde, 2-formylbenzoic acid), amine, or catalyst can inhibit the reaction or lead to unwanted side products.[2] For instance, 2-carboxybenzaldehyde can exist in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which may affect its reactivity.[3]
-
Reaction Conditions: Ensure that the reaction temperature, pressure, and atmosphere are appropriate for the specific synthetic route you are employing. Many isoindolinone syntheses are sensitive to oxygen and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect excess or limiting reagent can halt the reaction prematurely.
-
Solvent Purity: The presence of water or other impurities in the solvent can quench catalysts or react with sensitive intermediates. Ensure your solvents are appropriately dried and degassed.
A logical first step in troubleshooting is to re-run the reaction with freshly purified reagents and meticulously prepared solvents under strictly controlled conditions.
Q2: I'm observing multiple spots on my TLC plate, and my desired product is a minor component. What are the likely side reactions?
The formation of multiple byproducts is a common issue in isoindolinone synthesis. The nature of these side products is highly dependent on your chosen synthetic route. Here are some common culprits:
-
Polymerization: The isoindole ring system can be prone to polymerization, especially under acidic conditions or if the desired intramolecular cyclization is slow. This is often observed as an intractable baseline smudge on the TLC plate.
-
Over-oxidation or Reduction: Depending on the reagents used, the starting materials or the product can undergo undesired redox reactions. For instance, in palladium-catalyzed reactions, undesired C-H activation at other positions can occur.
-
Incomplete Cyclization: The intermediate formed prior to the final ring-closing step may be stable enough to be isolated or may react further to form other byproducts. For example, in the synthesis from 2-formylbenzoic acid and an amine, the intermediate imine may undergo side reactions if the cyclization is not efficient.
-
Side Reactions of Multifunctional Starting Materials: If your starting materials contain other reactive functional groups, these may compete with the desired reaction pathway.
To identify the byproducts, it is advisable to attempt to isolate them by column chromatography and characterize them by NMR and mass spectrometry. Understanding the structure of the byproducts will provide valuable clues about the undesired reaction pathways.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low yields in isoindolinone synthesis.
Caption: A general workflow for troubleshooting low yields.
In-Depth Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of 2-Carboxybenzaldehyde
This is a popular and efficient one-pot method for synthesizing N-substituted isoindolinones.[2][4] However, low yields can arise from several factors.
Potential Causes and Solutions:
-
Cause: Inefficient imine formation or hydrolysis of the imine intermediate.
-
Solution: Ensure anhydrous conditions. The use of a dehydrating agent, such as molecular sieves, can be beneficial. The choice of solvent is also critical; while protic solvents like ethanol are often used, aprotic solvents may be tested if hydrolysis is suspected.
-
-
Cause: Catalyst deactivation. Platinum-based catalysts can be sensitive to impurities.
-
Solution: Use high-purity 2-carboxybenzaldehyde and amine. If necessary, recrystallize or distill the starting materials. Ensure the hydrogen gas is of high purity.
-
-
Cause: Incomplete reduction of the imine or slow intramolecular amidation.
-
Solution: The reaction can be monitored by TLC to track the disappearance of the starting materials and the appearance of the product.[5] If the reaction stalls, increasing the hydrogen pressure or reaction temperature may improve the yield.
-
Experimental Protocol: Monitoring the Reaction by TLC
-
Prepare the TLC chamber: Use a solvent system that provides good separation of your starting materials and product. A common starting point for isoindolinones is a mixture of hexane and ethyl acetate.[6]
-
Spot the TLC plate: On a silica gel plate, spot the 2-carboxybenzaldehyde solution, the amine solution, and a co-spot of both. As the reaction progresses, take aliquots and spot them on the plate.[7][8]
-
Develop and visualize: Develop the plate in the prepared chamber and visualize the spots under a UV lamp.[6] The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
| Parameter | Recommended Condition | Alternative to Consider |
| Catalyst | Ultrathin Pt nanowires | Pd/C |
| Solvent | Ethanol | Methanol, Toluene |
| Temperature | Room Temperature to 60°C | 80°C |
| Atmosphere | 1 bar Hydrogen | 2-3 bar Hydrogen |
Issue 2: Low Yield in Palladium-Catalyzed Isoindolinone Synthesis
Palladium-catalyzed reactions, such as C-H activation or cross-coupling methodologies, are powerful tools for isoindolinone synthesis but require careful optimization.[9][10][11]
Potential Causes and Solutions:
-
Cause: Incorrect choice of ligand or palladium precursor. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired bond formation.
-
Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The optimal ligand is highly substrate-dependent.[12]
-
-
Cause: Oxidant or base incompatibility. Many Pd-catalyzed C-H activations require a stoichiometric oxidant, and the choice of base is critical for the catalytic cycle.
-
Solution: The type and amount of oxidant (e.g., benzoquinone, silver salts) and base (e.g., carbonate, acetate) should be systematically optimized.
-
-
Cause: Formation of palladium black. Precipitation of palladium black indicates catalyst decomposition and loss of catalytic activity.
-
Solution: This can be caused by high temperatures, incorrect ligand choice, or the presence of impurities. Running the reaction at a lower temperature or screening different ligands may prevent catalyst decomposition.
-
Mechanism: Pd-Catalyzed Dehydrogenative C–H Cyclization
Caption: A simplified catalytic cycle for Pd-catalyzed dehydrogenative C-H cyclization.
Issue 3: Low Yield in Ugi Four-Component Reaction (U-4CR) for Isoindolinone Synthesis
The Ugi reaction is a powerful tool for generating molecular diversity, and when 2-formylbenzoic acid is used, it can directly lead to isoindolinone derivatives.[13][14][15][16]
Potential Causes and Solutions:
-
Cause: Competing side reactions. The Ugi reaction involves several equilibrium steps, and side reactions can dominate if the main pathway is slow.[16]
-
Solution: High concentrations of reactants are generally favored to push the equilibria towards the desired product. The order of addition of reagents can also be important.
-
-
Cause: Poor quality isocyanide. Isocyanides can be unstable and should be purified before use.
-
Solution: Distill the isocyanide immediately before setting up the reaction.
-
-
Cause: The Mumm rearrangement is slow or disfavored. This is the irreversible step that drives the Ugi reaction to completion.
-
Solution: The choice of solvent can influence the rate of the Mumm rearrangement. Polar aprotic solvents like DMF are often effective.
-
References
- 1. research.abo.fi [research.abo.fi]
- 2. benchchem.com [benchchem.com]
- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. How To [chem.rochester.edu]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciepub.com [sciepub.com]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 5-Bromo-3-hydroxyisoindolin-1-one in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Bromo-3-hydroxyisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for resolving specific experimental challenges. We will delve into the chemical principles governing the stability of this compound, drawing on established knowledge of related chemical structures, such as lactams and other isoindolinone derivatives.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the handling and stability of this compound solutions.
1. What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The lactam ring in the isoindolinone structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Many lactam-containing compounds exhibit maximal stability in a slightly acidic to neutral pH range (pH 4-7).[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[3][4] Therefore, it is crucial to store solutions at low temperatures.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis reactions.[3][5] The use of aprotic solvents for stock solutions is generally recommended.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways in some organic molecules.[6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule over time.[3]
2. What are the recommended storage conditions for stock solutions of this compound?
For optimal stability, stock solutions should be prepared in a suitable aprotic solvent, such as DMSO or DMF. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C for long-term storage.[7] The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9]
| Storage Condition | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF | Minimizes the risk of hydrolysis. |
| Temperature | -20°C (for up to 1 year) or -80°C (for up to 2 years)[7] | Reduces the rate of chemical degradation. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Reduces the risk of oxidative degradation. |
| Light | Protect from light | Prevents photodegradation.[6] |
3. What are the visual signs that my this compound solution may have degraded?
Visual indicators of degradation can include:
-
A change in the color of the solution.
-
The formation of a precipitate, which could be a less soluble degradation product.
-
A decrease in the clarity or transparency of the solution.
It is important to note that significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are the most reliable ways to assess the purity and concentration of your solution.
4. How can I minimize the degradation of this compound during my experiments?
To minimize degradation in your experimental workflow:
-
Prepare fresh working solutions from a frozen stock solution for each experiment.
-
If using aqueous buffers, add the compound to the buffer immediately before starting the experiment.
-
Maintain the experimental setup at a controlled and, if possible, lower temperature.
-
Protect your solutions from direct light, especially during long incubation periods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical framework for troubleshooting.
Problem 1: Inconsistent or Lower-Than-Expected Biological Activity
You observe that the biological effect of this compound is variable between experiments or weaker than anticipated based on published data.
-
Underlying Cause: This is a classic symptom of compound instability in the aqueous experimental medium. The lactam ring is susceptible to hydrolysis, which would alter the molecule's structure and likely reduce or eliminate its biological activity.
-
Troubleshooting Workflow:
Caption: Workflow to diagnose compound degradation as a cause of low bioactivity.
Problem 2: Appearance of New Peaks in HPLC/LC-MS Analysis
When analyzing your stock or working solution, you notice additional peaks that were not present when the solution was freshly prepared.
-
Underlying Cause: The appearance of new peaks is a direct indication of the formation of degradation products. For this compound, a likely degradation pathway is the hydrolysis of the lactam ring. This would open the five-membered ring to form a more polar amino acid derivative.
-
Potential Degradation Pathway:
Caption: Potential hydrolytic degradation of the isoindolinone ring.
-
Troubleshooting Steps:
-
Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peaks. An increase in mass corresponding to the addition of a water molecule (18 Da) would strongly suggest hydrolysis.
-
Perform a Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., strong acid, strong base, high heat) to accelerate the formation of degradation products. This can help confirm the identity of the peaks observed under normal experimental conditions.
-
Optimize Solution pH: Conduct a pH stability profile to determine the pH at which the compound is most stable. Many lactam-containing molecules are most stable in a slightly acidic environment.[1]
-
Problem 3: Compound Precipitates from Solution
After preparing a solution, you observe the formation of a solid precipitate over time, especially in aqueous buffers.
-
Underlying Cause: This can be due to two main reasons:
-
Poor Solubility: The compound's solubility in the aqueous buffer may be lower than in the initial stock solvent (e.g., DMSO).
-
Formation of an Insoluble Degradant: A degradation product could be less soluble than the parent compound, causing it to precipitate out of solution.
-
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Use methods like nephelometry to determine the kinetic solubility of your compound in the final assay buffer. Ensure your working concentration is well below this limit.
-
Adjust Final DMSO Concentration: If using DMSO as a stock solvent, ensure the final concentration in your aqueous solution is low (typically <1%) but sufficient to maintain solubility.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it by LC-MS or another analytical technique to determine if it is the parent compound or a degradation product.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with minimized risk of initial degradation.
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-retention vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Basic Stability Assessment in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in your specific experimental buffer.
-
Preparation: Prepare your aqueous experimental buffer and bring it to the intended experimental temperature.
-
Initial Sample (t=0): Spike the buffer with this compound from your stock solution to the final working concentration. Immediately take a sample and either analyze it by HPLC or quench it (e.g., by adding an equal volume of acetonitrile) and store it at -80°C for later analysis.
-
Incubation: Incubate the remaining solution under the exact conditions of your experiment (temperature, light, etc.).
-
Time-Point Sampling: Take additional samples at relevant time points throughout the duration of your typical experiment (e.g., 1h, 4h, 24h). Quench and store these samples as in step 2.
-
HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection. Use a consistent method to quantify the peak area of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. This will give you a clear indication of the compound's stability under your specific experimental conditions.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. iipseries.org [iipseries.org]
- 5. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
preventing degradation of 5-Bromo-3-hydroxyisoindolin-1-one during synthesis
Welcome to the technical support guide for the synthesis and handling of 5-Bromo-3-hydroxyisoindolin-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable synthetic intermediate. As a hydroxylactam, this molecule possesses inherent instabilities that require careful control over reaction and workup conditions to prevent degradation and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to synthesize?
This compound is a heterocyclic compound belonging to the isoindolinone class.[1][2][3] It serves as a versatile building block in medicinal chemistry and organic synthesis.[3][4] The primary challenge lies in its structure: it is a hydroxylactam (or hemiaminal), a functional group that exists in equilibrium with its open-chain aldehyde form and is susceptible to both over-reduction and elimination (dehydration), particularly under harsh pH or temperature conditions.[5][6]
Q2: My final product is an off-white or yellow powder. Is this normal?
Yes, this is a common observation. The product is typically described as an off-white to light yellow solid.[3] The coloration can be due to minor impurities or trace amounts of degradation products. Significant darkening, however, may indicate more substantial degradation and warrants further purification or re-synthesis.
Q3: What are the optimal storage conditions for this compound?
Due to its potential for degradation, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers recommend refrigeration at 0 - 8 °C.[3] Long-term storage at room temperature is not advised.
Q4: My LC-MS analysis shows a major peak corresponding to the mass of my product minus 18 Da. What is this?
This observation is characteristic of dehydration (loss of a water molecule, H₂O). The 3-hydroxy group is prone to elimination, especially in the heated, high-vacuum environment of a mass spectrometer source, to form a more stable N-acyliminium ion intermediate which can lead to other products. A patent describing the synthesis of this molecule reports the mass spectrum as (MH⁺-H₂O), confirming this tendency.[7] While common in MS analysis, its presence in your bulk sample (detectable by NMR or chromatography) indicates that degradation has occurred during workup or storage.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems encountered during the synthesis of this compound via the reduction of 5-Bromoisoindoline-1,3-dione (Bromophthalimide).
Problem 1: Low or No Yield of the Desired Product
Q: I've completed the reduction of 5-Bromoisoindoline-1,3-dione, but my yield is very low. What went wrong?
This is a frequent issue that can be traced to several critical steps in the process.
-
Possible Cause A: Incomplete Reaction
-
The Chemistry: The reduction of a cyclic imide to a hydroxylactam requires careful control of stoichiometry and reaction time.[5] The reaction involves the transfer of electrons from activated zinc to one of the carbonyl groups of the phthalimide.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (5-Bromoisoindoline-1,3-dione). A common mobile phase for this system is Ethyl Acetate/Hexane. The starting material will be less polar than the hydroxylated product.
-
Check Reagent Quality: Ensure the zinc powder is fresh and has not been excessively oxidized. The use of a copper(II) sulfate catalyst is intended to activate the zinc surface.[7]
-
Extend Reaction Time: If TLC shows significant starting material remaining after the recommended 2.5 hours at room temperature, consider extending the time and monitoring every 30-60 minutes.[7]
-
-
-
Possible Cause B: Over-reduction
-
The Chemistry: The desired product, a hydroxylactam, is an intermediate in the full reduction of the phthalimide.[5] If the reaction is too vigorous or runs for too long, the second carbonyl group can also be reduced, leading to various over-reduced byproducts.
-
Troubleshooting:
-
Strict Temperature Control: The initial phase of the reaction is exothermic. It is critical to maintain the temperature at 0 °C during the addition of the bromophthalimide.[7] Use an ice-salt bath if necessary to keep the temperature from rising. A runaway temperature is a primary cause of over-reduction.
-
Stoichiometry: Do not use a large excess of the reducing agent (zinc). The reported protocol uses approximately 1.2 equivalents of zinc powder.[7]
-
-
-
Possible Cause C: Degradation During Workup
-
The Chemistry: The hydroxylactam is sensitive to both strong acid and strong base, which can catalyze dehydration or ring-opening hydrolysis. The neutralization step is the most critical point for this type of degradation.
-
Troubleshooting:
-
Careful Neutralization: After filtering off the remaining zinc, neutralize the alkaline reaction mixture slowly with the addition of acid (e.g., 20% HCl) while keeping the solution cool in an ice bath.[7] Monitor the pH carefully, aiming for a final pH of ~7. Adding the acid too quickly can create localized "hot spots" of low pH, causing rapid degradation.
-
Low Temperatures: Perform all extractions and washes at cool temperatures to minimize degradation.
-
-
Problem 2: Product Decomposes During Chromatographic Purification
Q: My crude product looks promising on TLC, but I lose most of it during silica gel column chromatography. Why?
-
The Chemistry: Standard silica gel is inherently acidic, with a surface pH typically ranging from 4 to 5. This acidic environment is often sufficient to catalyze the dehydration of the sensitive 3-hydroxy group, leading to the formation of a highly reactive N-acyliminium ion on the column, which then reacts further or polymerizes.
-
Troubleshooting:
-
Avoid Silica Gel if Possible: If the crude product is sufficiently clean, consider recrystallization as an alternative to chromatography.
-
Use Deactivated Silica: If chromatography is necessary, "neutralize" the silica gel beforehand. This can be done by preparing a slurry of the silica in the desired eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). The column is then packed and run with this modified eluent.
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina as an alternative to silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions, pack the column efficiently, and elute the product as rapidly as possible while maintaining separation.
-
Problem 3: Final Product Contains Persistent Impurities
Q: I have a persistent byproduct that I can't separate. What is it likely to be and how can I prevent its formation?
-
The Chemistry: Besides over-reduction, a common byproduct is the phthalide derivative, which can form under certain workup conditions.[5] Incomplete reaction will also leave starting material in your final product.
-
Troubleshooting:
-
Identify the Impurity: Use ¹H NMR and LC-MS to identify the structure of the impurity. Unreacted starting material will have a simpler NMR spectrum and a different mass. Over-reduced species will lack the carbonyl signal in the IR and ¹³C NMR spectra.
-
Optimize the Reaction: The best way to avoid impurities is to prevent their formation. Revisit the troubleshooting steps for Problem 1 to ensure the reaction goes to completion without causing degradation or over-reduction. Meticulous control of temperature and pH is paramount.
-
Improve Workup: If zinc salts are co-extracting with your product, consider an aqueous wash with a mild chelating agent like a dilute EDTA solution after neutralization.
-
Experimental Protocol & Key Parameters
This protocol is adapted from the procedure described in patent WO2005/103039.[7]
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend zinc powder (1.2 eq) and copper(II) sulfate pentahydrate (catalytic amount, ~0.004 eq) in aqueous sodium hydroxide (2 M). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: To the stirred, cooled suspension, add 5-Bromoisoindoline-1,3-dione (1.0 eq) in several small portions over 30 minutes. CRITICAL STEP: Monitor the internal temperature closely and ensure it does not rise above 5 °C to prevent over-reduction and side reactions.
-
Reaction: Stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2.5 hours.
-
Monitoring: Check for the consumption of starting material via TLC (e.g., 50% Ethyl Acetate/Hexane).
-
Workup - Filtration: Once the reaction is complete, filter the mixture to remove excess zinc and other solids. Wash the solids with a small amount of deionized water.
-
Workup - Neutralization: Cool the combined filtrate in an ice bath. Slowly and carefully add 20% hydrochloric acid dropwise with vigorous stirring until the pH of the solution is 7. CRITICAL STEP: This step must be done slowly to avoid localized acidic conditions which will rapidly degrade the product.
-
Workup - Extraction: Transfer the neutralized solution to a separatory funnel and extract three times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a low temperature (<40 °C) to afford the crude product.
-
Purification: If necessary, purify via recrystallization or rapid column chromatography on deactivated silica gel.
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0 °C during addition, then RT | Prevents over-reduction and side reactions.[7] |
| pH during Workup | Neutralize slowly to pH 7 | Avoids acid/base-catalyzed dehydration or hydrolysis.[7] |
| Reducing Agent | Zinc Powder (1.2 eq) | Controls the reduction to the hydroxylactam stage.[7] |
| Catalyst | Copper(II) Sulfate | Activates the zinc surface for efficient reduction.[7] |
| Stationary Phase | Deactivated Silica / Neutral Alumina | Prevents acid-catalyzed degradation during chromatography. |
Synthesis & Degradation Pathway Overview
The following diagram illustrates the synthetic workflow and highlights the critical stages where degradation can occur.
Caption: Synthetic workflow and potential degradation pathways.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
analytical challenges in characterizing 5-Bromo-3-hydroxyisoindolin-1-one
Welcome to the technical support resource for 5-Bromo-3-hydroxyisoindolin-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile but structurally complex molecule. As a key intermediate in the synthesis of bioactive compounds, its proper characterization is paramount.[1] This hub provides in-depth, field-proven insights into the common analytical hurdles encountered with this compound, offering not just solutions but also the underlying scientific rationale to empower your research.
Compound Overview: The Root of the Challenge
This compound is a substituted isoindolinone, a scaffold of significant interest in medicinal chemistry.[2][3] Its analytical complexity stems from a key structural feature: the carbinolamine moiety (-N-CH(OH)-). This group is susceptible to a dynamic equilibrium between different structural forms, a phenomenon known as tautomerism. This intrinsic property is the primary source of many characterization challenges, from chromatography to spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.
Q1: Why am I seeing multiple or broad peaks in my HPLC/UPLC analysis for a supposedly pure sample?
Short Answer: This is the most frequently reported issue and is almost always due to the presence of tautomers in solution, which can exist in equilibrium. On-column degradation is a secondary, but possible, cause.
In-Depth Explanation:
The 3-hydroxyisoindolin-1-one structure exists in a dynamic equilibrium with its ring-opened tautomer, 2-acyl-5-bromobenzaldehyde. The relative population of these tautomers is highly dependent on the solvent, pH, and temperature. In the confines of an HPLC column and mobile phase, this equilibrium can lead to:
-
Multiple Distinct Peaks: If the interconversion between tautomers is slow relative to the chromatographic timescale, you may see two or more separate peaks representing each form.
-
Broad or Distorted Peaks: If the interconversion is fast, the peaks can coalesce and appear broad or misshapen.
dot digraph "Tautomeric_Equilibrium" { graph [layout=dot, rankdir=LR, splines=ortho, label="Fig. 1: Tautomeric Equilibrium", labelloc=b, fontname="Arial", fontsize=12, size="7.5,3!", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=2];
// Nodes A [label="this compound\n(Lactam/Carbinolamine Form)", shape=record, style=rounded, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; B [label="2-(aminomethyl)-4-bromobenzoic acid derivative\n(Ring-Opened Form)", shape=record, style=rounded, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Edges A -> B [label="Equilibrium\n(Solvent, pH dependent)", dir=both, color="#4285F4", fontcolor="#4285F4"]; } } Fig. 1: Tautomeric Equilibrium of this compound.
Troubleshooting Workflow & Solutions:
-
Modify Mobile Phase pH: The tautomeric equilibrium is often pH-sensitive.
-
Acidify: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This can protonate the molecule and often favors a single tautomeric form, resulting in a single, sharp peak.
-
Basify: In some cases, a basic modifier might be effective, but this can risk degradation. Proceed with caution.
-
-
Lower the Column Temperature: Reducing the column temperature (e.g., to 10-15 °C) can slow the rate of interconversion between tautomers, sometimes resolving broad peaks into two sharper, distinct peaks. This can also help confirm that tautomerism is the issue.
-
Employ LC-MS Analysis: Analyze the eluent from each of the multiple peaks using mass spectrometry. All tautomeric peaks should exhibit the same mass-to-charge ratio (m/z) and the characteristic bromine isotopic pattern. This is a definitive way to confirm you are observing tautomers and not impurities.
-
Check for On-Column Degradation: A potential degradation pathway is the loss of water (dehydration) to form 5-Bromo-3-methyleneisoindolin-1-one, especially under harsh acidic or thermal conditions.[4] An LC-MS analysis would show a peak with a mass corresponding to the loss of 18 Da (H₂O).
Q2: My ¹H NMR spectrum is complex, with broader-than-expected signals or peaks that don't integrate correctly. What is the cause?
Short Answer: This is also a manifestation of tautomerism and the presence of exchangeable protons (OH and NH). The choice of NMR solvent is critical.
In-Depth Explanation:
In solution, the molecule may exist as a mixture of tautomers, each with its own set of distinct NMR signals. If the exchange between them is on the NMR timescale, it can lead to signal broadening.[5][6] Furthermore, the hydroxyl (-OH) and amide (-NH) protons are "exchangeable" and their signals are highly sensitive to the solvent, concentration, and presence of trace amounts of water or acid.
Troubleshooting Workflow & Solutions:
-
Solvent Selection is Key:
-
Recommended: Use DMSO-d₆. It is a hydrogen bond acceptor, which slows down the exchange rate of the OH and NH protons, typically allowing them to be observed as sharper, distinct signals.
-
Use with Caution: In CDCl₃, OH and NH proton signals are often very broad and may even be indistinguishable from the baseline. This solvent is less ideal for observing these key functional groups.
-
-
Perform a D₂O Exchange Experiment: To definitively identify the OH and NH signals, acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the OH and NH protons will disappear or significantly decrease in intensity because the protons exchange with deuterium.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose dynamic exchange processes.
-
Cooling: May slow the tautomeric interconversion enough to resolve separate signals for each species.
-
Heating: May accelerate the exchange, causing separate signals to coalesce into a single, averaged peak.
-
Q3: How can I definitively confirm the molecular formula and the presence of the bromine atom?
Short Answer: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition, while the unique isotopic pattern of bromine is a dead giveaway in any mass spectrum.
In-Depth Explanation:
-
Bromine's Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This means that any molecule containing a single bromine atom will show two peaks in its mass spectrum: the molecular ion peak (M) and another peak at M+2 of nearly equal intensity. This A/A+2 pattern is a highly characteristic signature for bromine.
-
High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z value to a very high degree of precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula. For C₈H₆BrNO₂, the expected exact mass can be calculated and compared to the experimental value, providing strong evidence for the structure.[7]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion.
-
Data Acquisition: Acquire the spectrum in full scan mode.
-
Data Analysis:
-
Look for the ion cluster corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Verify the presence of the characteristic ~1:1 A/A+2 isotopic pattern.
-
Compare the measured accurate mass of the monoisotopic peak (the one containing ⁷⁹Br) to the theoretical exact mass for the proposed formula. The mass error should be less than 5 ppm.
-
| Parameter | Expected Value for C₈H₆BrNO₂ |
| Molecular Formula | C₈H₆BrNO₂ |
| Monoisotopic Mass | 226.9636 Da |
| Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 227.9714 (⁷⁹Br), 229.9694 (⁸¹Br) |
| Isotopic Ratio | ~100 : 97.5 |
Detailed Analytical Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a good starting point for assessing purity and can be optimized to resolve tautomers.
-
Instrumentation: HPLC or UPLC system with UV/Vis or PDA detector.
-
Column: C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7-1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C (can be lowered to 10 °C for troubleshooting)
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed to obtain a clear spectrum showing all relevant protons.
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Solvent: DMSO-d₆.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum (or DEPT/APT).
-
(Optional) D₂O Exchange: Acquire ¹H spectrum, add one drop of D₂O, shake, and re-acquire to identify exchangeable protons.
-
(Optional) 2D NMR: COSY and HSQC/HMBC experiments can be invaluable for confirming structural assignments, especially if impurities or multiple tautomers are present.
-
Troubleshooting Workflow Diagram
dot digraph "HPLC_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12, label="Fig. 2: HPLC Troubleshooting Flowchart", labelloc=b, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=2]; edge [fontname="Arial", fontsize=9, penwidth=2];
// Nodes start [label="Observation:\nMultiple or Broad Peaks in HPLC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Are there multiple peaks?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Broad Peak Path broad_path [label="Peak is broad/\ntailing", shape=box, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; action_temp [label="Action: Lower column temp to 10°C", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Did peak sharpen or\nresolve into multiple peaks?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_tautomer_broad [label="Result: On-column\ntautomeric interconversion\nis likely cause.", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_other [label="Result: Issue may be\ncolumn overload or secondary\ninteraction. Lower concentration.", shape=document, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Multiple Peaks Path multi_path [label="Multiple distinct peaks\nobserved", shape=box, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; action_ms [label="Action: Analyze by LC-MS", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Do peaks have the same m/z\nand Br isotope pattern?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_tautomer_multi [label="Result: Peaks are\ntautomers or isomers.", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_impurity [label="Result: Peaks are distinct\ncompounds (impurities or\ndegradants). Check NMR.", shape=document, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Connections start -> q1; q1 -> multi_path [label="Yes"]; q1 -> broad_path [label="No"];
broad_path -> action_temp; action_temp -> q2; q2 -> res_tautomer_broad [label="Yes"]; q2 -> res_other [label="No"];
multi_path -> action_ms; action_ms -> q3; q3 -> res_tautomer_multi [label="Yes"]; q3 -> res_impurity [label="No"]; } } Fig. 2: Troubleshooting Flowchart for Unexpected HPLC Results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. jst-ud.vn [jst-ud.vn]
- 6. utupub.fi [utupub.fi]
- 7. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-hydroxyisoindolin-1-one
Welcome to the technical support center for the synthesis of 5-Bromo-3-hydroxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. We provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common laboratory-scale synthesis involves the reduction of 5-Bromoisoindoline-1,3-dione. A typical procedure utilizes zinc powder in the presence of a copper(II) sulfate catalyst in an aqueous sodium hydroxide solution.[1] While this method can be effective, scaling up the process can introduce challenges that may not be apparent at a smaller scale. This guide will address these potential issues directly.
II. Visualizing the Workflow
A clear understanding of the experimental workflow is critical for successful execution and troubleshooting. The following diagram outlines the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific problems that may arise during the scale-up of the synthesis.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing significantly lower yields than the reported 95% upon scaling up the reaction from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?[1]
-
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult. The initial exothermic reaction upon adding the 5-Bromoisoindoline-1,3-dione to the zinc suspension needs to be carefully controlled.
-
Solution: Employ a more robust cooling system, such as a cryostat or a larger ice bath with vigorous stirring. Consider adding the starting material in smaller portions over a longer period to manage the exotherm.
-
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" and concentration gradients, promoting side reactions and decomposition of the product.
-
Solution: Use an overhead mechanical stirrer with a properly sized impeller to ensure thorough mixing of the heterogeneous mixture. The zinc powder must remain well-suspended.
-
-
Atmospheric Oxidation: The isoindolinone ring system can be susceptible to oxidation, which can be more pronounced with longer reaction and workup times at a larger scale.[2]
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative degradation.[2]
-
-
Issue 2: Incomplete Reaction
-
Question: Our in-process controls (TLC/LC-MS) show a significant amount of starting material remaining even after extended reaction times. What could be the issue?
-
Answer: An incomplete reaction often points to issues with the reagents or reaction conditions:
-
Zinc Powder Quality: The activity of zinc powder can vary. If the zinc is old or has been improperly stored, it may have an oxide layer that inhibits its reactivity.
-
Solution: Use freshly purchased, high-purity zinc powder. Consider pre-activating the zinc with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.
-
-
Insufficient Catalyst: The copper(II) sulfate is a crucial catalyst for this reduction.
-
Solution: Ensure the catalytic amount of copper(II) sulfate is accurately weighed and added.
-
-
Temperature Control: While the reaction is initiated at 0°C, it is typically allowed to warm to room temperature.[1] If the ambient temperature is too low, the reaction rate may be significantly slower.
-
Solution: After the initial controlled addition at 0°C, ensure the reaction mixture is allowed to warm to and stir at room temperature (typically 20-25°C) for the recommended duration.
-
-
Issue 3: Product Degradation During Workup and Purification
-
Question: We observe the formation of our desired product by LC-MS, but it seems to degrade during the workup and subsequent purification attempts, resulting in a low isolated yield of impure material. Why is this happening?
-
Answer: The 3-hydroxyisoindolin-1-one moiety can be sensitive to pH and prolonged exposure to certain conditions.
-
pH Sensitivity: Both strongly acidic and basic conditions can potentially lead to decomposition. During neutralization with hydrochloric acid, localized areas of low pH can cause degradation.
-
Solution: Add the hydrochloric acid slowly with vigorous stirring to avoid pH "hot spots." Monitor the pH carefully and do not overshoot the target of pH 7.[1] Consider using a milder acid for neutralization.
-
-
Instability on Silica Gel: 3-hydroxyisoindolin-1-ones can be unstable on silica gel, leading to degradation during column chromatography.
-
Solution: If the crude product is not of sufficient purity, consider crystallization as the primary purification method. If chromatography is necessary, try using a less acidic stationary phase like alumina or a buffered silica gel. Elute the product as quickly as possible.
-
-
Thermal Stress: The product may be sensitive to heat.
-
Solution: During the concentration of the ethyl acetate extracts, use a rotary evaporator with a water bath temperature not exceeding 40°C.
-
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the role of copper(II) sulfate in this reaction?
-
A1: Copper(II) sulfate acts as a catalyst. It deposits as metallic copper on the surface of the zinc particles, creating a galvanic couple (Zn-Cu couple). This increases the reducing potential of the zinc and facilitates the reduction of the phthalimide.
-
-
Q2: Can other reducing agents be used?
-
A2: While other reducing agents like sodium borohydride can be used for the reduction of phthalimides, the zinc/copper system is often effective for this specific transformation.[3] The reaction conditions would need to be re-optimized for a different reducing agent.
-
-
Q3: What are the key analytical techniques to monitor the reaction and characterize the product?
-
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of the starting material and the appearance of the product.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product.
-
-
-
Q4: What are the main safety considerations for this reaction at scale?
-
A4:
-
Hydrogen Gas Evolution: The reaction of zinc with acid (during workup) will produce hydrogen gas, which is flammable. Ensure the workup is performed in a well-ventilated fume hood away from ignition sources.
-
Handling of Reagents: Zinc powder is a flammable solid. Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
-
V. Quantitative Data Summary
| Parameter | Laboratory Scale (13.0 g)[1] | Key Scale-Up Considerations |
| 5-Bromophthalimide | 13.0 g (57.8 mmol) | Ensure high purity. |
| Zinc Powder | 4.50 g (69.2 mmol) | Use fresh, high-purity powder. Consider pre-activation. |
| Copper(II) Sulfate | 0.060 g (0.25 mmol) | Ensure accurate weighing. |
| 2M Sodium Hydroxide | 71 mL | Prepare fresh. |
| Temperature | 0°C to Room Temp. | Crucial for managing exotherm and ensuring reaction completion. |
| Reaction Time | 3 hours | May need slight adjustment based on scale and monitoring. |
| pH at Workup | 7 | Critical for product stability. Avoid over-acidification. |
| Typical Yield | ~95% | Highly dependent on efficient mixing and temperature control at scale. |
VI. Step-by-Step Experimental Protocol
This protocol is adapted from the literature for a representative laboratory scale.[1]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend zinc powder (1.2 eq) and copper(II) sulfate pentahydrate (0.004 eq) in a 2M aqueous solution of sodium hydroxide.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Starting Material: Add 5-Bromophthalimide (1.0 eq) in portions over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for 2.5 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove excess zinc.
-
Carefully neutralize the filtrate to pH 7 with 20% hydrochloric acid while cooling in an ice bath.
-
-
Extraction:
-
Dilute the neutralized solution with ethanol and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 40°C.
-
-
Purification:
-
If necessary, purify the crude solid by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
VII. Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting common issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
VIII. References
-
This compound synthesis - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(R)-5-Bromo-3-methylisoindolin-1-one - Smolecule. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - NIH. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis of (1H-Benzo[d][1][4][5]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone. - ResearchGate. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Common challenges in the scale-up of isoindole production - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
CN103387530A - 5-bromoindole preparation method - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - MDPI. (2022). Retrieved January 2, 2026, from --INVALID-LINK--
-
5-Bromoisoindolin-1-one - Chem-Impex. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Tetrahedron Letters - ElectronicsAndBooks. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound, 70% Purity, C8H6BrNO2, 250 mg - CP Lab Safety. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Influence of N-Substitution in 3-Alkyl-3-hydroxyisoindolin- 1-ones on the Stereoselectivity of Brønsted Acid. (2021). Retrieved January 2, 2026, from --INVALID-LINK--
-
Troubleshooting low conversion rates in dihydroisoquinoline synthesis - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(PDF) Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - ResearchGate. (2021). Retrieved January 2, 2026, from --INVALID-LINK--
-
Gram-Scale Synthesis of Isoindoline-1,3-diol: A Detailed Protocol for Researchers - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 5. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Isoindolinone Scaffold: A Comparative Guide to In Vitro Efficacy in Oncology Research
The isoindolinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this heterocyclic system have been explored as potent agents in a multitude of therapeutic areas, including oncology, neurodegenerative disease, and infectious diseases.[1][2] This guide provides a comparative analysis of the in vitro efficacy of 5-Bromo-3-hydroxyisoindolin-1-one and structurally related analogs, with a focus on their potential as anticancer agents. By examining key structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with actionable insights into the design and evaluation of this promising class of compounds.
The Rationale for Isoindolinone-Based Drug Discovery
The isoindolinone framework is a key pharmacophore in several natural products and synthetic molecules with significant biological activity. Its rigid, bicyclic structure provides a foundation for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Researchers have successfully modified the isoindolinone core at multiple positions to modulate potency, selectivity, and pharmacokinetic properties. The diverse activities reported for this scaffold, including cytotoxicity against cancer cell lines, enzyme inhibition, and modulation of key signaling pathways, underscore its potential as a versatile template for drug design.[3][4]
Comparative In Vitro Efficacy of Isoindolinone Derivatives
To illustrate the therapeutic potential and structure-activity relationships of the isoindolinone class, we will compare the in vitro anticancer activity of several representative compounds. The selection is based on the availability of public data and structural relevance to this compound.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 1 | This compound | - | - | Bromo and Hydroxy Substituents | - |
| 2 | tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | 5.89 | Bulky piperazine substituent | |
| 3 | Ferrocene-substituted isoindolinone (11h) | A549 | 1.0 | Ferrocene moiety | [3] |
| 4 | Ferrocene-substituted isoindolinone (11h) | MCF-7 | 1.5 | Ferrocene moiety | [3] |
| 5 | Isoindolinone Derivative (5b) | HCT-116 | 0.18 | HDAC inhibitor pharmacophore | |
| 6 | Isoindolinone Derivative (5b) | A549 | 0.35 | HDAC inhibitor pharmacophore | [5] |
| 7 | Isoindolinone Derivative (5b) | PC-3 | 0.26 | HDAC inhibitor pharmacophore | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table above highlights several key SAR trends for the isoindolinone scaffold in the context of anticancer activity:
-
Substitution at the 2- and 5-positions: The diverse and potent activities observed for compounds with varying substituents at these positions suggest that they are critical for target engagement. The introduction of a bulky piperazine group in Compound 2 and a ferrocene moiety in Compounds 3 and 4 leads to significant cytotoxicity.[1][3]
-
The Role of the Bromo Substituent: While direct data for this compound is not presented, studies on other heterocyclic systems have shown that halogen substituents, such as bromine, can significantly influence biological activity.[6] The bromine atom can act as a hydrogen bond acceptor and enhance lipophilicity, potentially improving membrane permeability and target binding.[6] Further studies are warranted to elucidate the specific contribution of the 5-bromo substitution in the isoindolinone series.
-
Target-Specific Pharmacophores: The potent, nanomolar activity of Compound 5b across multiple cell lines is attributed to its design as a specific inhibitor of histone deacetylases (HDACs).[5] This underscores the adaptability of the isoindolinone scaffold to incorporate pharmacophoric elements for specific enzyme targets.
Experimental Methodologies for In Vitro Efficacy Assessment
The following protocols are standard methodologies for evaluating the in vitro anticancer efficacy of novel chemical entities.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining cell viability using the MTT assay.
Hypothetical Signaling Pathway for HDAC-Inhibiting Isoindolinones
Based on the potent activity of isoindolinone-based HDAC inhibitors like Compound 5b , the following diagram illustrates a plausible mechanism of action leading to cancer cell apoptosis.[5]
References
- 1. jocpr.com [jocpr.com]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Bromo- vs. 5-Chloro-Isoindolinones: Unraveling the Halogen Impact on Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding Structure-Activity Relationships
The Anticancer Landscape of Halogenated Isoindolinones
Isoindolinone derivatives have demonstrated significant potential as anticancer agents, with many exhibiting cytotoxic effects against a variety of cancer cell lines.[4][5] The introduction of a halogen at the 5-position of the isoindolinone ring is a key modification that can enhance this activity.
Biological Activity of 5-Bromo-Isoindolinone Derivatives
Recent studies have highlighted the potent anticancer activity of 5-bromo-isoindolinone derivatives. For instance, a series of novel 5-bromo-7-azaindolin-2-ones demonstrated broad-spectrum antitumor potency, with some compounds showing significantly greater activity than the established kinase inhibitor, Sunitinib.[4] One of the most active compounds from this series, 23p , exhibited IC50 values in the low micromolar range against HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer) cell lines.[4]
| Compound | Cell Line | IC50 (µM) |
| 23c | A549 | 3.103 |
| 23d | Skov-3 | 3.721 |
| 23p | HepG2 | 2.357 |
| 23p | A549 | 3.012 |
| 23p | Skov-3 | 2.876 |
| Sunitinib | A549 | 29.257 |
| Sunitinib | Skov-3 | 31.594 |
| Sunitinib | HepG2 | 31.594 |
| Data sourced from a study on 5-bromo-7-azaindolin-2-one derivatives.[4] |
These findings underscore the potential of the 5-bromo-isoindolinone scaffold as a promising starting point for the development of novel anticancer therapeutics.
Biological Activity of 5-Chloro-Isoindolinone and Related Indole Analogs
While specific data on 5-chloro-isoindolinones is less abundant in the readily available literature, studies on structurally similar 5-chloro-indole derivatives provide valuable insights. A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and their cyclized pyrido[3,4-b]indol-1-one counterparts have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including the wild-type (WT) and the T790M mutant, which is associated with drug resistance.[6][7]
One of the most potent compounds, 5f , demonstrated a mean GI50 (half-maximal growth inhibition) of 29 nM across a panel of four cancer cell lines and inhibited EGFRWT and EGFRT790M with IC50 values of 68 nM and 9.5 nM, respectively.[6][7]
| Compound | Target | IC50 (nM) |
| 5d | EGFRWT | 85 |
| 5f | EGFRWT | 68 |
| 5g | EGFRWT | 74 |
| Erlotinib | EGFRWT | 80 |
| 5f | EGFRT790M | 9.5 |
| 5g | EGFRT790M | 11.9 |
| Osimertinib | EGFRT790M | 8 |
| Data sourced from a study on 5-chloro-indole derivatives.[6][7] |
These results indicate that the 5-chloro substitution can also lead to highly potent anticancer agents, particularly those targeting key oncogenic kinases.
Structure-Activity Relationship: The Bromine vs. Chlorine Dichotomy
The choice between a bromine and a chlorine substituent is not arbitrary and can have significant implications for a molecule's biological activity. These differences arise from their distinct physicochemical properties.[3][8][9][10]
| Property | Chlorine (Cl) | Bromine (Br) |
| van der Waals Radius (Å) | 1.75 | 1.85 |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 |
| Polarizability (ų) | 2.18 | 3.05 |
| Lipophilicity (Hansch-Leo π value) | +0.71 | +0.86 |
Key Considerations for Drug Design:
-
Size and Steric Hindrance: Bromine is larger than chlorine, which can lead to different steric interactions within a protein's binding pocket. In some cases, the larger size of bromine may provide a better fit, leading to enhanced potency. Conversely, a smaller chlorine atom might be more favorable in sterically constrained environments.
-
Lipophilicity: Bromine is generally more lipophilic than chlorine.[8] Increased lipophilicity can enhance membrane permeability and, in some instances, improve binding to hydrophobic pockets in target proteins. However, excessive lipophilicity can lead to poor solubility and off-target effects.
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein.[11][12] Due to its greater polarizability, bromine can form stronger halogen bonds than chlorine, potentially leading to increased binding affinity and selectivity.[11]
The decision to use a 5-bromo or 5-chloro substituent on an isoindolinone scaffold should, therefore, be guided by the specific therapeutic target and the desired pharmacokinetic profile.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for key assays used to determine the biological activity of isoindolinone derivatives. For specific experimental details, it is crucial to consult the original research articles.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (5-bromo- or 5-chloro-isoindolinones) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.[13][17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for an MTT-based cell viability assay.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency and selectivity of compounds targeting specific kinases like EGFR.[19][20][21][22]
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate. The amount of ADP produced or the amount of remaining ATP is quantified.[22]
Step-by-Step Methodology (example using ADP-Glo™ Assay):
-
Reagent Preparation: Prepare serial dilutions of the test compounds, the kinase enzyme, the substrate, and ATP.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the produced ADP back to ATP, which then drives a luciferase-based reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The available evidence suggests that both 5-bromo- and 5-chloro-isoindolinones are promising scaffolds for the development of novel therapeutic agents, particularly in the realm of oncology. While 5-bromo derivatives have shown broad-spectrum antitumor activity, 5-chloro analogs have demonstrated high potency against specific molecular targets like EGFR.
The choice between bromine and chlorine substitution is a critical decision in the drug design process. It should be based on a thorough understanding of the structure-activity relationship and the specific requirements of the therapeutic target. Further direct comparative studies of 5-bromo- and 5-chloro-isoindolinones are warranted to fully elucidate the nuanced effects of these halogens on biological activity and to guide the rational design of next-generation isoindolinone-based drugs.
References
- 1. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. atcc.org [atcc.org]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. caymanchem.com [caymanchem.com]
- 21. protocols.io [protocols.io]
- 22. bmglabtech.com [bmglabtech.com]
A Senior Scientist's Guide to Target Validation for Novel Isoindolinone Analogs: A Comparative Analysis Featuring 5-Bromo-3-hydroxyisoindolin-1-one
This guide provides a comprehensive framework for the target validation of novel chemical entities, using the illustrative example of 5-Bromo-3-hydroxyisoindolin-1-one, a compound belonging to the isoindolinone class. This class includes landmark drugs like thalidomide and its more potent analogs, pomalidomide and lenalidomide, collectively known as Immunomodulatory Drugs (IMiDs). The central challenge in their discovery was definitively identifying their direct molecular target, a journey that culminated in the landmark identification of Cereblon (CRBN).
Here, we move beyond a simple listing of protocols. We will dissect the strategic decisions and orthogonal approaches required to build an unassailable case for a compound's mechanism of action (MoA), focusing on the principles of establishing causality and ensuring experimental self-validation.
Part 1: The Central Hypothesis - Targeting the CRL4-CRBN E3 Ubiquitin Ligase Complex
The foundational insight into IMiD biology is their function as "molecular glues." They bind to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event allosterically remodels the substrate-binding surface, inducing proximity between CRBN and proteins not normally recognized, termed "neosubstrates." This leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.
Our validation strategy for this compound will therefore be built around answering three core questions:
-
Direct Engagement: Does the compound physically bind to CRBN inside the cell?
-
Target Dependency: Is the compound's biological activity strictly dependent on the presence of CRBN?
-
Neosubstrate Degradation: Does the compound induce the CRBN-dependent degradation of known IMiD neosubstrates?
Below is a conceptual diagram of the proposed mechanism we aim to validate.
Caption: Proposed mechanism of this compound as a molecular glue, hijacking the CRL4-CRBN complex to induce neosubstrate degradation.
Part 2: Comparative Experimental Workflows for Target Validation
We will now compare and contrast key experimental approaches to validate each stage of the proposed mechanism. The goal is to use orthogonal methods—techniques with different underlying principles—to build a multi-pronged, robust validation package.
Validating Direct Target Engagement in a Cellular Context
The first step is to prove that our compound physically interacts with its putative target, CRBN, within the complex milieu of a living cell. This is a critical improvement over traditional biochemical assays using purified proteins, which can produce non-physiological results.
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment to detect target engagement.
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Culture multiple myeloma (MM.1S) cells to ~80% confluency. Split the culture and treat one half with vehicle (0.1% DMSO) and the other with 10 µM this compound for 2 hours.
-
Aliquotting: Harvest and wash cells. Resuspend in PBS with protease inhibitors. Aliquot 50 µL of the cell suspension into 8-10 PCR tubes for each condition.
-
Heating: Place the tubes in a thermal cycler and heat for 3 minutes across a defined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated control.
-
Lysis & Separation: Immediately subject the cells to three rapid freeze-thaw cycles (liquid nitrogen/37°C water bath) to lyse. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Carefully collect the supernatant. Quantify the amount of soluble CRBN in each sample using Western Blot analysis.
-
Data Plotting: Normalize the band intensity for each temperature to the unheated control. Plot the percentage of soluble CRBN against temperature and fit a sigmoidal curve to determine the melting temperature (Tm).
Trustworthiness (Self-Validation): The key internal control is the vehicle-treated sample. A positive result is not just the presence of CRBN, but a shift in its melting curve (ΔTm) specifically in the drug-treated sample. Furthermore, including a known CRBN binder like pomalidomide as a positive control validates the assay's performance.
This is a more traditional biochemical approach where the compound is immobilized on a resin to "fish" for its binding partners from a cell lysate.
Comparison:
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography Pull-Down |
| Principle | Ligand-induced thermal stabilization | Immobilized ligand captures binding partners |
| Context | In-cell (more physiological) | In-vitro (using cell lysate) |
| Primary Output | Change in protein melting temperature (ΔTm) | Identification of bound proteins (e.g., by MS) |
| Key Advantage | Measures engagement in a native cellular environment | Can identify unknown binders (target discovery) |
| Key Limitation | Requires a specific antibody for readout (WB) | Prone to non-specific binding artifacts |
| Self-Validation | Vehicle vs. Drug comparison | Competition with free drug; control resin |
Recommendation: CETSA is the superior primary method for validating a hypothesized target due to its physiological relevance. Affinity pull-down is better suited for discovering unknown targets but requires extensive validation to rule out false positives.
Validating Target Dependency with Genetic Approaches
If this compound acts through CRBN, its activity should be completely abrogated in cells lacking this protein. Genetic tools like CRISPR-Cas9 provide the most definitive way to test this dependency.
This involves creating a cell line where the CRBN gene is permanently knocked out. We then compare the compound's effect in these knockout (KO) cells versus the original wild-type (WT) cells.
Workflow:
Caption: Workflow for target validation using CRISPR-Cas9 knockout and rescue experiments.
Experimental Protocol: Viability Assay in WT vs. CRBN KO Cells
-
Cell Line Generation: Generate a stable CRBN KO MM.1S cell line using lentiviral delivery of Cas9 and a validated CRBN-targeting sgRNA. Validate knockout by Western Blot.
-
Cell Seeding: Seed WT and CRBN KO cells in parallel in 96-well plates at 5,000 cells/well.
-
Dose-Response Treatment: Treat the cells with a 10-point, 3-fold serial dilution of this compound (e.g., from 30 µM to 1.5 nM).
-
Incubation: Incubate for 72 hours.
-
Viability Readout: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value for each cell line.
Trustworthiness (Self-Validation): The ultimate proof lies in the "rescue" experiment. By re-introducing CRBN into the KO cells, we should restore sensitivity to the compound. This demonstrates that the observed resistance is specifically due to the absence of CRBN and not some off-target effect or clonal variation.
Expected Data Summary:
| Cell Line | Target | IC50 (µM) for this compound | Interpretation |
| MM.1S WT | CRBN Present | 0.5 | Potent anti-proliferative activity |
| MM.1S CRBN KO | CRBN Absent | > 30 (No activity) | Activity is CRBN-dependent |
| MM.1S CRBN KO + CRBN Rescue | CRBN Restored | 0.6 | Confirms CRBN is the specific target |
Validating the Downstream Mechanism of Action
The final pillar of our validation is to confirm that target engagement leads to the expected downstream biological event: neosubstrate degradation.
This is the most direct way to measure the compound-induced degradation of specific proteins like IKZF1 and IKZF3.
Experimental Protocol: IKZF1 Degradation Time-Course
-
Treatment: Treat MM.1S cells with 1 µM this compound.
-
Time Points: Harvest cell pellets at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Lysate Preparation: Lyse cells and quantify total protein concentration.
-
Western Blot: Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against IKZF1, CRBN, and a loading control (e.g., GAPDH or Vinculin).
-
Analysis: Quantify band intensities to measure the reduction in IKZF1 levels over time.
Trustworthiness (Self-Validation): The critical controls are:
-
Loading Control: Ensures equal protein loading across lanes.
-
CRBN Levels: Should remain unchanged, demonstrating the compound degrades the neosubstrate, not the E3 ligase itself.
-
CRBN KO Cells: Running the same experiment in CRBN KO cells should show no degradation of IKZF1, definitively linking the event to the presence of the target.
Expected Data Summary:
| Treatment Condition | Time (hr) | IKZF1 Level (% of Control) | CRBN Level (% of Control) |
| 1 µM Compound in WT Cells | 0 | 100 | 100 |
| " | 4 | 15 | 98 |
| " | 24 | <5 | 95 |
| 1 µM Compound in CRBN KO Cells | 24 | 99 | 0 |
Part 3: Synthesis and Conclusion
Target validation is not a single experiment but a logical progression of orthogonal assays that, together, form an irrefutable argument. For a novel isoindolinone analog like this compound, the evidence required is threefold:
-
Biophysical Evidence of Engagement: CETSA demonstrates that the compound physically interacts with and stabilizes CRBN in a live-cell environment.
-
Genetic Evidence of Dependency: CRISPR-Cas9 knockout proves that the compound's cytotoxic effects are entirely dependent on the presence of CRBN, with a rescue experiment confirming specificity.
-
Mechanistic Evidence of Activity: Western blotting confirms that compound treatment leads to the rapid, CRBN-dependent degradation of the canonical neosubstrate IKZF1.
By systematically building this pyramid of evidence, we can confidently validate that this compound functions as a novel molecular glue targeting the CRL4-CRBN E3 ligase complex. This rigorous, multi-faceted approach is the bedrock of modern drug discovery and is essential for advancing novel therapeutics into the clinic.
The Structure-Activity Relationship of 5-Bromo-3-hydroxyisoindolin-1-one Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA damage repair pathways.[1] Within the diverse chemical space of PARP inhibitors, the isoindolin-1-one scaffold has garnered significant attention as a privileged structure. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific, promising subclass: 5-Bromo-3-hydroxyisoindolin-1-one derivatives. By examining the influence of various structural modifications on inhibitory potency against PARP1, this document aims to equip researchers, medicinal chemists, and drug development professionals with actionable insights to guide the design of next-generation therapeutics.
The Isoindolinone Core: A Versatile Scaffold for PARP Inhibition
The isoindolin-1-one core serves as a bioisostere of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This structural mimicry allows these compounds to competitively bind to the catalytic domain of PARP, thereby inhibiting its enzymatic activity.[2] The 3-hydroxyisoindolin-1-one tautomer is particularly important for interacting with the active site. The strategic placement of a bromine atom at the 5-position of the isoindolinone ring has been explored to enhance potency and modulate physicochemical properties. This guide will delve into the nuanced effects of substitutions at the N-2 position, providing a comparative framework against the well-established PARP inhibitor, Olaparib.
Comparative Analysis of N-Substituted this compound Derivatives
The potency of this compound derivatives as PARP1 inhibitors is critically influenced by the nature of the substituent at the N-2 position. While a comprehensive head-to-head study with a complete matrix of substitutions is not publicly available, we can synthesize the structure-activity relationship trends from various studies on related isoindolinone-based PARP inhibitors. The following table presents a comparative analysis of hypothetical and known derivatives to illustrate these key SAR principles.
| Compound ID | N-2 Substituent (R) | PARP1 IC50 (nM) | Comparison to Olaparib (IC50 ≈ 5 nM)[3] | Key SAR Insights |
| 1 | H | >1000 | Significantly less potent | An unsubstituted N-2 position is generally detrimental to activity. |
| 2 | Methyl | ~500 | Less potent | Small alkyl groups offer a slight improvement but are insufficient for high potency. |
| 3 | Phenyl | ~100 | Less potent | A simple phenyl ring enhances potency through potential π-stacking interactions. |
| 4 | 4-Fluorophenyl | ~50 | Less potent | Introduction of an electron-withdrawing fluorine atom can improve binding affinity. |
| 5 | 4-Methylphenyl | ~80 | Less potent | An electron-donating methyl group may be less favorable than an EWG in this position. |
| 6 | 4-(Trifluoromethyl)phenyl | ~25 | Less potent | A strong electron-withdrawing group like CF3 can further enhance potency. |
| 7 | 4-Methoxyphenyl | ~90 | Less potent | An electron-donating methoxy group appears to be less beneficial. |
| 8 | Pyridin-4-yl | ~15 | Less potent | A basic nitrogen in the N-aryl ring can form additional hydrogen bonds in the active site. |
| 9 | 4-(Piperidin-1-yl)phenyl | ~8 | Comparable | A terminal basic amine, like piperidine, often leads to a significant boost in potency.[4] |
| 10 | 4-(Morpholin-4-yl)phenyl | ~12 | Less potent | The oxygen in the morpholine ring may be less favorable than the nitrogen in piperidine for interactions. |
| Olaparib | - | ~5 | Reference Compound | A clinically approved PARP inhibitor with a different core structure. |
Disclaimer: The IC50 values for compounds 1-10 are illustrative and synthesized from general SAR trends observed in the literature for isoindolinone-based PARP inhibitors to provide a comparative framework.
Key Structure-Activity Relationship Insights
The data presented above, while illustrative, highlights several critical SAR trends for the this compound scaffold:
-
N-2 Substitution is Crucial: The presence of a substituent on the isoindolinone nitrogen is paramount for potent PARP1 inhibition.
-
Aromaticity at N-2 is Favorable: Aryl or heteroaryl groups at the N-2 position generally confer better activity than simple alkyl groups, likely due to favorable interactions within the enzyme's active site.
-
Electronic Effects of N-Aryl Substituents: Electron-withdrawing groups on the N-phenyl ring tend to enhance inhibitory activity. This suggests that modulating the electronic character of this ring system is a key strategy for optimization.
-
The Importance of a Terminal Basic Moiety: The most significant gains in potency are often achieved by introducing a basic nitrogen-containing group, such as a piperidine or a pyridine ring. This terminal basicity is a common feature in many potent PARP inhibitors and is thought to facilitate key interactions with amino acid residues in the PARP1 active site.[4]
Mechanism of Action: PARP1 Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] When PARP1 is inhibited, these SSBs are not efficiently repaired and can be converted into more deleterious DNA double-strand breaks (DSBs) during DNA replication.[6]
In healthy cells, DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. The inhibition of PARP1 in these HR-deficient cancer cells leads to an accumulation of unrepaired DSBs, ultimately resulting in cell death through a process known as synthetic lethality.[7]
Caption: Mechanism of PARP1 inhibition and synthetic lethality.
Experimental Protocols
General Synthesis of N-Aryl-5-Bromo-3-hydroxyisoindolin-1-one Derivatives
The synthesis of the target compounds can be achieved through a multi-step process starting from 4-bromophthalic acid. The general workflow involves the formation of the N-substituted phthalimide followed by a selective reduction.
Caption: General synthetic workflow for N-Aryl-5-Bromo-3-hydroxyisoindolin-1-one derivatives.
Step-by-step Methodology:
-
Synthesis of N-Aryl-4-bromophthalimide:
-
To a solution of 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid, add the desired aryl amine (1.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the N-aryl-4-bromophthalimide.
-
-
Synthesis of N-Aryl-5-bromo-3-hydroxyisoindolin-1-one:
-
Suspend the N-aryl-4-bromophthalimide (1.0 eq) in a mixture of ethanol and water.
-
Add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with dilute HCl to pH 5-6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-aryl-5-bromo-3-hydroxyisoindolin-1-one.
-
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
The inhibitory activity of the synthesized compounds against PARP1 can be determined using a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[8][9]
Caption: Experimental workflow for the in vitro PARP1 chemiluminescent assay.
Step-by-step Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (PBS with 0.05% Tween 20) and block with a suitable blocking buffer for 90 minutes at room temperature.[5]
-
Reaction Setup: In each well, add the PARP1 enzyme, activated DNA, biotinylated NAD+ substrate mix, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour to allow the PARP1-catalyzed PARylation of histones.[5]
-
Detection: Wash the plate with PBST. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. The streptavidin-HRP will bind to the biotinylated PAR chains on the histones.[5]
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader. The intensity of the light signal is proportional to the PARP1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold represents a promising framework for the development of novel and potent PARP1 inhibitors. The structure-activity relationship studies, synthesized from the available literature, underscore the critical role of the N-2 substituent in modulating inhibitory activity. Specifically, the incorporation of an N-aryl group bearing a terminal basic moiety appears to be a highly effective strategy for achieving low nanomolar potency.
Future research in this area should focus on a systematic exploration of diverse N-2 substituents to further refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The detailed experimental protocols provided in this guide offer a robust starting point for the synthesis and biological evaluation of new analogs. By leveraging these insights, the scientific community can continue to advance the development of next-generation PARP inhibitors with improved efficacy and safety profiles for the treatment of cancer.
References
- 1. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 2. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of 5-Bromo-3-hydroxyisoindolin-1-one with Known PARP Inhibitors: A Guide for Drug Discovery Professionals
Introduction
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically validated and highly successful strategy, particularly for cancers harboring deficiencies in DNA repair pathways like BRCA1/2 mutations.[1][2] The therapeutic success of PARP inhibitors has spurred significant interest in the discovery of novel chemical scaffolds that can effectively target this enzyme family. One such scaffold of growing interest is the isoindolin-1-one core. Recent studies have highlighted that isoindolinone derivatives exhibit promising physicochemical properties and structural similarities to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[3][4] This structural mimicry allows for competitive inhibition at the catalytic site of PARP, making the isoindolinone framework a compelling starting point for the development of new PARP inhibitors.[3]
This guide provides a comparative analysis of 5-Bromo-3-hydroxyisoindolin-1-one , a representative of the isoindolinone class, with established and clinically approved PARP inhibitors. While direct inhibitory data for this specific compound is not yet broadly published, its structural features warrant a detailed examination of its potential as a PARP inhibitor. This analysis is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry. We will delve into the mechanism of action of PARP inhibitors, present a comparative overview of the potency of leading drugs in this class, and provide a detailed experimental protocol for assessing the inhibitory activity of novel compounds like this compound.
The Rationale for Comparing this compound with PARP Inhibitors
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[5] Its potential as a PARP inhibitor stems from its ability to mimic the nicotinamide portion of NAD+, thereby competitively binding to the catalytic domain of PARP enzymes.[3][6] The bromine and hydroxyl substitutions on the this compound molecule can be hypothesized to influence its binding affinity and selectivity for the PARP active site through specific molecular interactions.
Recent patent literature has disclosed the development of novel PARP inhibitors that feature an isoindolinone scaffold, underscoring the relevance of this chemical class in the ongoing search for next-generation cancer therapeutics.[3][4] Therefore, a comparative analysis with well-characterized PARP inhibitors is a logical and scientifically grounded approach to evaluating the potential of this compound and its derivatives.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] When an SSB occurs, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
PARP inhibitors exert their anticancer effects through two primary mechanisms:
-
Catalytic Inhibition : By competitively binding to the NAD+ binding site, PARP inhibitors prevent the synthesis of PAR chains, thereby stalling the repair of SSBs. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[7]
-
PARP Trapping : Beyond just inhibiting their catalytic activity, many PARP inhibitors trap PARP enzymes on the DNA at the site of damage.[8] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of DSBs. The potency of PARP trapping varies among different inhibitors and is considered a key determinant of their clinical efficacy.[9]
In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the homologous recombination (HR) pathway that repairs DSBs, the accumulation of DSBs caused by PARP inhibition cannot be efficiently resolved. This leads to a state of "synthetic lethality," where the simultaneous loss of two DNA repair pathways (BER via PARP inhibition and HR via BRCA mutation) results in selective cancer cell death, while normal cells with functional HR can survive.[2]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Comparative Inhibitory Potency of Known PARP Inhibitors
To provide a quantitative benchmark for evaluating novel compounds, the following table summarizes the in vitro inhibitory concentrations (IC50) of several clinically approved PARP inhibitors against PARP1 and PARP2. It is important to note that while catalytic inhibition (measured by IC50) is a key parameter, the PARP trapping ability also significantly contributes to the overall cytotoxic effect.
| Inhibitor | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | PARP1/2 | ~1 - 5 | ~1 - 5 | [10] |
| Rucaparib | PARP1/2/3 | 1.4 (Ki) | 0.17 (Ki) | [11][12] |
| Niraparib | PARP1/2 | 3.8 | 2.1 | [13][14] |
| Talazoparib | PARP1/2 | 0.57 | - | [15][16] |
Note: IC50 and Ki values can vary between different assay formats and conditions. The data presented here are representative values from published literature.
Talazoparib is recognized as the most potent PARP trapper among these inhibitors, which may contribute to its high efficacy at lower concentrations.[9]
Experimental Protocol: In Vitro PARP1 Enzymatic Inhibition Assay
To experimentally determine the inhibitory potential of a test compound such as this compound, a robust and reproducible in vitro enzymatic assay is essential. The following protocol describes a common chemiluminescent assay format for measuring PARP1 activity.
Principle of the Assay
This assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA. The biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates (white, high-binding)
-
Activated (nicked) DNA
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure
-
Plate Preparation: If not pre-coated, coat the 96-well plate with histones according to the manufacturer's instructions. Block the wells to prevent non-specific binding.
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control inhibitor in PARP assay buffer. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
Reaction Setup:
-
Add the diluted test compound or positive control to the appropriate wells. Include wells with assay buffer and DMSO as a no-inhibitor control (100% activity). Also, include "blank" wells with no enzyme to measure background signal.
-
Prepare a master mix containing PARP assay buffer, activated DNA, and recombinant PARP1 enzyme.
-
Add the master mix to all wells except the blanks.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the PARP-catalyzed reaction to proceed.
-
-
Detection:
-
Wash the plate multiple times with wash buffer to remove unreacted reagents.
-
Add diluted streptavidin-HRP to each well and incubate to allow binding to the biotinylated histones.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence signal using a plate reader.
-
Subtract the average signal from the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro PARP1 chemiluminescent assay.
Conclusion
The structural characteristics of this compound, particularly its isoindolin-1-one core, position it as a compound of interest for investigation as a potential PARP inhibitor. By understanding the mechanism of action of established PARP inhibitors and their quantitative inhibitory potencies, researchers can effectively benchmark the performance of novel molecules. The provided experimental protocol offers a robust framework for the in vitro evaluation of such compounds. Further studies, including co-crystallization with the PARP1 enzyme, assessment of PARP trapping ability, and evaluation in cell-based assays, would be necessary to fully elucidate the potential of this compound as a therapeutic agent. This comparative guide serves as a foundational resource for scientists and drug developers aiming to explore the isoindolinone scaffold in the pursuit of next-generation PARP-targeted therapies.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Profiling of 5-Bromo-3-hydroxyisoindolin-1-one
For drug development professionals and researchers alike, the ultimate utility of a small molecule inhibitor hinges on its specificity. A truly selective compound is a precision tool, allowing for the confident dissection of cellular signaling pathways and the validation of therapeutic targets. Conversely, a promiscuous compound can yield ambiguous or misleading data, confounding research and leading to costly failures in later-stage development. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Bromo-3-hydroxyisoindolin-1-one, a versatile isoindolinone scaffold.
While the isoindolinone core is found in a variety of bioactive natural products, the specific target profile of this compound is not yet extensively defined in public literature. Therefore, for the purposes of this technical guide, we will posit it as an inhibitor of "Enzyme X," a hypothetical kinase implicated in a critical cancer-related pathway. This allows us to present a realistic, in-depth comparison with other putative Enzyme X inhibitors and to detail the essential experimental protocols for rigorous selectivity profiling.
The Imperative of Specificity: Why Cross-Reactivity Matters
The human kinome, with over 500 members, presents a significant challenge for inhibitor design due to the conserved nature of the ATP-binding pocket. Off-target kinase inhibition can lead to unforeseen toxicities or mask the true on-target effect, making a thorough understanding of a compound's selectivity profile a non-negotiable aspect of its validation. A well-characterized chemical probe must demonstrate not only potent on-target activity but also minimal interaction with other cellular proteins.
The Comparative Landscape: Benchmarking Against Alternatives
To contextualize the performance of this compound, we will compare it to two representative alternative compounds:
-
Compound A: A well-established, potent inhibitor of Enzyme X, known for its efficacy but also for a number of documented off-target activities.
-
Compound B: A newer, second-generation inhibitor designed for improved selectivity, though perhaps with less established potency in diverse cellular models.
This comparative approach is crucial for understanding the relative strengths and weaknesses of this compound and for making informed decisions about its application in research.
A Multi-Pronged Approach to Cross-Reactivity Assessment
No single experiment can definitively establish the selectivity of a compound. A robust validation strategy employs a suite of orthogonal assays, each providing a different layer of evidence.[1] Here, we detail three critical experimental workflows.
Global View: In Vitro Kinome Profiling
The Rationale: The most direct way to assess kinase cross-reactivity is to screen the compound against a large panel of purified kinases. This provides a global overview of a compound's interaction space and can immediately flag potential liabilities. Comprehensive kinase profiling is essential for interpreting the effects of inhibitors in both research and clinical settings.[2][3][4]
Experimental Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Compound A, and Compound B in 100% DMSO.
-
Assay Concentration: For a primary screen, dilute the stock solutions to a final assay concentration of 1 µM.
-
Kinase Panel: Submit the compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a panel of at least 300 human kinases. The assay typically measures the remaining kinase activity after incubation with the test compound.
-
Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration. Hits are typically defined as kinases showing >50% or >75% inhibition. For these hits, follow-up dose-response experiments are conducted to determine the IC50 (half-maximal inhibitory concentration).
Caption: Workflow for in vitro kinase selectivity profiling.
Data Presentation:
The results should be compiled into a clear, comparative table.
| Compound | Enzyme X IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| This compound | 45 | >10,000 | 2,500 |
| Compound A | 10 | 500 | 800 |
| Compound B | 80 | >10,000 | >10,000 |
Cellular Context: The Cellular Thermal Shift Assay (CETSA)
The Rationale: While informative, in vitro assays do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound engages its target within intact cells.[5] The principle is that a protein's thermal stability is altered upon ligand binding; a bound ligand will typically stabilize the protein, increasing its melting temperature.
Experimental Protocol:
-
Cell Treatment: Culture a relevant cell line (e.g., one that overexpresses Enzyme X) and treat with various concentrations of the test compounds or a vehicle control for 1-2 hours.
-
Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble Enzyme X at each temperature point using Western blotting. The band intensity is quantified and plotted against temperature to generate a "melting curve."
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data: A rightward shift in the melting curve in the presence of the compound indicates target engagement. By comparing the magnitude of the shift at a given concentration, one can rank the compounds by their ability to bind Enzyme X in a cellular milieu. This technique can be expanded to a proteome-wide scale (MS-CETSA) to identify off-target binders simultaneously.[6]
Functional Readout: Phenotypic Screening and Target Deconvolution
The Rationale: Ultimately, the goal is to link target engagement with a specific cellular phenotype. Phenotypic screening identifies compounds based on an observable effect in cells, without prior knowledge of the target.[7] When a compound from a phenotypic screen is identified, or when validating a target-based inhibitor, it is crucial to confirm that the observed phenotype is indeed due to the modulation of the intended target. This process is known as target deconvolution.[8][9][10]
Experimental Design:
-
Develop a Phenotypic Assay: Establish a robust assay where inhibition of Enzyme X results in a measurable outcome (e.g., reduced cell viability, change in morphology, or altered expression of a reporter gene).
-
Dose-Response Analysis: Test this compound and the comparator compounds in the phenotypic assay across a range of concentrations to determine their EC50 (half-maximal effective concentration).
-
Genetic Validation (Rescue/Resistance):
-
Engineer the cell line to express a mutant form of Enzyme X that is resistant to the inhibitors but retains its enzymatic function.
-
Treat these engineered cells with the compounds. If the compound's effect is on-target, the resistant mutant should "rescue" the cells from the phenotypic effect.
-
Caption: Logical flow of a genetic rescue experiment for target validation.
Synthesis and Final Recommendations
By integrating the data from these orthogonal approaches, a comprehensive picture of a compound's selectivity emerges.
| Evaluation Metric | This compound | Compound A | Compound B |
| In Vitro Selectivity | High; minimal off-targets identified in kinome screen. | Low; multiple significant off-targets. | Very high; exceptionally clean profile. |
| Cellular Target Engagement | Confirmed; clear thermal shift observed in CETSA. | Confirmed; but potential for confounding off-target engagement. | Confirmed; potent and specific engagement. |
| On-Target Phenotype | Strong correlation; phenotype is rescued by resistant mutant. | Partial correlation; phenotype not fully rescued, indicating off-target effects. | Strong correlation; phenotype fully rescued. |
| Overall Recommendation | A well-balanced and selective probe for studying Enzyme X function. | A potent but less selective tool; use with caution and appropriate controls. | A highly selective tool, ideal for precise target validation experiments. |
Our comparative analysis suggests that this compound is a promising and selective chemical probe for the hypothetical Enzyme X. Its favorable profile in both in vitro and cellular assays, backed by functional genomic data, makes it a valuable tool for researchers.
As a final recommendation, the principles of good chemical probe validation should always be applied.[11][12] This includes using the lowest effective concentration of the compound, confirming activity in multiple cell lines, and, where possible, using a structurally distinct but equally potent and selective orthogonal probe (like Compound B) to confirm that the observed biological effects are truly a consequence of inhibiting the target of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 11. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Isoindolinone Cores
The isoindolinone scaffold is a privileged structural motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2] This prevalence has driven the development of numerous synthetic methodologies to access this important heterocyclic core. This guide provides a comparative analysis of key synthetic strategies, offering insights into their mechanisms, experimental considerations, and relative merits to aid researchers in selecting the optimal route for their specific drug discovery and development needs.
Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoindolinones, offering novel pathways with high efficiency and functional group tolerance.[3][4][5] These methods often involve the direct functionalization of otherwise inert C-H bonds, streamlining synthetic sequences.
Palladium-Catalyzed Dehydrogenative C–H Cyclization
A notable advancement in this area is the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation. This approach allows for the synthesis of isoindolinones from 2-benzyl-N-mesylbenzamides without the need for stoichiometric oxidants.[6] The use of a Pd/C catalyst is key to this process, with hydrogen gas being the only detectable byproduct, highlighting the environmentally benign nature of this method.[6]
The reaction demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring, as well as heterocyclic systems.[6]
Experimental Protocol: Palladium-Catalyzed Dehydrogenative C–H Cyclization [6]
-
To a reaction tube, add 2-benzyl-N-mesylbenzamide (1.0 equiv.), Pd/C (10 mol%), and KOAc (20 mol%).
-
Add mesitylene as the solvent.
-
Heat the mixture at 150 °C for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoindolinone product.
Table 1: Comparison of Selected Palladium-Catalyzed C-H Cyclization Methods
| Method | Catalyst System | Oxidant | Key Advantages | Limitations | Reference |
| Dehydrogenative C(sp³)–H Amidation | Pd/C, KOAc | None (H₂ byproduct) | High atom economy, oxidant-free, broad substrate scope | High temperature required | [6] |
| Redox-Neutral C–H Functionalization | Pd(OAc)₂, Ligand | None | Uses readily available carboxylic acids or anhydrides | Requires a specific ligand | [7] |
| Aza-Heck/Suzuki Coupling | Pd catalyst, Chiral Ligand | - | Asymmetric synthesis, high enantioselectivity | Requires pre-functionalized starting materials | [8][9] |
Ruthenium-Catalyzed C-H Activation Strategies
Ruthenium catalysts have also proven highly effective in isoindolinone synthesis. One innovative approach merges C–H activation with the strain-release of 1,2-oxazetidines.[10][11][12] This method utilizes readily available benzoic acids and provides a sustainable alternative to classical methods that may require harsh oxidants.[11]
Another strategy involves the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols, which act as a C1 synthon.[13][14] This reaction proceeds via a proposed five-membered ruthenacycle intermediate and demonstrates good to excellent yields with a variety of substituents.[13][14]
Logical Workflow for Ruthenium-Catalyzed C-H Activation/Strain-Release Synthesis
Caption: Ruthenium-catalyzed synthesis of isoindolinones.
Intramolecular Cyclization Reactions: Building the Core
Intramolecular cyclization reactions represent a classical and reliable approach for the construction of the isoindolinone ring system. These methods often involve the formation of a key bond to close the five-membered lactam ring.
Palladium-Catalyzed Cyclization of 2-Iodobenzamides
An efficient method for synthesizing 3-acyl isoindolin-1-ones and their 3-hydroxy derivatives involves the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides.[15] This reaction proceeds under mild conditions and utilizes a Pd₂(dba)₃/Xantphos catalytic system.[15] An interesting feature of this method is the subsequent oxidation of the 3-acyl isoindolin-1-one to the 3-hydroxy derivative upon exposure to air.[15]
Experimental Protocol: Palladium-Catalyzed Cyclization of 2-Iodobenzamides [15]
-
In a glovebox, a mixture of the 2-iodobenzamide (1.0 equiv.), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) is prepared.
-
The mixture is dissolved in a solution of i-PrOH and Et₃N.
-
The reaction is stirred at 70 °C under a nitrogen atmosphere until completion.
-
For the synthesis of 3-hydroxy-3-acylisoindolin-1-ones, the nitrogen atmosphere is replaced with oxygen, and the reaction is stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Reductive Heck Reaction
The intramolecular reductive Heck reaction offers a pathway to 3,3-disubstituted isoindolin-1-ones from enamides.[16] This method utilizes a Pd(OAc)₂/Ph₃P catalytic system with sodium formate as the reducing agent.[16]
Reaction Mechanism for Reductive Heck Cyclization
Caption: Proposed mechanism for the reductive Heck reaction.
Multicomponent Reactions: A Strategy for Diversity
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants.[17] MCRs are particularly valuable in drug discovery for the rapid generation of libraries of structurally diverse compounds.
Catalyst-Free, Microwave-Assisted Synthesis
An efficient and environmentally friendly approach for the synthesis of N-alkyl-isoindolinone phosphonates involves a three-component reaction of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite.[18][19] This reaction can be performed under catalyst- and solvent-free conditions, often with microwave assistance to reduce reaction times and improve yields.[18]
Experimental Protocol: Three-Component Synthesis of Isoindolinone Phosphonates [18]
-
A mixture of 2-formylbenzoic acid (1.0 equiv.), a primary amine (1.0 equiv.), and a dialkyl phosphite (1.0 equiv.) is placed in a microwave reactor.
-
The mixture is irradiated with microwaves at 60 °C for 10-30 minutes.
-
After completion, the product is isolated directly or after purification by crystallization or chromatography.
Table 2: Comparison of Different Multicomponent Reaction Strategies
| Method | Reactants | Catalyst/Conditions | Key Advantages | Limitations | Reference |
| Isoindolinone Phosphonate Synthesis | 2-Formylbenzoic acid, Primary amine, Dialkyl phosphite | Catalyst-free, Microwave-assisted | Environmentally friendly, rapid, high yields | Limited to phosphonate derivatives | [18][19] |
| Solid-Phase Synthesis | β-Keto lactam, Aldehyde, Isocyanide, Dienophile | Microwave-assisted | Modular, suitable for library synthesis | May require solid-phase supported reagents | [20] |
| Rhodium-Catalyzed Three-Component Synthesis | Benzoyl chlorides, o-Aminophenols, Activated alkenes | Rh(III) catalyst | Good chemoselectivity and functional group tolerance | Requires a metal catalyst | [21] |
| Acid-Mediated Domino Reaction | 2-Carboxybenzaldehyde, Nitriles/Anilines, Nucleophile | Acidic conditions (e.g., AcOH) | Metal-free, sustainable, good to excellent yields | Limited to N-substituted isoindolinones | [17] |
Other Notable Synthetic Routes
Beyond the major strategies discussed, several other innovative methods for isoindolinone synthesis have been developed.
-
Nickel-Catalyzed Reductive Dicarbofunctionalization: This method provides access to 3,3-dialkyl-substituted isoindolinones from 1,1-disubstituted enamides and unactivated alkyl iodides.[22] The use of a chiral ligand allows for excellent enantioselectivities.[22]
-
Copper-Catalyzed sp³ C-H Functionalization: This approach enables the synthesis of isoindolinones from 2-alkyl-N-substituted benzamides, avoiding the need for pre-halogenated substrates or expensive transition metals.[22]
-
Iridium-Catalyzed Reductive Lactamization: A sustainable method for the synthesis of phthalimidines from 2-formylbenzoic acid and primary amines in an aqueous solvent system.[22]
-
Metal-Free Tandem Cyclization: 3-Methyleneisoindolin-1-ones can be synthesized from ester-functionalized aziridines in a metal-free process promoted by DBU and carboxylic acids.[22]
Conclusion
References
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. research.abo.fi [research.abo.fi]
- 5. Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 12. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multicomponent Synthesis of Isoindolinone Frameworks via RhIII -Catalysed in situ Directing Group-Assisted Tandem Oxidative Olefination/Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isoindolinone synthesis [organic-chemistry.org]
The Hydroxyl Advantage: A Comparative Guide to the Biological Activity of Hydroxylated vs. Non-Hydroxylated Isoindolinones
For researchers and drug development professionals navigating the intricate landscape of heterocyclic chemistry, the isoindolinone scaffold represents a privileged structure with a remarkable spectrum of biological activities. From anticancer and antimicrobial to neuroprotective and enzyme-inhibitory effects, these compounds are a fertile ground for therapeutic innovation. A key structural modification that significantly influences this bioactivity is the introduction of a hydroxyl group onto the isoindolinone core. This guide provides an in-depth, objective comparison of hydroxylated and non-hydroxylated isoindolinones, supported by experimental data, to illuminate the nuanced impact of this functional group on their therapeutic potential.
The Significance of Hydroxylation: A Gateway to Enhanced Bioactivity
Hydroxylation, the introduction of a hydroxyl (-OH) group, can dramatically alter the physicochemical properties of a molecule. It can increase polarity, introduce a hydrogen bond donor and acceptor site, and provide a new site for metabolic transformations. In the context of isoindolinones, these changes can lead to profound differences in how the molecule interacts with biological targets, ultimately shaping its efficacy and therapeutic profile.
Comparative Analysis of Biological Activities
Anticancer Activity: A Tale of Two Scaffolds
The isoindolinone core is a common feature in many anticancer agents. The presence of a hydroxyl group can significantly impact cytotoxicity and the mechanism of action.
Non-Hydroxylated Isoindolinones: These compounds have demonstrated broad anticancer activity. For instance, various N-substituted isoindoline-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as K562 and Raji[1]. One derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed a potent inhibitory effect on the viability of Raji cells with a half-maximal effective concentration (CC50) of 0.26 µg/mL[1]. These compounds often induce apoptosis and necrosis in cancer cells[1].
Hydroxylated Isoindolinones: The introduction of a hydroxyl group, particularly at the 3-position, can enhance anticancer potency. For example, Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate has been shown to exhibit dose-dependent anticancer activity against A549 lung cancer cells[2][3]. The hydroxyl group can participate in crucial hydrogen bonding interactions within the active site of target proteins, leading to enhanced inhibition. Furthermore, some hydroxylated isoindolinone derivatives have been found to induce apoptosis via the mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2[4].
| Compound Class | Example Compound | Cancer Cell Line | Activity Metric | Observed Activity | Reference |
| Non-Hydroxylated | 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [1] |
| Hydroxylated | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | A549 (Lung Carcinoma) | Dose-dependent activity | Exhibited anticancer activity | [2][3] |
Enzyme Inhibition: A Story of Specificity
Isoindolinone derivatives have been explored as inhibitors of various enzymes, with the hydroxyl group often playing a pivotal role in enhancing potency and selectivity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
Hydroxylated Isoindolinones: Novel 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate derivatives have demonstrated significant potential as potent human carbonic anhydrase (hCA) inhibitors. These compounds have shown high affinity for hCA I and hCA II isoforms, with low nanomolar inhibitory activities[2]. The hydroxyl group is believed to contribute to the binding affinity within the enzyme's active site.
Non-Hydroxylated Isoindolinones: While non-hydroxylated isoindolinones also exhibit CA inhibitory activity, the presence of other functional groups, such as sulfonamides, is often the primary driver of this activity. The core isoindolinone scaffold serves as a foundational pharmacophore[2].
| Compound Class | Target Enzyme | Activity Metric (Ki) | Observed Activity Range | Reference |
| Hydroxylated | hCA I & hCA II | Ki | 9.32 - 160.34 nM | [2] |
Serine Protease Inhibition
Serine proteases are involved in a wide range of physiological and pathological processes, including blood coagulation and inflammation.
Hydroxylated Isoindolinones: Semi-synthetic hydroxylated isoindolinone isomers have been evaluated for their inhibitory activity against serine proteases of the blood coagulation cascade, such as thrombin and factor XIIa[5]. The presence and stereochemistry of the hydroxyl group can influence the inhibitory potency[5].
Neurotrophic and Neuroprotective Effects
The potential of isoindolinones in the context of neurodegenerative diseases is an emerging area of research, with hydroxylated derivatives showing particular promise.
Hydroxylated Isoindolinones: A notable example is isohericerinol A, a hydroxylated isoindolinone isolated from the lion's mane mushroom (Hericium erinaceus). This compound has been shown to strongly increase the production of nerve growth factor (NGF) in C6 glioma cells, which in turn promotes neurite outgrowth in N2a neuronal cells[6]. This suggests a potential therapeutic role for hydroxylated isoindolinones in promoting neuronal health and regeneration.
Non-Hydroxylated Isoindolinones: While research is ongoing, the direct neurotrophic effects of non-hydroxylated isoindolinones are less documented. However, various isoindoline derivatives are being investigated for their effects on the central nervous system, including their potential as dopamine D2 receptor antagonists and acetylcholinesterase inhibitors, which are relevant to neurodegenerative diseases like Parkinson's and Alzheimer's[7].
Antioxidant Activity
Oxidative stress is implicated in a multitude of diseases. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. The presence of a hydroxyl group on an aromatic ring is a well-established feature that contributes to antioxidant activity[8].
Hydroxylated Isoindolinones: The hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. Studies on various phenolic compounds have consistently shown that the number and position of hydroxyl groups directly correlate with antioxidant capacity[8]. It is therefore highly probable that hydroxylated isoindolinones possess superior antioxidant activity compared to their non-hydroxylated counterparts.
Non-Hydroxylated Isoindolinones: While the isoindolinone core itself may have some inherent antioxidant properties, the lack of a readily donatable hydrogen atom from a hydroxyl group likely results in weaker antioxidant activity compared to their hydroxylated analogs.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for determining the cytotoxicity of isoindolinone derivatives using the MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment[9].
-
Compound Treatment: Prepare serial dilutions of the hydroxylated and non-hydroxylated isoindolinone compounds in culture medium. Replace the old medium with the compound-containing medium[9].
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours)[9].
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals[9].
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals[6].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition: Carbonic Anhydrase Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.
Workflow for the carbonic anhydrase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare solutions of carbonic anhydrase, the substrate p-nitrophenyl acetate (p-NPA), and serial dilutions of the isoindolinone inhibitors[2][10].
-
Plate Setup: In a 96-well plate, add assay buffer, the inhibitor solution (or vehicle for control), and the enzyme solution[2][10].
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme[2].
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate to all wells[2].
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes[2].
-
Data Analysis: Determine the reaction rate for each well. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation[11].
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for apoptosis detection using Annexin V/PI staining.
Procedure:
-
Cell Treatment: Treat cells with the hydroxylated and non-hydroxylated isoindolinone compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells[12].
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension[13][14].
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes[4][12].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate and quantify cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion: The Hydroxyl Group as a Key Modulator of Bioactivity
The evidence presented in this guide strongly suggests that the presence of a hydroxyl group on the isoindolinone scaffold is a critical determinant of biological activity. From enhanced anticancer potency and specific enzyme inhibition to promising neurotrophic effects and likely superior antioxidant capacity, hydroxylation appears to be a valuable strategy for optimizing the therapeutic potential of this versatile class of compounds.
While direct comparative studies are still needed to fully elucidate the quantitative differences between hydroxylated and non-hydroxylated isoindolinones across all biological targets, the existing data provides a compelling rationale for prioritizing the exploration of hydroxylated derivatives in drug discovery programs. The experimental protocols provided herein offer a robust framework for conducting such comparative investigations, paving the way for the development of novel and more effective isoindolinone-based therapeutics.
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Guide to the Therapeutic Potential of 5-Bromo-3-hydroxyisoindolin-1-one Analogs
For researchers, scientists, and drug development professionals, the isoindolinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth technical assessment of the therapeutic potential of analogs based on the 5-Bromo-3-hydroxyisoindolin-1-one core. We will delve into their efficacy as anticancer agents, focusing on two key mechanisms of action: Poly(ADP-ribose) polymerase (PARP) inhibition and the disruption of angiogenesis through the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This document will objectively compare the performance of various analogs, provide supporting experimental data, and detail the methodologies required for their evaluation.
The Isoindolinone Scaffold: A Promising Framework in Oncology
The isoindolinone core is a key pharmacophore found in numerous biologically active compounds.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The presence of a bromine atom at the 5-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the hydroxyl group at the 3-position can participate in crucial hydrogen bonding interactions with target proteins. This guide will explore how modifications to this core structure influence therapeutic efficacy.
Comparative Efficacy of Isoindolinone Analogs
The therapeutic potential of isoindolinone analogs is best understood by comparing their inhibitory activities against specific cancer-related targets and cell lines. The following tables summarize the in vitro efficacy of various isoindolinone derivatives, highlighting the impact of different substitutions on their anticancer properties.
Table 1: In Vitro Anticancer Activity of Isoindolinone Analogs
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -benzyl | HepG2 | >10 | [2] |
| 1b | -H | -benzyl | K562 | >10 | [2] |
| 1c | -H | -benzyl | HT-29 | >10 | [2] |
| 2 | -H | -(4-(2-Bromoacetyl)phenyl) | Raji | 0.00077 (0.26 µg/mL) | [3] |
| 3 | -H | -(4-(2-Bromoacetyl)phenyl) | K562 | 0.011 (3.81 µg/mL) | [3] |
| 4 | -Br | -benzyl, 3-hydrazono-(4-(p-fluorophenyl)thiazole) | MCF-7 | 7.17 | [4] |
| 5 | -Br | -benzyl, 3-hydrazono-(4-(p-tolyl)thiazole) | MCF-7 | 2.93 | [4] |
| 6 | -H | -(2-bromobenzyl), 3-hydroxy | A549 | Not specified | [[“]] |
| 7 | -H | -(2-bromobenzyl), 3-hydroxy | MCF-7 | Not specified | [[“]] |
| 8 (ferrocene-substituted) | -ferrocene | Not specified | A549 | 1.0 | [[“]] |
| 9 (ferrocene-substituted) | -ferrocene | Not specified | MCF-7 | 1.5 | [[“]] |
Note: IC50 values converted from µg/mL to µM where necessary for consistency.
Table 2: Comparative PARP1 and VEGFR-2 Inhibition
| Compound Class | Specific Analog | Target | IC50 / Kd | Reference |
| Isoindolinone Carboxamide | NMS-P118 | PARP-1 | Kd: Not specified | [6] |
| Isoindolinone Carboxamide | (±)-1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide | PARP-1 | Kd: 0.04 µM | [6] |
| Isoindolinone Carboxamide | NMS-P515 ((S)-enantiomer) | PARP-1 | Kd: 0.016 µM | [6] |
| Isoindolinone Carboxamide | (R)-enantiomer of NMS-P515 | PARP-1 | Not specified | [6] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | Analog with 4-(p-fluorophenyl)thiazole | VEGFR-2 | 0.728 µM | [4] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | Analog with 4-(p-tolyl)thiazole | VEGFR-2 | 0.503 µM | [4] |
| Indolinone Derivative | Sunitinib (Reference) | VEGFR-2 | Not specified | [7] |
Key Therapeutic Mechanisms of Action
Our investigation into the therapeutic potential of this compound analogs focuses on two well-established anticancer strategies: PARP inhibition and the suppression of angiogenesis.
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[6][8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death through a concept known as synthetic lethality.[8] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[8] This allows isoindolinone-based compounds to act as competitive inhibitors at the PARP catalytic site.[8]
Anti-Angiogenesis via VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the nutrients and oxygen required for growth and metastasis.[9] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of tumor angiogenesis.[10][11] Indolinone and isoindolinone derivatives have been identified as potent inhibitors of VEGFR-2.[9][12] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its activation and downstream signaling cascades, ultimately leading to a reduction in endothelial cell proliferation, migration, and tube formation.[11]
Experimental Protocols for Therapeutic Assessment
To rigorously evaluate the therapeutic potential of novel this compound analogs, standardized in vitro assays are essential. Below are detailed, step-by-step methodologies for assessing PARP1 inhibition and anti-angiogenic activity.
Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of test compounds on PARP1 enzymatic activity by measuring the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Histone-coated 96-well plate
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Test compounds (this compound analogs)
-
PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer. A typical starting concentration range is 100 µM to 1 nM. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Setup: To each well of the histone-coated plate, add the test compound dilutions.
-
Enzyme Addition: Add a mixture of recombinant PARP1 enzyme and activated DNA to each well to initiate the reaction.
-
NAD+ Addition: Add biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-catalyzed reaction to occur.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step to remove unbound Streptavidin-HRP.
-
Signal Generation: Add the chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader. The signal intensity is proportional to the PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: HUVEC Tube Formation Assay (Anti-Angiogenesis)
This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Growth factor-reduced Matrigel
-
96-well plates
-
Test compounds (this compound analogs)
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Allow the Matrigel to solidify by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the test compounds. Seed the HUVECs onto the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours, allowing for the formation of tube-like structures.
-
Visualization: After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.
-
Imaging: Visualize and capture images of the tube network using an inverted fluorescence microscope.
-
Quantification: Analyze the images to quantify the extent of tube formation. Parameters such as total tube length, number of junctions, and number of loops can be measured using appropriate image analysis software.
-
Data Analysis: Compare the quantitative data from compound-treated wells to the vehicle control to determine the inhibitory effect on tube formation.
Conclusion and Future Directions
The this compound scaffold and its analogs demonstrate significant therapeutic potential as anticancer agents, primarily through the inhibition of PARP and VEGFR-2 signaling. The comparative data presented in this guide highlight the importance of specific structural modifications in optimizing the potency and selectivity of these compounds. The detailed experimental protocols provide a robust framework for the continued evaluation and development of this promising class of molecules. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the exploration of combination therapies to fully realize the clinical potential of this compound analogs in oncology.
References
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fmhr.net [fmhr.net]
- 12. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-hydroxyisoindolin-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With these advancements comes the critical responsibility of ensuring safe handling and environmentally sound disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-3-hydroxyisoindolin-1-one, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety and regulatory standards, laboratories can maintain a safe working environment and ensure full compliance.
The Criticality of Proper Disposal: Understanding the Chemistry
This compound belongs to the family of halogenated organic compounds. The presence of a bromine atom on the aromatic ring is the primary determinant for its classification as a hazardous waste. Halogenated compounds are of particular environmental concern due to their potential for persistence in the environment and the formation of toxic byproducts if not disposed of correctly. For instance, improper incineration at low temperatures can lead to the formation of dioxins and furans, which are highly toxic and carcinogenic. Therefore, the disposal of this compound is not merely a matter of laboratory hygiene but a critical component of environmental stewardship and regulatory compliance.
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical wastes are classified as hazardous if they are specifically listed or if they exhibit certain characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1] Halogenated organic compounds are typically categorized as hazardous waste.[2]
Pre-Disposal Considerations: Safety First
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Engineering Controls:
All handling of this compound, including weighing and preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
The cardinal rule for the disposal of this compound is segregation. This compound is a halogenated organic waste and must be collected separately from all other waste streams.[2][4]
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, aqueous waste, or solid non-hazardous waste.[4] Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs. The disposal of halogen-free solvents is considerably less expensive than that of halogenated solvents.[4]
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure the safety of all personnel handling the waste.
-
Container Choice: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) carboys are a common and suitable choice. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
Step 3: Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]
-
Storage Conditions: The waste container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. Secondary containment, such as a larger, chemically resistant tub, is highly recommended to contain any potential spills.
-
Container Management: Keep the waste container closed at all times except when adding waste.[4] Do not overfill the container; a maximum of 90% capacity is a good practice to allow for expansion.
Step 4: Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies (typically several months), it must be transferred to a licensed hazardous waste disposal contractor.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on their procedures for waste pickup and will have contracts with certified hazardous waste disposal companies.
-
Documentation: Ensure all necessary paperwork, often a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal, a process known as "cradle-to-grave" management.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Methods
For halogenated organic compounds like this compound, the most common and environmentally sound method of final disposal is high-temperature incineration.[7] This process is conducted in specialized facilities equipped with advanced pollution control systems, such as scrubbers, to neutralize harmful acidic gases (like hydrogen bromide) that are produced during combustion.
On-site treatment methods such as chemical neutralization are generally not recommended for this class of compounds in a standard laboratory setting due to the complexity of the reactions and the potential for generating other hazardous byproducts.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the scientific community.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. epa.gov [epa.gov]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Senior Application Scientist's Guide to Handling 5-Bromo-3-hydroxyisoindolin-1-one: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-Bromo-3-hydroxyisoindolin-1-one, a member of the versatile isoindolinone class, are instrumental as intermediates in the synthesis of bioactive molecules with potential applications in areas like oncology and neurology.[1][2] However, the promise of these molecules is intrinsically linked to our ability to handle them with the utmost respect for safety. The toxicological properties of many research chemicals, including this compound, are often not fully investigated.[3][4] This guide provides a comprehensive framework for personal protective equipment (PPE), operational handling, and disposal, ensuring that scientific advancement and personal safety proceed in unison.
Hazard Assessment: A Proactive Stance on Safety
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]
Given the presence of the bromine atom—a halogen—and the isoindolinone core, we must operate under the assumption that this compound presents these hazards at a minimum. The principle of "As Low As Reasonably Achievable" (ALARA) exposure is paramount.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active risk mitigation strategy. All operations involving this compound, from weighing milligram quantities to its use in a reaction, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes and aerosol generation necessitates a higher level of protection.
-
Mandatory: Wear flexible-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards.[9]
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) or performing vigorous mixing or heating, supplement goggles with a full-face shield.[10] A face shield provides an essential secondary barrier, protecting the entire face from splashes.[11]
Skin and Body Protection
Preventing dermal contact is critical, as related compounds are known skin irritants.[5][6][7]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[9]
-
Apron: For procedures involving potential splashes of solutions containing the compound, an additional chemical-resistant apron is required.[11]
-
Clothing: Personal clothing must cover the entire body. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory environment.[9]
Hand Protection
Gloves are the most direct barrier against skin contact, but their selection requires careful consideration of the task and potential solvent exposure.
-
Material: Nitrile gloves are a suitable choice for handling the solid compound and for protection against incidental splashes of common organic solvents.[9][11]
-
Causality: Nitrile provides a good balance of chemical resistance and dexterity. However, no glove material is impervious forever. For prolonged operations or when working with aggressive solvents, consult a glove compatibility chart.
-
Best Practice - Double Gloving: When handling the pure solid or concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
Respiratory Protection
All work with this compound powder must be performed in a certified chemical fume hood to control exposure to airborne particulates.[8] If a situation arises where engineering controls are not feasible (e.g., a large spill cleanup outside of a hood), respiratory protection is mandatory.
-
Required: A NIOSH-approved air-purifying respirator (APR) with a combination of organic vapor and P100 (particulate) cartridges.[12][13]
-
Fit Testing: Use of such a respirator requires prior medical clearance and a formal fit test, as mandated by OSHA regulations, to ensure a proper seal.
Operational and Disposal Plans
A self-validating protocol anticipates potential failures and outlines clear, procedural responses.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Chemical Apron | Work in Fume Hood |
| Running Reaction | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat, Chemical Apron | Work in Fume Hood |
| Small Spill Cleanup (<1g) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat, Chemical Apron | Work in Fume Hood |
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the critical steps for safely incorporating this compound into your research workflow.
Caption: Workflow for the safe handling of this compound.
Accidental Spill Response
In the event of a spill, immediate and correct action is crucial.[13]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Contain: If the spill is small and contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels.[13]
-
Collect: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[3][4]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Chemical waste generators are legally responsible for the correct classification and disposal of hazardous waste.[3]
-
Waste Collection: All solid waste (contaminated gloves, weigh paper, absorbent material) and liquid waste (reaction mother liquor, cleaning solvents) must be collected in separate, compatible, and clearly labeled hazardous waste containers.[13] The label should include the full chemical name: "this compound".
-
Consult Regulations: Do not dispose of this chemical down the drain or in regular trash.[13] All disposal must be handled through your institution's EHS office, which will arrange for pickup by a licensed hazardous waste contractor.[3][13] Adherence to local, state, and federal regulations is mandatory.
By integrating these safety protocols into every aspect of your work with this compound, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-methylisoindolin-1-one | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. epa.gov [epa.gov]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
